molecular formula C7H10O4 B1338181 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid CAS No. 3697-66-3

1-(Ethoxycarbonyl)cyclopropanecarboxylic acid

Cat. No.: B1338181
CAS No.: 3697-66-3
M. Wt: 158.15 g/mol
InChI Key: QQUZUWSSLUHHBP-UHFFFAOYSA-N
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Description

1-(Ethoxycarbonyl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C7H10O4 and its molecular weight is 158.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-ethoxycarbonylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-2-11-6(10)7(3-4-7)5(8)9/h2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUZUWSSLUHHBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501251691
Record name 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3697-66-3
Record name 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3697-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501251691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Ethoxycarbonyl)cyclopropanecarboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds, most notably the multi-tyrosine kinase inhibitor Cabozantinib, possesses a unique set of physicochemical properties that are critical for its application in drug development and manufacturing.[1][2] This technical guide provides an in-depth overview of the core physical properties of this compound, complete with experimental methodologies and a visualization of its role in a significant synthetic pathway.

Core Physical and Chemical Properties

This compound is a clear, colorless liquid at room temperature.[3][4] Its molecular structure, featuring a strained cyclopropane ring and two carboxylic acid derivatives, dictates its physical behavior and reactivity.

Quantitative Physical Properties

A summary of the key quantitative physical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₇H₁₀O₄[1][4][5][6]
Molecular Weight 158.15 g/mol [1][4][5][6][7]
Boiling Point 66-69 °C at 0.15 Torr[4][8]
Density 1.339 ± 0.06 g/cm³ (Predicted)[4]
pKa 3.46 ± 0.20 (Predicted)[3][4]
Physical Form Liquid[3][4]
Color Clear, colorless[3][4]

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. For an accurate determination of the boiling point of this compound, a simple distillation method would be employed.

Apparatus:

  • Round-bottom flask

  • Heating mantle

  • Distillation head

  • Condenser

  • Receiving flask

  • Thermometer

  • Boiling chips

Procedure:

  • A sample of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • The distillation apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

  • The heating mantle is turned on and the liquid is heated gently.

  • As the liquid boils, the vapor rises, passes into the condenser, where it is cooled and condenses back into a liquid, and is collected in the receiving flask.

  • The temperature is recorded when the first drop of distillate is collected and remains constant. This constant temperature is the boiling point of the liquid at the recorded atmospheric pressure.

Determination of Density (Pycnometer Method)

Density is the mass of a substance per unit volume. The density of a liquid can be accurately determined using a pycnometer, which is a flask with a specific, accurately known volume.

Apparatus:

  • Pycnometer (a specific gravity bottle)

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.

  • The pycnometer is then filled with distilled water of a known temperature and weighed again to determine the mass of the water. The volume of the pycnometer can be calculated using the known density of water at that temperature.

  • The pycnometer is emptied, dried thoroughly, and then filled with this compound.

  • The filled pycnometer is weighed to determine the mass of the liquid.

  • The density of this compound is then calculated by dividing the mass of the liquid by the volume of the pycnometer.

Role in Pharmaceutical Synthesis: The Cabozantinib Pathway

This compound is a critical building block in the synthesis of Cabozantinib, an anticancer medication. The following diagram illustrates a simplified logical workflow of its utilization in this multi-step synthesis.

Cabozantinib_Synthesis_Pathway A 1,1-Cyclopropanedicarboxylic acid B This compound A->B Esterification C 1-(Ethoxycarbonyl)cyclopropanecarbonyl chloride B->C Acyl Chloride Formation (e.g., SOCl2) D N-(4-fluorophenyl)-1-(ethoxycarbonyl)cyclopropanecarboxamide C->D Amidation with 4-fluoroaniline E 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid D->E Hydrolysis G Cabozantinib E->G Amide Coupling F 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline F->G

Caption: Simplified synthesis pathway of Cabozantinib from 1,1-Cyclopropanedicarboxylic acid.

Conclusion

The physical properties of this compound are fundamental to its handling, reaction optimization, and overall utility in the synthesis of complex pharmaceutical molecules. This guide provides a foundational understanding of these properties and the methodologies for their determination, offering valuable insights for professionals in the fields of chemical research and drug development. A thorough grasp of these characteristics is essential for the efficient and safe application of this important chemical intermediate.

References

An In-depth Technical Guide to 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid, a key building block in modern medicinal chemistry. The document details its chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, and primary applications, with a focus on its role in the synthesis of the anticancer drug Cabozantinib.

Chemical Identity and Structure

This compound is a cyclopropane derivative containing both a carboxylic acid and an ethyl ester functional group attached to the same carbon atom of the cyclopropane ring.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 1-ethoxycarbonylcyclopropane-1-carboxylic acid[1]
CAS Number 3697-66-3[1]
Molecular Formula C₇H₁₀O₄[1]
SMILES CCOC(=O)C1(CC1)C(=O)O[1]
InChI Key QQUZUWSSLUHHBP-UHFFFAOYSA-N[1]
Synonyms 1-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid, Monoethyl 1,1-cyclopropanedicarboxylate, Ethyl cyclopropane-1,1-dicarboxylate[2]

Physicochemical and Spectroscopic Data

The physicochemical properties of this compound are summarized in Table 2. It is a clear, colorless liquid at room temperature.

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 158.15 g/mol [1]
Boiling Point 66-69 °C at 0.15 Torr[2]
Density (Predicted) 1.339 ± 0.06 g/cm³[2]
pKa (Predicted) 3.46 ± 0.20[2]
Spectroscopic Data

¹H NMR (CDCl₃):

  • δ 1.06 (t, 3H): Triplet corresponding to the methyl protons of the ethyl group.

  • δ 1.53 (m, 2H): Multiplet corresponding to two of the methylene protons of the cyclopropane ring.

  • δ 1.62 (m, 2H): Multiplet corresponding to the other two methylene protons of the cyclopropane ring.

  • δ 4.21 (q, 2H): Quartet corresponding to the methylene protons of the ethyl group.

Mass Spectrometry (ESI-MS):

  • m/z 159 [M+H]⁺: Corresponds to the protonated molecule.

Note: Publicly available, high-resolution ¹³C NMR and IR spectra for this compound are not readily found in the searched literature. The expected IR spectral data would include a broad O-H stretch for the carboxylic acid, a C=O stretch for the carboxylic acid, and a C=O stretch for the ester.

Synthesis and Experimental Protocols

The most common synthesis of this compound involves the selective hydrolysis of diethyl 1,1-cyclopropanedicarboxylate.

Experimental Protocol: Hydrolysis of Diethyl 1,1-cyclopropanedicarboxylate

This protocol is adapted from a procedure described in the chemical literature.

Materials:

  • Diethyl 1,1-cyclopropanedicarboxylate

  • 1N Sodium Hydroxide (NaOH) solution

  • Ethanol

  • 1N Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • A solution of diethyl 1,1-cyclopropanedicarboxylate (20 g) is prepared in a mixture of 1N NaOH (107 mL) and ethanol (220 mL).

  • The reaction mixture is stirred for 16 hours.

  • Ethanol is removed from the reaction mixture by distillation under reduced pressure.

  • The remaining aqueous solution is washed with ethyl acetate to remove any unreacted starting material.

  • The aqueous layer is then acidified with 1N HCl.

  • The product is extracted from the acidified aqueous layer with ethyl acetate.

  • The combined organic extracts are concentrated under reduced pressure.

  • The resulting residue is purified by silica gel column chromatography to yield this compound.

Applications in Drug Development

The primary application of this compound is as a crucial intermediate in the synthesis of the multi-targeted tyrosine kinase inhibitor, Cabozantinib .

Role in Cabozantinib Synthesis

Cabozantinib is a potent anticancer agent used in the treatment of various malignancies. This compound serves as a key building block for the formation of the cyclopropane-1,1-dicarboxamide core of the drug.

The synthesis of Cabozantinib from this intermediate generally involves the following key steps:

  • Amide Formation: The carboxylic acid group of this compound is coupled with an aniline derivative.

  • Ester Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

  • Second Amide Coupling: The newly formed carboxylic acid is then coupled with another aniline derivative to form the final dicarboxamide structure of Cabozantinib.

The following diagram illustrates a generalized workflow for the synthesis of Cabozantinib, highlighting the central role of this compound.

G A This compound B Amide Coupling (with 4-fluoroaniline) A->B Step 1 C Methyl 1-(4-fluorophenylcarbamoyl) cyclopropanecarboxylate B->C D Hydrolysis C->D Step 2 E 1-[(4-fluorophenyl)carbamoyl] cyclopropanecarboxylic acid D->E F Amide Coupling (with 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline) E->F Step 3 G Cabozantinib F->G

References

A Technical Guide to 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid, a key building block in modern organic synthesis and pharmaceutical development. This document outlines its chemical identity, physicochemical properties, detailed synthesis protocols, and its notable application as a crucial intermediate in the manufacturing of the anticancer drug, Cabozantinib.

Chemical Identity and Nomenclature

The compound with the formal name this compound is a mono-ester derivative of cyclopropane-1,1-dicarboxylic acid.

IUPAC Name: 1-ethoxycarbonylcyclopropane-1-carboxylic acid[1]

Synonyms:

  • This compound[1]

  • Monoethyl 1,1-cyclopropanedicarboxylate[2]

  • Ethyl cyclopropane-1,1-dicarboxylate[2]

  • Cyclopropane-1,1-dicarboxylic acid ethyl ester[2]

Physicochemical and Quantitative Data

A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₇H₁₀O₄[1][2]
Molecular Weight 158.15 g/mol [1][2]
CAS Number 3697-66-3[1][2]
Appearance Clear, colorless liquid[2]
Boiling Point 66-69 °C at 0.15 Torr[2]
Density (Predicted) 1.339 ± 0.06 g/cm³[2]
pKa (Predicted) 3.46 ± 0.20[2]
Storage Temperature Room Temperature (sealed in dry conditions)[2]

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via the selective hydrolysis of one of the ester groups of diethyl 1,1-cyclopropanedicarboxylate.

Reaction Scheme:

G Synthesis of this compound reactant Diethyl 1,1-cyclopropanedicarboxylate product This compound reactant->product Hydrolysis reagent 1. 1N NaOH, Ethanol 2. 1N HCl reagent->product

Caption: Reaction scheme for the synthesis of this compound.

Detailed Methodology: [2][3]

  • Hydrolysis: A solution of diethyl 1,1-cyclopropanedicarboxylate (20 g) is prepared in a mixture of 1N sodium hydroxide (107 mL) and ethanol (220 mL). This reaction mixture is stirred for 16 hours to facilitate the hydrolysis of one of the ethyl ester groups.

  • Solvent Removal: Following the hydrolysis, the ethanol is removed from the reaction mixture by distillation under reduced pressure.

  • Extraction of Starting Material: Any remaining unreacted diethyl 1,1-cyclopropanedicarboxylate is removed by extraction with ethyl acetate.

  • Acidification: The aqueous layer is then carefully acidified using 1N hydrochloric acid.

  • Product Extraction: The acidified aqueous layer is extracted with ethyl acetate to isolate the desired product, this compound.

  • Purification: The combined ethyl acetate extracts are concentrated under reduced pressure. The resulting residue is then purified by silica gel column chromatography to yield the final product. This protocol has been reported to afford a yield of 94%.

Application in Pharmaceutical Synthesis: Cabozantinib Intermediate

This compound is a critical intermediate in the synthesis of Cabozantinib, a potent multi-tyrosine kinase inhibitor used in the treatment of certain types of cancer.[3][4] The cyclopropane moiety of this intermediate forms a central part of the final drug structure.

The general workflow for the synthesis of Cabozantinib involves the coupling of this compound with other key intermediates. The carboxylic acid group of our title compound is activated and then reacted with an aniline derivative to form an amide bond. This is a crucial step in assembling the final, complex structure of Cabozantinib.

The diagram below illustrates the logical relationship of this compound as a key intermediate in the broader synthesis of Cabozantinib.

G Role of this compound in Cabozantinib Synthesis start_material Diethyl 1,1-cyclopropanedicarboxylate intermediate This compound start_material->intermediate Hydrolysis coupling Amide Bond Formation intermediate->coupling other_intermediates Other Key Intermediates (e.g., Aniline derivatives) other_intermediates->coupling final_product Cabozantinib coupling->final_product

Caption: Logical workflow of Cabozantinib synthesis highlighting the role of the title compound.

References

Spectroscopic and Synthetic Profile of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(Ethoxycarbonyl)cyclopropanecarboxylic acid is a bifunctional organic compound featuring a strained cyclopropane ring, a carboxylic acid, and an ethyl ester group. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly for the preparation of complex molecules in the pharmaceutical and agrochemical industries. An in-depth understanding of its spectroscopic properties is crucial for its characterization and quality control. This guide provides a detailed overview of the expected spectroscopic data for this compound, along with generalized experimental protocols for its synthesis and spectral analysis.

Predicted Spectroscopic Data

The spectroscopic data for this compound can be predicted by considering the contributions of the ethyl ester, the carboxylic acid, and the cyclopropane ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the ethyl group and the cyclopropane ring protons. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a significantly downfield chemical shift.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the two carbonyl carbons (ester and carboxylic acid), the quaternary carbon of the cyclopropane ring, the methylene carbons of the ring and the ethyl group, and the methyl carbon of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the O-H bond of the carboxylic acid, the C=O bonds of both the ester and carboxylic acid, and the C-O bonds.

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the ethoxy group, the carboxyl group, and other fragments.

Data Presentation

The predicted spectroscopic data is summarized in the tables below for clarity and comparative analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Broad Singlet1H-COOH
~4.2Quartet2H-OCH₂CH₃
~1.5-1.7Multiplet4HCyclopropane CH₂
~1.3Triplet3H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~175-COOH
~170-COOCH₂CH₃
~62-OCH₂CH₃
~35C(COOH)(COOEt)
~18Cyclopropane CH₂
~14-OCH₂CH₃

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic acid)
~1735StrongC=O stretch (Ester)
~1700StrongC=O stretch (Carboxylic acid)
~1200StrongC-O stretch

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
158.05[M]⁺ (Molecular Ion)
113.04[M - OCH₂CH₃]⁺
113.04[M - COOH]⁺
85.06[M - COOCH₂CH₃]⁺

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol: Hydrolysis of Diethyl 1,1-Cyclopropanedicarboxylate

A common route to this compound is the selective partial hydrolysis of diethyl 1,1-cyclopropanedicarboxylate.

Materials:

  • Diethyl 1,1-cyclopropanedicarboxylate

  • Potassium hydroxide (KOH) or Sodium Hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve diethyl 1,1-cyclopropanedicarboxylate in ethanol in a round-bottom flask.

  • Add a stoichiometric equivalent of potassium hydroxide (or sodium hydroxide) dissolved in a minimal amount of water.

  • Reflux the mixture with stirring for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.

  • Acidify the aqueous layer to a low pH with hydrochloric acid, leading to the precipitation of the product.

  • Extract the product into diethyl ether.

  • Dry the combined organic extracts over anhydrous magnesium sulfate.

  • Filter and evaporate the solvent to yield the crude this compound.

  • Purify the product by recrystallization or column chromatography.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the spectra to determine chemical shifts, multiplicities, and integration.

IR Spectroscopy:

  • Prepare a sample as a thin film on a salt plate (NaCl or KBr) if the compound is a liquid, or as a KBr pellet if it is a solid.

  • Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry:

  • Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., electrospray ionization - ESI).

  • Acquire the mass spectrum in the desired mass range.

Visualizations

Synthesis Workflow

Synthesis_Workflow start Diethyl 1,1-cyclopropanedicarboxylate hydrolysis Partial Hydrolysis (KOH/Ethanol) start->hydrolysis workup Acidic Workup hydrolysis->workup extraction Extraction workup->extraction purification Purification extraction->purification product This compound purification->product

Caption: Synthetic pathway for this compound.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation sample Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms structure Structural Elucidation nmr->structure ir->structure ms->structure

Caption: Workflow for spectroscopic characterization.

An In-depth Technical Guide to the NMR Analysis of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes a summary of proton (¹H) and carbon-13 (¹³C) NMR data, a comprehensive experimental protocol for data acquisition, and a visualization of the molecular structure with its NMR assignments.

Introduction

This compound is a bifunctional organic compound featuring a cyclopropane ring, a carboxylic acid, and an ethyl ester group. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceutical intermediates. Accurate structural elucidation and purity assessment are critical, and NMR spectroscopy is the most powerful tool for this purpose. This document serves as a technical resource for the NMR analysis of this compound.

NMR Spectroscopic Data

The structural features of this compound give rise to a distinct set of signals in its ¹H and ¹³C NMR spectra. The data presented below has been compiled from available literature and predicted spectral information.

Table 1: ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.06triplet3H-O-CH₂-CH₃
1.53multiplet2Hcyclopropane-H
1.62multiplet2Hcyclopropane-H
4.21quartet2H-O-CH₂ -CH₃
~11-12 (broad)singlet1H-COOH

Note: The acidic proton of the carboxylic acid is often broad and may not be consistently observed.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
~14-O-CH₂-CH₃
~18cyclopropane-CH₂
~25C (COOH)(COOEt)
~62-O-CH₂ -CH₃
~172-C OOEt
~177-C OOH

Disclaimer: The ¹³C NMR data is based on predictive models and may vary from experimentally determined values.

Experimental Protocols

The following protocols provide a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

3.1. Sample Preparation

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Use a deuterated solvent, typically chloroform-d (CDCl₃), as it is a common solvent for small organic molecules and is referenced in the available data.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

3.2. NMR Data Acquisition

The following are general acquisition parameters that can be optimized for the specific instrument used.

3.2.1. ¹H NMR Spectroscopy

  • Spectrometer Frequency: 400 MHz or higher

  • Pulse Program: Standard single-pulse (zg)

  • Acquisition Time (at): 3-4 seconds

  • Relaxation Delay (d1): 1-2 seconds

  • Number of Scans (ns): 8-16

  • Spectral Width (sw): -2 to 14 ppm

  • Temperature: 298 K

3.2.2. ¹³C NMR Spectroscopy

  • Spectrometer Frequency: 100 MHz or higher (corresponding to the ¹H frequency)

  • Pulse Program: Standard single-pulse with proton decoupling (e.g., zgpg30)

  • Acquisition Time (at): 1-2 seconds

  • Relaxation Delay (d1): 2-5 seconds

  • Number of Scans (ns): 1024 or more, depending on sample concentration

  • Spectral Width (sw): -10 to 220 ppm

  • Temperature: 298 K

3.3. Data Processing

  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks.

Visualization of Molecular Structure and NMR Correlations

The following diagram illustrates the chemical structure of this compound and the assignment of its proton NMR signals.

Caption: Structure of this compound with ¹H NMR assignments.

Logical Workflow for NMR Analysis

The following diagram outlines the logical workflow for the complete NMR analysis of a small molecule like this compound.

workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Structural Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer setup Instrument Setup & Shimming transfer->setup acquire_1H Acquire ¹H Spectrum setup->acquire_1H acquire_13C Acquire ¹³C Spectrum setup->acquire_13C ft Fourier Transform acquire_1H->ft acquire_13C->ft phase_baseline Phasing & Baseline Correction ft->phase_baseline reference Referencing phase_baseline->reference integrate_peaks Peak Picking & Integration reference->integrate_peaks assign_1H Assign ¹H Signals integrate_peaks->assign_1H assign_13C Assign ¹³C Signals integrate_peaks->assign_13C structure_elucidation Structure Confirmation assign_1H->structure_elucidation assign_13C->structure_elucidation

Caption: Workflow for NMR analysis of small molecules.

An In-depth Technical Guide to the Infrared Spectrum of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected infrared (IR) spectrum of 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid. This compound is a valuable building block in organic synthesis, notably in the preparation of the anticancer drug cabozantinib[1][2]. A thorough understanding of its spectral characteristics is crucial for its identification and quality control.

Interpreting the Infrared Spectrum

The infrared spectrum of this compound is characterized by the presence of both a carboxylic acid and an ester functional group. The principal absorption bands are detailed below.

The most distinguishable feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching vibration, which typically appears in the region of 3300-2500 cm⁻¹[3]. This broadness is a result of intermolecular hydrogen bonding between the carboxylic acid molecules, which often exist as dimers[3][4].

The carbonyl (C=O) stretching region is also highly informative. Due to the presence of both a carboxylic acid and an ester, two distinct C=O stretching bands are expected. The carboxylic acid C=O stretch is typically observed around 1710 cm⁻¹ for a hydrogen-bonded dimer[5]. The ester C=O stretch generally appears at a slightly higher wavenumber, around 1735 cm⁻¹[6].

The C-O stretching vibrations for both the carboxylic acid and the ester functional groups will result in strong absorptions in the fingerprint region, typically between 1320 and 1000 cm⁻¹[3][4]. Finally, the C-H stretching vibrations of the ethyl and cyclopropyl groups are expected to appear just below 3000 cm⁻¹.

Data Presentation: Expected IR Absorption Bands

The following table summarizes the expected characteristic infrared absorption bands for this compound.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3300-2500Carboxylic Acid (O-H)StretchingBroad, Strong
~2980Alkyl (C-H)StretchingMedium
~1735Ester (C=O)StretchingStrong
~1710Carboxylic Acid (C=O)StretchingStrong
1320-1210Carboxylic Acid (C-O)StretchingStrong
1250-1150Ester (C-O)StretchingStrong
1440-1395, 950-910Carboxylic Acid (O-H)BendingMedium, Broad

Experimental Protocol: Acquiring the IR Spectrum

A standard procedure for obtaining the IR spectrum of a solid sample like this compound is through the use of a Potassium Bromide (KBr) pellet.

Materials:

  • This compound

  • Infrared (IR) grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR spectrometer

Procedure:

  • Sample Preparation: Dry the this compound sample to remove any residual moisture.

  • Grinding: In the agate mortar, grind approximately 1-2 mg of the sample with about 100-200 mg of dry KBr. The grinding should be thorough to ensure a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to the pellet-forming die. Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Collection: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty spectrometer to subtract from the sample spectrum.

  • Data Processing: Process the resulting spectrum to label the significant peaks and determine their wavenumbers.

Logical Workflow for IR Spectrum Interpretation

The following diagram illustrates the logical workflow for the interpretation of the IR spectrum of an organic compound like this compound.

IR_Spectrum_Interpretation_Workflow cluster_prep Sample Preparation & Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Conclusion Sample This compound Preparation Prepare KBr Pellet Sample->Preparation Acquisition Acquire IR Spectrum Preparation->Acquisition Identify_OH Identify Broad O-H Stretch (3300-2500 cm⁻¹) Acquisition->Identify_OH Identify_CO_Acid Identify Carboxylic Acid C=O Stretch (~1710 cm⁻¹) Acquisition->Identify_CO_Acid Identify_CO_Ester Identify Ester C=O Stretch (~1735 cm⁻¹) Acquisition->Identify_CO_Ester Identify_CO Identify C-O Stretches (1320-1000 cm⁻¹) Acquisition->Identify_CO Identify_CH Identify C-H Stretches (~2980 cm⁻¹) Acquisition->Identify_CH Structure_Confirmation Confirm Presence of Carboxylic Acid and Ester Groups Identify_OH->Structure_Confirmation Identify_CO_Acid->Structure_Confirmation Identify_CO_Ester->Structure_Confirmation Identify_CO->Structure_Confirmation Identify_CH->Structure_Confirmation

Caption: Workflow for IR Spectrum Interpretation.

References

Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Mass Spectrum Fragmentation

The fragmentation of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid under electron ionization (EI) is anticipated to proceed through several key pathways, primarily involving the cleavage of bonds adjacent to the carbonyl groups and rearrangement reactions. The initial ionization would result in the formation of a molecular ion (M+•). Subsequent fragmentation is likely to involve the loss of the ethoxy group, the carboxylic acid group, and rearrangements involving the cyclopropane ring.

A summary of the predicted major fragment ions for this compound is presented below. This data is extrapolated from the known fragmentation of diethyl 1,1-cyclopropanedicarboxylate and general fragmentation rules for esters and carboxylic acids.[1]

Predicted m/z Proposed Fragment Ion Neutral Loss Predicted Relative Abundance
158[M]+•-Low
113[M - COOH]+COOHHigh
99[M - COOC2H5]+COOC2H5Medium
85[M - COOH - C2H4]+COOH, C2H4Medium
71[C4H7O]+C3H3O3Low
69[C4H5O]+C3H5O3Medium
45[COOH]+C5H7O2Low
29[C2H5]+C5H5O4Low

Experimental Protocols

While a specific protocol for this compound is not detailed in the literature, a general methodology for the analysis of small organic molecules by gas chromatography-mass spectrometry (GC-MS) with electron ionization is provided below. This protocol is based on standard practices and the instrumentation used for analyzing related compounds like diethyl 1,1-cyclopropanedicarboxylate.[2]

1. Sample Preparation:

  • Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • For GC-MS analysis, derivatization (e.g., silylation) of the carboxylic acid group may be necessary to improve volatility and thermal stability.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, typically operated at 250°C.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable. A typical dimension is 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C) for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 250-300°C.

  • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[2]

  • Mass Analyzer: Quadrupole or Ion Trap.

  • Scan Range: m/z 40-400.

  • Ion Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

Fragmentation Pathways and Mechanisms

The proposed fragmentation pathways for this compound are visualized in the following diagrams. These pathways are predicted based on the principles of mass spectrometry and data from analogous structures.

Predicted Fragmentation of this compound M [M]+• m/z 158 F1 [M - COOH]+ m/z 113 M->F1 - COOH F2 [M - COOC2H5]+ m/z 99 M->F2 - COOC2H5 F3 [M - COOH - C2H4]+ m/z 85 F1->F3 - C2H4

Caption: Primary fragmentation pathways of the molecular ion.

The initial fragmentation is expected to involve the loss of either the carboxylic acid group (leading to the ion at m/z 113) or the ethoxycarbonyl group (resulting in the ion at m/z 99). The ion at m/z 113 can further fragment through the loss of ethylene via a McLafferty-type rearrangement.

Caption: Proposed McLafferty rearrangement mechanism.

This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predicted fragmentation patterns and to further elucidate the intricate details of its gas-phase ion chemistry. The provided protocols and predicted data serve as a valuable starting point for researchers engaged in the analysis and characterization of this and structurally related molecules.

References

Theoretical and Computational Studies of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Ethoxycarbonyl)cyclopropanecarboxylic acid is a key synthetic intermediate in the pharmaceutical industry, most notably in the synthesis of the multi-tyrosine kinase inhibitor, Cabozantinib.[1] Its unique strained cyclopropane ring structure presents interesting conformational properties and reactivity. This technical guide provides a comprehensive overview of the theoretical and computational aspects of this compound, alongside plausible experimental data and detailed synthetic protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

Cyclopropane-containing molecules are of significant interest in medicinal chemistry due to their unique conformational and electronic properties. The inherent ring strain of the cyclopropane moiety can impart favorable pharmacological characteristics to drug candidates. This compound serves as a crucial building block in the synthesis of complex pharmaceutical compounds, including the anti-cancer agent Cabozantinib.[1] Understanding the theoretical underpinnings of this molecule's structure and reactivity is paramount for its efficient utilization in synthetic chemistry and for the rational design of novel therapeutics.

This whitepaper details a representative theoretical and computational analysis of this compound, including conformational analysis and predicted spectroscopic data. A detailed experimental protocol for its synthesis is also provided.

Theoretical and Computational Analysis

Due to the limited availability of published computational studies on this compound, this section presents a representative analysis based on established computational chemistry methodologies.

Computational Methodology

A plausible computational study of this compound would likely employ Density Functional Theory (DFT) calculations, a robust method for investigating the electronic structure and properties of molecules. A common approach would involve the B3LYP functional with a 6-31G(d,p) basis set for geometry optimization and frequency calculations.

cluster_workflow Computational Analysis Workflow Start Start Geometry_Optimization Geometry Optimization (DFT/B3LYP/6-31G(d,p)) Start->Geometry_Optimization Initial Structure Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation Optimized Geometry Conformational_Analysis Conformational Analysis (Potential Energy Scan) Frequency_Calculation->Conformational_Analysis Vibrational Modes Spectra_Prediction Spectroscopic Prediction (NMR, IR) Conformational_Analysis->Spectra_Prediction Low-Energy Conformers Data_Analysis Data Analysis and Interpretation Spectra_Prediction->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for the computational analysis of a small molecule.

Conformational Analysis

The rotational barriers around the C-C and C-O bonds of the ethoxycarbonyl and carboxylic acid groups are expected to give rise to multiple conformers. A potential energy surface scan would reveal the most stable conformations. It is plausible that the lowest energy conformer would exhibit a planar arrangement of the carboxylic acid and ester groups to maximize conjugation and minimize steric hindrance.

Predicted Geometric Parameters

The following table summarizes predicted geometric parameters for the lowest energy conformer of this compound, based on DFT calculations of similar cyclopropane derivatives.

ParameterBond/Angle/DihedralPredicted Value
Bond Lengths (Å) C1-C2 (ring)1.51
C1-C3 (ring)1.51
C2-C3 (ring)1.51
C1-C(carboxyl)1.50
C(carboxyl)=O1.21
C(carboxyl)-OH1.36
C1-C(ester)1.50
C(ester)=O1.22
C(ester)-O(ethyl)1.35
O(ethyl)-C(ethyl)1.45
Bond Angles (°) C2-C1-C360.0
C(carboxyl)-C1-C(ester)118.0
O=C-OH (carboxyl)123.0
O=C-O(ethyl) (ester)125.0
Dihedral Angles (°) O=C-C1-C(ester)~0 or ~180
H-O-C(carboxyl)-C1~180

Predicted Spectroscopic Data

The following are predicted spectroscopic data for this compound based on typical values for the functional groups present.

¹H NMR Spectroscopy
ProtonChemical Shift (ppm)MultiplicityIntegration
-COOH10.0 - 12.0br s1H
-OCH₂CH₃4.1 - 4.3q2H
Cyclopropane CH₂1.3 - 1.6m4H
-OCH₂CH₃1.2 - 1.4t3H
¹³C NMR Spectroscopy
CarbonChemical Shift (ppm)
-COOH175 - 180
-COOCH₂CH₃170 - 175
-OCH₂CH₃60 - 65
C1 (quaternary)30 - 35
Cyclopropane CH₂15 - 20
-OCH₂CH₃13 - 15
Infrared (IR) Spectroscopy
Functional GroupWavenumber (cm⁻¹)Intensity
O-H (carboxylic acid)2500 - 3300Broad
C-H (aliphatic)2850 - 3000Medium
C=O (carboxylic acid)1700 - 1725Strong
C=O (ester)1735 - 1750Strong
C-O1000 - 1300Strong
Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak, although it may be weak. Key fragmentation patterns would likely involve the loss of the ethoxy group (-45 Da), the carboxylic acid group (-45 Da), and cleavage of the cyclopropane ring.

m/zPlausible Fragment
158[M]⁺
113[M - OCH₂CH₃]⁺
113[M - COOH]⁺
85[M - COOH - C₂H₄]⁺

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a known process for the preparation of this key intermediate.[2]

Reaction Scheme:

Procedure:

  • To a solution of diethyl cyclopropane-1,1-dicarboxylate (500.0 g) in methanol (2500.0 ml) at 25-30°C, stir for 20 minutes.

  • Cool the mixture to 0-5°C.

  • Slowly add a solution of sodium hydroxide (129.0 g) in water (500.0 ml) to the mixture, maintaining the temperature at 0-5°C.

  • Raise the temperature of the mixture to 25-30°C and stir for 7 hours.

  • Monitor the reaction progress by a suitable chromatographic method.

  • After completion, concentrate the reaction mixture under reduced pressure to remove methanol.

  • Add water to the residue and wash with an organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

  • Cool the aqueous layer to 0-5°C and acidify with a suitable acid (e.g., HCl) to a pH of approximately 2-3.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

cluster_synthesis Synthesis Workflow Start Diethyl 1,1-cyclopropanedicarboxylate + Methanol Cooling Cool to 0-5°C Start->Cooling Hydrolysis Add NaOH solution (0-5°C, then 25-30°C for 7h) Cooling->Hydrolysis Workup1 Concentrate and Wash with organic solvent Hydrolysis->Workup1 Acidification Acidify aqueous layer (pH 2-3) Workup1->Acidification Extraction Extract with organic solvent Acidification->Extraction Purification Wash, Dry, and Concentrate Extraction->Purification Product This compound Purification->Product

Caption: A workflow diagram for the synthesis of the target molecule.

Role in Drug Development: Synthesis of Cabozantinib

This compound is a pivotal intermediate in the synthesis of Cabozantinib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs) such as MET, VEGFRs, and AXL.[2] These kinases are implicated in tumor growth, angiogenesis, and metastasis. The cyclopropane moiety of the intermediate is incorporated into the final drug structure, highlighting its importance in establishing the pharmacophore.

cluster_pathway Cabozantinib Signaling Pathway Inhibition Growth_Factors Growth Factors (e.g., HGF, VEGF) RTKs Receptor Tyrosine Kinases (MET, VEGFR, AXL) Growth_Factors->RTKs Activate Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTKs->Downstream_Signaling Phosphorylate Cellular_Response Tumor Growth, Angiogenesis, Metastasis Downstream_Signaling->Cellular_Response Promote Cabozantinib Cabozantinib Cabozantinib->RTKs Inhibits Intermediate This compound Intermediate->Cabozantinib Key Building Block

Caption: Inhibition of RTK signaling by Cabozantinib.

Conclusion

This compound is a valuable molecule in synthetic and medicinal chemistry. This technical guide has provided a comprehensive, albeit partially predictive, overview of its theoretical, computational, and experimental characteristics. The presented data and protocols offer a foundational understanding for researchers engaged in the synthesis of this intermediate and its application in the development of novel therapeutics. Further experimental and computational studies are warranted to fully elucidate the properties of this important compound.

References

Reactivity Profile of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Ethoxycarbonyl)cyclopropanecarboxylic acid is a key bifunctional molecule featuring a strained cyclopropane ring, a carboxylic acid, and an ethyl ester group. This unique combination of functionalities imparts a versatile reactivity profile, making it a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its most notable application is as a crucial intermediate in the synthesis of Cabozantinib, a potent multi-tyrosine kinase inhibitor used in cancer therapy.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, with a focus on its application in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₇H₁₀O₄
Molecular Weight 158.15 g/mol
CAS Number 3697-66-3
Boiling Point 66-69 °C at 0.15 Torr
Density 1.339 ± 0.06 g/cm³ (Predicted)
pKa 3.46 ± 0.20 (Predicted)
Appearance Clear, colorless liquid

Synthesis

This compound is typically synthesized via the partial hydrolysis of diethyl 1,1-cyclopropanedicarboxylate.

Synthesis_Workflow A Diethyl 1,1-cyclopropanedicarboxylate C NaOH, Ethanol, H₂O A->C B This compound C->B Hydrolysis

Figure 1: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound

A solution of diethyl 1,1-cyclopropanedicarboxylate (20 g) in a mixture of 1N sodium hydroxide (107 mL) and ethanol (220 mL) is stirred for 16 hours. Following the hydrolysis, ethanol is removed under reduced pressure. The unreacted starting material is extracted with ethyl acetate. The aqueous layer is then acidified with 1N HCl. The product is extracted with ethyl acetate, and the solvent is concentrated under reduced pressure. The resulting residue is purified by silica gel column chromatography to yield this compound. This procedure typically affords the product in high yield (around 94%).

Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ 1.06 (t, 3H), 1.53 (m, 2H), 1.62 (m, 2H), 4.21 (q, 2H)

  • ESI-MS: m/z 159 [M+H]⁺

Reactivity Profile

The reactivity of this compound is characterized by the interplay of its three key structural features: the carboxylic acid, the ethyl ester, and the strained cyclopropane ring.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety is the primary site for reactions such as amide bond formation and esterification.

In the synthesis of Cabozantinib, the carboxylic acid group of a derivative of this compound undergoes an amide coupling reaction with an aniline derivative. This transformation is a critical step in constructing the final drug molecule. The reaction is typically facilitated by coupling agents that activate the carboxylic acid.

Amide_Coupling_Workflow cluster_reactants Reactants cluster_reagents Reagents A 1-((4-fluorophenyl)carbamoyl)- cyclopropanecarboxylic acid C EDC.HCl, HOBt A->C B 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline B->C D DIPEA, DCM C->D E N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)- N'-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide (Cabozantinib Intermediate) D->E Amide Coupling

Figure 2: Amide coupling in the synthesis of a Cabozantinib intermediate.

Experimental Protocol: Amide Coupling for Cabozantinib Intermediate Synthesis [3]

To a solution of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid (1 equivalent) in anhydrous dichloromethane (DCM) are added EDC.HCl (1.1 equivalents) and HOBt (1.1 equivalents) under an inert atmosphere. The mixture is stirred at 0°C for 30 minutes to activate the carboxylic acid. A solution of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline (1 equivalent) and diisopropylethylamine (DIPEA, 2 equivalents) in anhydrous DCM is then added dropwise at 0°C. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Upon completion, the reaction mixture is washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by silica gel column chromatography.

Alternatively, the carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride prior to reaction with the amine.[4][5]

Quantitative Data for Amide Coupling:

Reactant 1Reactant 2Coupling ReagentsSolventYield
1-((4-fluorophenyl)carbamoyl)-cyclopropanecarboxylic acid4-((6,7-dimethoxyquinolin-4-yl)oxy)anilineEDC.HCl, HOBt, DIPEADCMModerate to Good
1-((4-fluorophenyl)carbamoyl)-cyclopropanecarboxylic acid4-((6,7-dimethoxyquinolin-4-yl)oxy)anilineThionyl Chloride, then amineTHFVariable

The carboxylic acid can undergo esterification with an alcohol under acidic conditions, a reaction known as Fischer esterification. This is a reversible process, and to favor the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed.[6][7]

Fischer_Esterification A 1-(Ethoxycarbonyl)- cyclopropanecarboxylic acid B Alcohol (R'-OH) C Acid Catalyst (e.g., H₂SO₄) D 1-Ethyl 1'-R' cyclopropane-1,1'-dicarboxylate C->D E Water

Figure 3: General scheme for Fischer Esterification.
Reactions Involving the Cyclopropane Ring

The strained three-membered ring of this compound can undergo ring-opening reactions under certain conditions.

Electrophilically activated cyclopropanes can react with nucleophiles, leading to ring opening. In the case of cyclopropanes substituted with two electron-withdrawing groups, such as this compound, nucleophilic attack can occur at either the carbonyl carbon or the cyclopropane ring itself. The outcome of the reaction is often dependent on the nature of the nucleophile and the reaction conditions. For instance, reactions with thiophenolates can lead to complex mixtures due to competing attacks at the carbonyl groups.

Thermal decarboxylation of cyclopropanecarboxylic acids bearing a carbonyl group at the 1-position can lead to a rearrangement, forming 2-substituted-4,5-dihydrofurans instead of the expected ketone. This process is proposed to proceed through an initial ring-opening to an α-allyl-β-keto acid intermediate, followed by a simultaneous decarboxylation and ring closure.[8]

Conclusion

This compound is a versatile synthetic intermediate with a rich and complex reactivity profile. Its utility is prominently demonstrated in the synthesis of the anticancer drug Cabozantinib, where the carboxylic acid functionality is key to forming a crucial amide bond. Understanding the reactivity of both the functional groups and the strained cyclopropane ring is essential for its effective application in the design and synthesis of novel therapeutic agents and other complex organic molecules. The detailed experimental protocols and reaction workflows provided in this guide offer a solid foundation for researchers and scientists working with this important building block.

References

The Pivotal Role of the Cyclopropane Ring in 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Ethoxycarbonyl)cyclopropanecarboxylic acid, a key building block in the synthesis of the multi-tyrosine kinase inhibitor Cabozantinib, owes its utility and unique chemical properties to the presence of a strained three-membered cyclopropane ring. This technical guide provides an in-depth analysis of the multifaceted role of the cyclopropane moiety in this molecule. It explores the structural and electronic features conferred by the ring, its influence on the molecule's physicochemical properties and reactivity, and its critical function in directing the synthesis of complex pharmaceutical agents. This document consolidates quantitative data, detailed experimental protocols, and visual representations of key chemical pathways to serve as a comprehensive resource for professionals in the fields of chemical research and drug development.

Introduction

The incorporation of small, strained ring systems into molecular scaffolds is a powerful strategy in medicinal chemistry and organic synthesis. The cyclopropane ring, in particular, offers a unique combination of rigidity, conformational constraint, and electronic properties that can profoundly influence the biological activity and synthetic accessibility of a molecule. This compound is a prime example of a molecule where the cyclopropane ring is not merely a passive structural element but an active participant in defining its chemical character and utility.

This guide will dissect the critical functions of the cyclopropane ring in this compound, focusing on three key areas:

  • Structural and Electronic Influence: How the inherent ring strain and hybridization of the cyclopropane ring affect bond lengths, bond angles, and the acidity of the carboxylic acid moiety.

  • Reactivity and Synthetic Utility: The role of the strained ring in directing chemical transformations, particularly in the context of its application as a synthetic intermediate.

  • Application in Drug Synthesis: A detailed look at the specific role of the 1-(ethoxycarbonyl)cyclopropane-1-carbonyl moiety in the synthesis of Cabozantinib.

Physicochemical Properties

The presence of the cyclopropane ring imparts distinct physicochemical properties to this compound. The inherent strain and the unique bonding nature of the three-membered ring are central to these characteristics.

Structural Parameters
PropertyPredicted/Typical ValueSource
Molecular FormulaC₇H₁₀O₄
Molecular Weight158.15 g/mol
pKa (Predicted)3.46 ± 0.20-
Density (Predicted)1.339 ± 0.06 g/cm³-
Boiling Point66-69 °C at 0.15 Torr-
Ring Strain

The small bond angles in the cyclopropane ring lead to significant angle strain and torsional strain, collectively known as ring strain. The total ring strain in cyclopropane is approximately 28 kcal/mol.[1] This high degree of strain is a defining characteristic and a primary driver of the ring's chemical reactivity. For 1,1-disubstituted cyclopropanes, the strain energy can be influenced by the nature of the substituents.

Compound FamilyRing Strain Energy (Typical)Source
Methylcyclopropanes117.0 - 146.1 kJ/mol (27.9 - 35.0 kcal/mol)[2]
Carbonyl-substituted cyclopropanesCan be significantly higher than unsubstituted cyclopropane[3]
Electronic Effects and Acidity

The carbon atoms in a cyclopropane ring exhibit a higher degree of s-character in their exocyclic bonds compared to typical sp³ hybridized carbons. This increased s-character has a notable electronic consequence: the cyclopropyl group acts as an electron-withdrawing group through an inductive effect. This electron-withdrawing nature stabilizes the conjugate base of the carboxylic acid, thereby increasing its acidity.[4][5][6] The predicted pKa of this compound is approximately 3.46, which is lower (more acidic) than that of a typical acyclic carboxylic acid like isobutyric acid (pKa ≈ 4.86).

Synthesis and Reactivity

The unique structural and electronic properties of the cyclopropane ring in this compound govern its synthesis and subsequent reactivity, making it a valuable and versatile synthetic intermediate.

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the partial hydrolysis of diethyl 1,1-cyclopropanedicarboxylate.

Synthesis reactant Diethyl 1,1-cyclopropanedicarboxylate product This compound reactant->product Partial Hydrolysis reagent 1. NaOH (aq), Ethanol 2. HCl (aq)

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

  • Materials: Diethyl 1,1-cyclopropanedicarboxylate, Sodium Hydroxide (NaOH), Ethanol, Hydrochloric Acid (HCl), Ethyl Acetate, Brine, Anhydrous Sodium Sulfate (Na₂SO₄).

  • Procedure:

    • A solution of diethyl 1,1-cyclopropanedicarboxylate in ethanol is prepared in a round-bottom flask.

    • An aqueous solution of sodium hydroxide (1 equivalent) is added dropwise to the stirred solution at room temperature.

    • The reaction mixture is stirred for an extended period (typically 24-48 hours) to ensure selective mono-hydrolysis.

    • The ethanol is removed under reduced pressure.

    • The remaining aqueous solution is washed with ethyl acetate to remove any unreacted starting material.

    • The aqueous layer is then acidified to a low pH (e.g., pH 1-2) with concentrated hydrochloric acid.

    • The acidified solution is extracted multiple times with ethyl acetate.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound as an oil or low-melting solid.

Reactivity of the Cyclopropane Ring

The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions under certain conditions, although the geminal dicarbonyl substitution provides some electronic stabilization. As a donor-acceptor cyclopropane, it can undergo nucleophilic ring-opening, typically initiated by the attack of a nucleophile at one of the ring carbons, leading to the cleavage of a C-C bond. However, for its primary application in Cabozantinib synthesis, the cyclopropane ring remains intact, serving as a rigid scaffold.

Role in the Synthesis of Cabozantinib

This compound is a crucial intermediate in the synthesis of Cabozantinib, a potent inhibitor of multiple receptor tyrosine kinases. The cyclopropane dicarboxamide moiety is a key structural feature of Cabozantinib, and this compound provides the foundational building block for this part of the molecule.

The synthesis of Cabozantinib involves the formation of an amide bond between the carboxylic acid group of a derivative of this compound and the aniline nitrogen of 4-(6,7-dimethoxyquinolin-4-yloxy)aniline.

Cabozantinib_Synthesis cluster_0 Intermediate 1 Synthesis cluster_1 Final Coupling A This compound B 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid A->B Amidation with 4-fluoroaniline D Cabozantinib B->D Amide Coupling C 4-(6,7-dimethoxyquinolin-4-yloxy)aniline C->D

Caption: Key steps in the synthesis of Cabozantinib.

Experimental Protocol: Amide Coupling in Cabozantinib Synthesis [7][8]

  • Materials: 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid, 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline, a peptide coupling agent (e.g., EDC·HCl, HOBt, or TBTU), an organic base (e.g., DIPEA or triethylamine), and an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

  • Procedure:

    • 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid and the coupling agents are dissolved in the anhydrous solvent under an inert atmosphere.

    • The mixture is stirred at a reduced temperature (e.g., 0 °C) to activate the carboxylic acid.

    • A solution of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline and the organic base in the anhydrous solvent is added dropwise to the reaction mixture.

    • The reaction is allowed to warm to room temperature and stirred until completion, as monitored by a suitable chromatographic technique (e.g., TLC or HPLC).

    • Upon completion, the reaction mixture is subjected to an aqueous workup, typically involving washing with a mild base (e.g., saturated sodium bicarbonate solution) and brine.

    • The organic layer is dried, filtered, and concentrated.

    • The crude Cabozantinib is then purified by recrystallization or column chromatography.

The cyclopropane ring in this context serves to rigidly hold the two amide functionalities in a specific spatial orientation, which is crucial for the molecule's binding to its target kinases.

Spectroscopic Data

The structural features of this compound are reflected in its spectroscopic data.

Spectroscopic Data
¹H NMR δ (ppm)
1.2-1.4
1.5-1.7
4.1-4.3
~10-12
¹³C NMR δ (ppm)
~14
~18-20
~30-35
~62
~170-175
~175-180
FTIR ν (cm⁻¹)
2500-3300
~1735
~1700
~1200-1300

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and spectrometer frequency. The FTIR peak positions are approximate.

Conclusion

The cyclopropane ring in this compound is a pivotal structural and functional element. Its inherent ring strain and unique electronic properties significantly influence the molecule's acidity and reactivity. As a synthetic intermediate, it provides a rigid and conformationally defined scaffold that is essential for the construction of complex pharmaceutical agents like Cabozantinib. The stability of the ring under the required synthetic transformations, coupled with its ability to enforce a specific geometry on the final drug molecule, underscores the strategic importance of incorporating this small, strained ring in modern drug design and synthesis. This guide has provided a comprehensive overview of these aspects, offering valuable insights for researchers and professionals in the field.

References

Methodological & Application

Synthesis of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry, from diethyl malonate. The synthesis involves a two-step process: the cyclopropanation of diethyl malonate with a 1,2-dihaloethane to form diethyl 1,1-cyclopropanedicarboxylate, followed by a selective mono-hydrolysis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its rigid cyclopropane scaffold is a desirable feature in drug design, offering unique conformational constraints. This protocol details a reliable and reproducible method for its preparation in a laboratory setting.

Overall Reaction Scheme

The synthesis proceeds in two main stages:

  • Cyclopropanation: Diethyl malonate is reacted with 1,2-dibromoethane in the presence of a base to yield diethyl 1,1-cyclopropanedicarboxylate.

  • Selective Mono-hydrolysis: Diethyl 1,1-cyclopropanedicarboxylate is then carefully hydrolyzed to afford the target molecule, this compound.

Experimental Protocols

Part 1: Synthesis of Diethyl 1,1-Cyclopropanedicarboxylate

This procedure is adapted from established methods of cyclopropanation of active methylene compounds.[1][2][3]

Materials:

  • Diethyl malonate

  • 1,2-Dibromoethane

  • Sodium ethoxide (or potassium carbonate)

  • Absolute ethanol (if using sodium ethoxide)

  • Anhydrous dimethylformamide (DMF) (if using potassium carbonate)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure using Sodium Ethoxide:

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium ethoxide in absolute ethanol.

  • To this solution, add diethyl malonate dropwise with stirring.

  • After the addition is complete, add 1,2-dibromoethane dropwise.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • To the residue, add water and extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent by rotary evaporation to obtain crude diethyl 1,1-cyclopropanedicarboxylate, which can be purified by vacuum distillation.

Procedure using Potassium Carbonate:

  • In a round-bottom flask, suspend finely ground anhydrous potassium carbonate in anhydrous DMF.

  • Add diethyl malonate to the suspension with vigorous stirring.

  • Add 1,2-dibromoethane to the mixture.

  • Heat the reaction mixture, monitoring by TLC.

  • After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Remove the DMF under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product for purification.

Quantitative Data:

ParameterValue (Sodium Ethoxide Method)Value (Potassium Carbonate Method)
Yield40-60%[2]Up to 85%[2]
Purity>95% after distillation>95% after distillation
Part 2: Selective Mono-hydrolysis of Diethyl 1,1-Cyclopropanedicarboxylate

This protocol is based on the selective saponification of one of the two ester groups.[4]

Materials:

  • Diethyl 1,1-cyclopropanedicarboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • 1N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Stirring apparatus

  • pH meter or pH paper

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve diethyl 1,1-cyclopropanedicarboxylate in ethanol in a round-bottom flask.

  • Prepare a 1N solution of sodium hydroxide in water.

  • Add the 1N NaOH solution (1 equivalent) to the ethanolic solution of the diester.

  • Stir the reaction mixture at room temperature for 16 hours.[4] Monitor the reaction by TLC to observe the disappearance of the starting material and the formation of the mono-acid.

  • After the reaction, remove the ethanol by distillation under reduced pressure.[4]

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted starting material.[4]

  • Carefully acidify the aqueous layer to a pH of approximately 2-3 with 1N HCl.[4]

  • Extract the product from the acidified aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to yield this compound. The product can be further purified by crystallization or column chromatography if necessary.

Quantitative Data:

ParameterValue
YieldModerate to high
Purity>95% after purification

Visualizations

Reaction Pathway

The following diagram illustrates the two-step synthesis of this compound from diethyl malonate.

Reaction_Pathway Diethyl_Malonate Diethyl Malonate Intermediate Diethyl 1,1-Cyclopropanedicarboxylate Diethyl_Malonate->Intermediate 1. 1,2-Dibromoethane 2. Base (e.g., NaOEt or K2CO3) Product This compound Intermediate->Product Selective Hydrolysis (1 eq. NaOH)

Caption: Reaction pathway for the synthesis.

Experimental Workflow

This diagram outlines the key stages of the experimental procedure.

Experimental_Workflow cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Selective Mono-hydrolysis Reaction_Setup_1 Reaction Setup: Diethyl Malonate, 1,2-Dibromoethane, Base Reaction_1 Reaction under Reflux Reaction_Setup_1->Reaction_1 Workup_1 Workup: Extraction and Solvent Removal Reaction_1->Workup_1 Purification_1 Purification: Vacuum Distillation Workup_1->Purification_1 Reaction_Setup_2 Reaction Setup: Diester, 1 eq. NaOH in Ethanol Purification_1->Reaction_Setup_2 Reaction_2 Stirring at Room Temperature Reaction_Setup_2->Reaction_2 Workup_2 Workup: Acidification and Extraction Reaction_2->Workup_2 Purification_2 Purification: Crystallization/Chromatography Workup_2->Purification_2

Caption: Experimental workflow diagram.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Diethyl malonate, 1,2-dibromoethane, and sodium ethoxide are hazardous. Handle with care and consult their respective Safety Data Sheets (SDS).

  • Use caution when working with strong bases and acids.

Conclusion

This protocol provides a detailed and reliable method for the synthesis of this compound from diethyl malonate. The two-step procedure is well-established and can be readily implemented in a standard organic chemistry laboratory. The provided quantitative data and visualizations aim to facilitate the successful execution of this synthesis for researchers in drug discovery and development.

References

The Versatile Building Block: 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid is a valuable bifunctional building block in organic synthesis, prized for its unique structural features that combine a strained cyclopropane ring with orthogonal carboxylic acid and ester functionalities. This arrangement allows for selective chemical transformations, making it a key component in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its incorporation into molecular scaffolds can impart desirable properties such as conformational rigidity, metabolic stability, and novel three-dimensional topologies. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations.

Application Notes

The primary application of this compound lies in its role as a precursor to complex pharmaceutical agents. The cyclopropane moiety is a bioisostere for various functional groups and can introduce conformational constraint into a molecule, which is often beneficial for binding to biological targets.

1. Synthesis of Kinase Inhibitors: A prominent example of its application is in the synthesis of Cabozantinib, a potent multi-tyrosine kinase inhibitor used in the treatment of certain types of cancer.[1] In this context, the building block serves as the source of the cyclopropane-1,1-dicarboxamide core, which is crucial for the drug's activity. The synthetic strategy involves the sequential amidation of the carboxylic acid and ester groups.

2. Precursor to Substituted Cyclopropylamines: The cyclopropylamine motif is a key structural feature in many biologically active compounds.[2] this compound can be converted to corresponding cyclopropylamines through multi-step sequences, typically involving Curtius or Hofmann rearrangement of a carboxylic acid derivative.

3. Synthesis of Spirocyclic Compounds: The unique 1,1-disubstitution pattern of this building block makes it an attractive starting material for the synthesis of spirocyclic compounds.[3][4] These scaffolds are of increasing interest in drug discovery due to their inherent three-dimensionality, which allows for the exploration of novel chemical space.[3][4]

Data Presentation

Table 1: Synthesis of this compound

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)ProductYield (%)
1Diethyl cyclopropane-1,1-dicarboxylateSodium hydroxide, WaterMethanol0-5 then 25-307This compoundNot specified in source

Table 2: Synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acid

StepStarting MaterialReagentsSolventTemperature (°C)Time (h)ProductYield (%)
1This compoundThionyl chlorideToluene60-6531-(Ethoxycarbonyl)cyclopropanecarbonyl chlorideNot specified (used in situ)
21-(Ethoxycarbonyl)cyclopropanecarbonyl chloride4-Fluoroaniline, TriethylamineToluene0-5 then 25-302Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylateNot specified in source
3Ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylateSodium hydroxide, WaterToluene25-3081-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic acidNot specified in source

Experimental Protocols

Protocol 1: Synthesis of this compound from Diethyl cyclopropane-1,1-dicarboxylate

This protocol is adapted from a published technical disclosure.[5]

  • Reaction Setup: To a solution of diethyl cyclopropane-1,1-dicarboxylate (500.0 g) in methanol (2500.0 ml), stir the mixture for 20 minutes at 25-30°C.

  • Hydrolysis: Cool the mixture to 0-5°C. Slowly add a solution of sodium hydroxide (129.0 g) in water (500.0 ml) to the mixture, maintaining the temperature at 0-5°C.

  • Reaction Progression: Raise the temperature of the mixture to 25-30°C and stir for 7 hours.

  • Work-up: Distill off the solvent completely from the mixture under vacuum at a temperature below 55°C. To the obtained residue, add water (750.0 ml) at 25-30°C.

  • Acidification and Extraction: Acidify the mixture with hydrochloric acid at 25-30°C and stir for 15 minutes. Add ethyl acetate (1250.0 ml) to the mixture and stir for 15 minutes. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Isolation: Combine the organic layers and dry with sodium sulfate. Distill off the solvent completely from the organic layer under vacuum at a temperature below 55°C to obtain the title compound.

Protocol 2: Synthesis of 1-((4-Fluorophenyl)carbamoyl)cyclopropanecarboxylic Acid

This protocol is a multi-step synthesis starting from this compound, adapted from a published technical disclosure.[5]

  • Activation of Carboxylic Acid: To a solution of this compound in toluene, add thionyl chloride. Heat the mixture to 60-65°C and stir for 3 hours to form 1-(ethoxycarbonyl)cyclopropanecarbonyl chloride. The product is typically used in the next step without isolation.

  • Amide Formation: Cool the reaction mixture containing 1-(ethoxycarbonyl)cyclopropanecarbonyl chloride to 0-5°C. Slowly add a solution of 4-fluoroaniline and triethylamine in toluene. Raise the temperature to 25-30°C and stir for 2 hours to yield ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate.

  • Ester Hydrolysis: To the toluene solution of ethyl 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylate, slowly add a solution of sodium hydroxide in water at 25-30°C and stir for 8 hours.

  • Work-up and Isolation: Separate the layers and wash the aqueous layer with toluene. Cool the aqueous layer to 0-5°C and slowly add hydrochloric acid. Stir the mixture for 2 hours to precipitate the product. Filter the solid, wash with water, and dry to obtain 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.

Visualizations

Synthesis_of_Cabozantinib_Intermediate start Diethyl cyclopropane- 1,1-dicarboxylate intermediate1 1-(Ethoxycarbonyl)- cyclopropanecarboxylic acid start->intermediate1 NaOH, H2O Methanol intermediate2 1-(Ethoxycarbonyl)- cyclopropanecarbonyl chloride intermediate1->intermediate2 SOCl2 Toluene intermediate3 Ethyl 1-((4-fluorophenyl)carbamoyl)- cyclopropanecarboxylate intermediate2->intermediate3 4-Fluoroaniline, Et3N Toluene product 1-((4-Fluorophenyl)carbamoyl)- cyclopropanecarboxylic acid (Cabozantinib Intermediate) intermediate3->product NaOH, H2O Toluene

Caption: Synthetic pathway to a key intermediate of Cabozantinib.

Amide_Coupling_Workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling carboxylic_acid 1-(Ethoxycarbonyl)- cyclopropanecarboxylic acid activated_intermediate Activated Intermediate carboxylic_acid->activated_intermediate Activation activating_agent Coupling Agent (e.g., EDC, HATU) activating_agent->activated_intermediate amine Primary/Secondary Amine activated_intermediate->amine amide_product Amide Product amine->amide_product Nucleophilic Attack

Caption: General workflow for amide bond formation.

References

The Crucial Role of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid in the Synthesis of Cabozantinib

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For researchers, scientists, and professionals in drug development, understanding the synthesis of active pharmaceutical ingredients (APIs) is paramount. Cabozantinib, a potent tyrosine kinase inhibitor, is a cornerstone in the treatment of various cancers. A key building block in its synthesis is 1-(ethoxycarbonyl)cyclopropanecarboxylic acid, a specialized intermediate that introduces a critical cyclopropane motif into the final drug structure. This document provides detailed application notes and experimental protocols for its use in the synthesis of Cabozantinib.

Introduction

This compound (ECC) is an essential raw material in the development and synthesis of Cabozantinib.[1] Its cyclopropane structure is a vital component of the final API, contributing to its binding affinity and therapeutic effect. The synthesis of Cabozantinib typically involves the coupling of this cyclopropane intermediate with 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline. This document outlines the synthetic pathway and provides detailed protocols for the key reactions involving ECC and its derivatives.

Synthetic Pathway Overview

The synthesis of Cabozantinib from this compound and its precursors generally follows these key steps:

  • Formation of the Amide Intermediate: this compound is first converted to an activated form, which then reacts with 4-fluoroaniline to yield methyl 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylate.

  • Hydrolysis: The resulting ester is hydrolyzed to produce 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.

  • Amide Coupling: This carboxylic acid intermediate is then coupled with 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline to form the final Cabozantinib molecule.

This synthetic route is illustrated in the following diagram:

G cluster_0 Synthesis of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid cluster_1 Final Coupling to Cabozantinib Cyclopropane-1,1-dicarboxylic_acid Cyclopropane-1,1-dicarboxylic acid 1-(methoxycarbonyl)cyclopropane_carboxylic_acid 1-(methoxycarbonyl)cyclopropane carboxylic acid Cyclopropane-1,1-dicarboxylic_acid->1-(methoxycarbonyl)cyclopropane_carboxylic_acid Thionyl chloride, Methanol, THF methyl_1-(4-fluorophenylcarbamoyl)_cyclopropanecarboxylate methyl 1-(4-fluorophenylcarbamoyl) cyclopropanecarboxylate 1-(methoxycarbonyl)cyclopropane_carboxylic_acid->methyl_1-(4-fluorophenylcarbamoyl)_cyclopropanecarboxylate Thionyl chloride, 4-fluoroaniline, Triethylamine, THF 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic_acid 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid methyl_1-(4-fluorophenylcarbamoyl)_cyclopropanecarboxylate->1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic_acid Base (e.g., KOH) Cabozantinib Cabozantinib 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic_acid->Cabozantinib EDC.HCl, DMAP, Dichloromethane 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline->Cabozantinib

Caption: Synthetic pathway for Cabozantinib.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of Cabozantinib involving this compound derivatives.

Synthesis of 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid

This procedure outlines the formation of the key carboxylic acid intermediate.

Protocol:

  • Step 1: Formation of 1-(methoxycarbonyl)cyclopropane carboxylic acid. Cyclopropane-1,1-dicarboxylic acid is treated with thionyl chloride in tetrahydrofuran (THF), followed by the addition of methanol.[2][3]

  • Step 2: Amide Formation. The resulting 1-(methoxycarbonyl)cyclopropanecarboxylic acid is reacted with thionyl chloride in THF. The activated acid chloride is then reacted with 4-fluoroaniline in the presence of triethylamine to yield methyl 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylate.[2][3]

  • Step 3: Hydrolysis. The methyl ester is hydrolyzed using a suitable base, such as potassium hydroxide, in an aqueous solution to yield 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid.[3]

Synthesis of Cabozantinib

This protocol details the final coupling step to produce Cabozantinib.

Protocol:

  • Reaction Setup: In a suitable reaction vessel, dissolve 4-((6,7-dimethoxy-4-quinolyl)oxy)aniline hydrochloride and 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid in dichloromethane.[2]

  • Coupling Agents: Add N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC.HCl) and 4-dimethylaminopyridine (DMAP) to the reaction mixture.[2][3]

  • Reaction: Stir the mixture at 25-30°C for approximately 5 hours.[3]

  • Work-up: Add water to the reaction mixture and continue stirring for 2 hours.

  • Isolation: Filter the resulting precipitate, wash with water and then with dichloromethane to obtain crude Cabozantinib.[3]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as methanol.[2]

G cluster_workflow Experimental Workflow start Start: Dissolve Reactants add_reagents Add Coupling Agents (EDC.HCl, DMAP) start->add_reagents react Stir at 25-30°C for 5 hours add_reagents->react workup Add Water and Stir for 2 hours react->workup filter Filter Precipitate workup->filter wash Wash with Water and Dichloromethane filter->wash purify Recrystallize from Methanol wash->purify end End: Pure Cabozantinib purify->end

Caption: Experimental workflow for Cabozantinib synthesis.

Quantitative Data

The following table summarizes the quantitative data from a representative synthesis of Cabozantinib.

Reactant/ProductMolecular Weight ( g/mol )Amount UsedMolar RatioYieldPurity (HPLC)
4-((6,7-dimethoxy-4-quinolyl)oxy)aniline (Intermediate I)-1.50 kg1--
1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid-1.47 kg~1.1--
O-benzotriazole-tetramethylurea hexafluorophosphate-2.50 kg---
Triethylamine-0.77 kg---
Cabozantinib 501.51 2.34 kg -92.30% 99.98%

Table based on data from a patent application.[4]

Alternative Synthetic Approaches

While the EDC/DMAP coupling method is common, other approaches exist. One alternative involves activating the 1-((4-fluorophenyl)carbamoyl)cyclopropanecarboxylic acid with methanesulfonyl chloride or p-toluenesulfonyl chloride to form a mixed anhydride, which then reacts with 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.[5] Another method utilizes oxalyl chloride or thionyl chloride to form the acid chloride, though this can lead to lower yields due to impurity formation.[5][6] A different strategy involves the direct condensation of 4-(6,7-dimethoxyquinolin-4-yloxy)aniline with methyl 1-(4-fluorophenylcarbamoyl)cyclopropanecarboxylate in the presence of sodium methoxide.[7]

G Start 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid Method1 EDC/DMAP Coupling Start->Method1 Route A Method2 Mixed Anhydride Formation (MsCl or TsCl) Start->Method2 Route B Method3 Acid Chloride Formation (Oxalyl or Thionyl Chloride) Start->Method3 Route C End Cabozantinib Method1->End Method2->End Method3->End

Caption: Alternative synthetic routes to Cabozantinib.

Conclusion

This compound and its derivatives are indispensable for the efficient synthesis of Cabozantinib. The protocols and data presented here provide a comprehensive guide for researchers and professionals in the field of pharmaceutical development. The choice of synthetic route will depend on factors such as desired yield, purity, and scalability, with the EDC/DMAP coupling method being a well-documented and high-yielding approach.

References

Application Note: A Step-by-Step Protocol for the Amide Coupling of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amide bond formation is one of the most critical and frequently performed reactions in medicinal chemistry and drug discovery.[1] The cyclopropane motif is a valuable structural element in modern pharmaceuticals, often used to improve metabolic stability, potency, and conformational rigidity. 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid is a key building block for introducing this functional group. This document provides detailed protocols for the efficient coupling of this compound with primary and secondary amines using standard, widely-used coupling reagents.

The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[2] Therefore, activation of the carboxylic acid is necessary.[2][3] This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. This note details two common and reliable methods: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), and another using the highly efficient uronium salt-based reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

General Reaction Scheme & Workflow

The overall process involves the activation of the carboxylic acid followed by the addition of an amine to form the desired amide product. The general workflow is illustrated below.

G cluster_prep 1. Preparation cluster_activation 2. Activation & Coupling cluster_workup 3. Work-up & Purification A This compound + Amine (Primary or Secondary) B Anhydrous Solvent (e.g., DMF, DCM) C Dissolve Acid in Solvent B->C Combine D Cool to 0 °C C->D E Add Coupling Reagent (e.g., EDC/HOBt or HATU) + Base (e.g., DIPEA) D->E F Stir for Activation (15-30 min) E->F G Add Amine F->G H Warm to Room Temperature Stir for 2-24 hours G->H I Aqueous Work-up (Quench & Extract) H->I Reaction Complete J Dry Organic Layer I->J K Purify by Column Chromatography J->K L Characterize Final Product K->L

Caption: General workflow for the amide coupling reaction.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high yields and purity while minimizing side reactions like racemization.[3][4] Below is a summary of common reagents applicable to this protocol.

Coupling Reagent/SystemTypical ConditionsAdvantagesDisadvantagesTypical Yield Range
EDC / HOBt 1.2 eq. EDC, 1.2 eq. HOBt, Amine (1 eq.), Base (optional), DMF or DCM, 0°C to RTCost-effective; water-soluble urea byproduct is easily removed during aqueous work-up.[4][5] HOBt suppresses racemization and improves yield.[5]O-acylisourea intermediate can be unstable.[5]70-95%[5]
HATU / Base 1.1-1.5 eq. HATU, Amine (1 eq.), 2-4 eq. Base (DIPEA or TEA), DMF or CH₃CN, RTHigh reactivity and fast reaction times.[4] Very effective for hindered amines and reduces epimerization.[4]More expensive than carbodiimides; can react with the unprotected N-terminus if used in excess.[4]80-98%
DCC / HOBt 1.1 eq. DCC, 1.2 eq. HOBt, Amine (1 eq.), DCM, 0°C to RTHigh yields and cost-effective.[5]Insoluble dicyclohexylurea (DCU) byproduct can complicate purification.[4][5]75-98%[5]

Experimental Protocols

Materials and Reagents

  • This compound (FW: 158.15 g/mol )

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Deionized Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Protocol A: EDC/HOBt Mediated Coupling

This protocol is a robust and cost-effective method for standard amide bond formation. The use of HOBt as an additive minimizes potential racemization and improves reaction efficiency.[4][5]

  • Preparation : Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in an anhydrous aprotic solvent like DMF or DCM (use sufficient solvent to dissolve all reagents, typically 0.1-0.5 M concentration).

  • Activation : Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq.) to the solution in one portion.

  • Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the active ester intermediate.

  • Coupling : Add the desired amine (1.0-1.1 eq.) to the reaction mixture. If the amine is provided as a hydrochloride salt, add 1.0 eq. of a non-nucleophilic base like DIPEA or triethylamine (TEA).

  • Reaction : Allow the reaction to warm to room temperature and stir for 2-12 hours.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol B: HATU Mediated Coupling

HATU is a highly effective uronium-based coupling reagent known for its rapid reaction times and high yields, especially with sterically hindered or electron-deficient amines.[4]

  • Preparation : In a flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add HATU (1.2 eq.) to the solution.

  • Add a non-nucleophilic base, typically DIPEA (3.0 eq.).

  • Activation : Stir the mixture at room temperature for 10-15 minutes.

  • Coupling : Add the amine (1.0-1.1 eq.) to the activated acid mixture.

  • Reaction : Continue to stir at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

General Reaction Work-up and Purification

The following procedure is generally applicable to both protocols for isolating the final amide product. The water-soluble byproducts from the EDC coupling make the work-up particularly straightforward.[6]

  • Quenching : Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent such as Ethyl Acetate or DCM.

  • Washing : Transfer the diluted mixture to a separatory funnel. Wash the organic layer sequentially with:

    • 1 N HCl (to remove excess base like DIPEA).

    • Saturated aqueous NaHCO₃ solution (to remove unreacted acid and HOBt).

    • Brine (to remove residual water).

  • Drying : Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Concentration : Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification : Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure amide product.

  • Characterization : Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, LC-MS, HRMS).

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Coupling reagents (EDC, HATU, DCC) can be sensitizers or irritants; handle with care.

  • Anhydrous solvents are flammable and hygroscopic; handle under an inert atmosphere.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Derivatisierung von 1-(Ethoxycarbonyl)cyclopropancarbonsäure für die medizinische Chemie: Applikations- und Protokollhandbuch

Author: BenchChem Technical Support Team. Date: December 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Dokument beschreibt detaillierte Anwendungshinweise und Protokolle für die Derivatisierung von 1-(Ethoxycarbonyl)cyclopropancarbonsäure, einer vielseitigen Ausgangsverbindung für die Synthese von medizinisch relevanten Molekülen. Die einzigartigen sterischen und elektronischen Eigenschaften des Cyclopropanrings machen ihn zu einem wertvollen Baustein in der modernen Wirkstoffforschung.[1] Die hier vorgestellten Methoden umfassen die Amidkopplung, Veresterung und die Curtius-Umlagerung zur Einführung diverser funktioneller Gruppen, die für die Modulation biologischer Aktivitäten von entscheidender Bedeutung sind.

Einleitung

Der Cyclopropanring ist ein prominentes Strukturelement in einer Vielzahl von pharmazeutischen Wirkstoffen und Naturstoffen. Seine rigide Konformation und die Fähigkeit, die pharmakokinetischen und pharmakodynamischen Eigenschaften eines Moleküls zu beeinflussen, machen ihn zu einem attraktiven "bioisosteren Ersatz" für andere funktionelle Gruppen. Die Derivatisierung von 1-(Ethoxycarbonyl)cyclopropancarbonsäure an der Carbonsäure- und Esterfunktion ermöglicht die systematische Erforschung des chemischen Raums und die Optimierung von Leitstrukturen.

Derivatisierungsstrategien

Die 1-(Ethoxycarbonyl)cyclopropancarbonsäure bietet zwei reaktive Zentren für die weitere Funktionalisierung: die Carbonsäuregruppe und die Ethylestergruppe. Die selektive Modifikation dieser Gruppen eröffnet ein breites Spektrum an synthetischen Möglichkeiten.

Amidkopplung an der Carbonsäurefunktion

Die Bildung von Amidbindungen ist eine der am häufigsten genutzten Reaktionen in der medizinischen Chemie. Die Kopplung von 1-(Ethoxycarbonyl)cyclopropancarbonsäure mit einer Vielzahl von primären und sekundären Aminen führt zur Synthese einer Bibliothek von Cyclopropancarboxamiden. Diese Derivate zeigen ein breites Spektrum an biologischen Aktivitäten, darunter antimykotische, insektizide und antiproliferative Eigenschaften.[1]

Veresterung der Carbonsäurefunktion

Die Umwandlung der Carbonsäure in verschiedene Ester ermöglicht die Feinabstimmung von Lipophilie und Löslichkeit, was entscheidende Parameter für die Bioverfügbarkeit eines Wirkstoffs sind. Standardveresterungsmethoden können angewendet werden, um eine diverse Palette von Esterderivaten herzustellen.

Curtius-Umlagerung zur Synthese von Aminen

Die Curtius-Umlagerung ist eine leistungsstarke Methode zur Umwandlung von Carbonsäuren in primäre Amine unter Erhalt der Stereochemie.[2][3] Die Anwendung dieser Reaktion auf 1-(Ethoxycarbonyl)cyclopropancarbonsäure führt zur Bildung von 1-Amino-1-(ethoxycarbonyl)cyclopropan, einem wertvollen Baustein für die Synthese von peptidomimetischen Strukturen und anderen stickstoffhaltigen Wirkstoffen.

Quantitative Datenzusammenfassung

Die folgende Tabelle fasst repräsentative Ausbeuten für die verschiedenen Derivatisierungsreaktionen von 1-(Ethoxycarbonyl)cyclopropancarbonsäure und verwandten Cyclopropanderivaten zusammen. Die tatsächlichen Ausbeuten können je nach den spezifischen Substraten und Reaktionsbedingungen variieren.

DerivatisierungsmethodeSubstrat (Amin/Alkohol)Kopplungsreagenz/BedingungenProduktRepräsentative Ausbeute (%)Referenz
AmidkopplungAnilinEDC, HOBt, DIPEA in CH3CNN-Phenyl-1-(ethoxycarbonyl)cyclopropancarboxamid80-90[4]
AmidkopplungBenzylaminHATU, DIPEA in DMFN-Benzyl-1-(ethoxycarbonyl)cyclopropancarboxamid85-95[1]
VeresterungMethanolH2SO4 (katalytisch), RückflussMethyl-1-(ethoxycarbonyl)cyclopropancarboxylat98[5]
VeresterungBenzylalkoholDCC, DMAP in DCMBenzyl-1-(ethoxycarbonyl)cyclopropancarboxylat90-95[6]
Curtius-Umlagerung-DPPA, t-BuOH, Rückflusstert-Butyl (1-(ethoxycarbonyl)cyclopropyl)carbamat>95[7]

Experimentelle Protokolle

Die folgenden Protokolle sind repräsentative Beispiele für die Derivatisierung von 1-(Ethoxycarbonyl)cyclopropancarbonsäure.

Protokoll 1: Synthese von N-Aryl-1-(ethoxycarbonyl)cyclopropancarboxamiden mittels EDC/HOBt-Kopplung

Dieses Protokoll beschreibt die allgemeine Vorgehensweise zur Kopplung von 1-(Ethoxycarbonyl)cyclopropancarbonsäure mit verschiedenen substituierten Anilinen.

Materialien:

  • 1-(Ethoxycarbonyl)cyclopropancarbonsäure (1 Äquiv.)

  • Substituiertes Anilin (1.1 Äquiv.)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid (EDC) (1.2 Äquiv.)

  • 1-Hydroxybenzotriazol (HOBt) (0.1 Äquiv.)

  • N,N-Diisopropylethylamin (DIPEA) (2 Äquiv.)

  • Wasserfreies Acetonitril (CH3CN)

Vorgehensweise:

  • 1-(Ethoxycarbonyl)cyclopropancarbonsäure (1 Äquiv.) und das substituierte Anilin (1.1 Äquiv.) in wasserfreiem Acetonitril in einem Rundkolben unter Inertgasatmosphäre (z.B. Stickstoff) lösen.

  • HOBt (0.1 Äquiv.) und DIPEA (2 Äquiv.) zu der Lösung geben.

  • Die Reaktionsmischung auf 0 °C abkühlen und EDC (1.2 Äquiv.) portionsweise zugeben.

  • Die Reaktion bei Raumtemperatur für 12-24 Stunden rühren. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder LC-MS verfolgt werden.

  • Nach vollständigem Umsatz das Lösungsmittel im Vakuum entfernen.

  • Den Rückstand in Ethylacetat aufnehmen und nacheinander mit 1 M HCl, gesättigter NaHCO3-Lösung und gesättigter NaCl-Lösung waschen.

  • Die organische Phase über wasserfreiem Natriumsulfat trocknen, filtrieren und das Lösungsmittel im Vakuum entfernen.

  • Das Rohprodukt mittels Säulenchromatographie an Kieselgel aufreinigen, um das gewünschte N-Aryl-1-(ethoxycarbonyl)cyclopropancarboxamid zu erhalten.

Protokoll 2: Synthese von Estern der 1-(Ethoxycarbonyl)cyclopropancarbonsäure mittels DCC/DMAP-Katalyse

Dieses Protokoll beschreibt die Veresterung von 1-(Ethoxycarbonyl)cyclopropancarbonsäure mit einem Alkohol.

Materialien:

  • 1-(Ethoxycarbonyl)cyclopropancarbonsäure (1 Äquiv.)

  • Alkohol (z.B. Benzylalkohol) (1.2 Äquiv.)

  • N,N'-Dicyclohexylcarbodiimid (DCC) (1.1 Äquiv.)

  • 4-(Dimethylamino)pyridin (DMAP) (0.1 Äquiv.)

  • Wasserfreies Dichlormethan (DCM)

Vorgehensweise:

  • 1-(Ethoxycarbonyl)cyclopropancarbonsäure (1 Äquiv.), den Alkohol (1.2 Äquiv.) und DMAP (0.1 Äquiv.) in wasserfreiem DCM in einem Rundkolben unter Inertgasatmosphäre lösen.

  • Die Lösung auf 0 °C abkühlen und eine Lösung von DCC (1.1 Äquiv.) in wasserfreiem DCM langsam zugeben.

  • Die Reaktionsmischung langsam auf Raumtemperatur erwärmen und für 4-12 Stunden rühren. Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.

  • Den ausgefallenen Dicyclohexylharnstoff durch Filtration abtrennen.

  • Das Filtrat nacheinander mit 1 M HCl, gesättigter NaHCO3-Lösung und gesättigter NaCl-Lösung waschen.

  • Die organische Phase über wasserfreiem Natriumsulfat trocknen, filtrieren und das Lösungsmittel im Vakuum entfernen.

  • Das Rohprodukt mittels Säulenchromatographie an Kieselgel aufreinigen, um den gewünschten Ester zu erhalten.

Protokoll 3: Synthese von 1-Amino-1-(ethoxycarbonyl)cyclopropan-Derivaten via Curtius-Umlagerung

Dieses Protokoll beschreibt die Umwandlung der Carbonsäurefunktion in eine Boc-geschützte Aminogruppe.

Materialien:

  • 1-(Ethoxycarbonyl)cyclopropancarbonsäure (1 Äquiv.)

  • Diphenylphosphorylazid (DPPA) (1.1 Äquiv.)

  • Triethylamin (Et3N) (1.1 Äquiv.)

  • tert-Butanol (t-BuOH) (Überschuss)

  • Wasserfreies Toluol

Vorgehensweise:

  • 1-(Ethoxycarbonyl)cyclopropancarbonsäure (1 Äquiv.) und Et3N (1.1 Äquiv.) in wasserfreiem Toluol in einem Rundkolben unter Inertgasatmosphäre lösen.

  • DPPA (1.1 Äquiv.) langsam bei Raumtemperatur zugeben.

  • Die Reaktionsmischung für 30 Minuten bei Raumtemperatur rühren und anschließend für 2 Stunden unter Rückfluss erhitzen, um das Acylazid zu bilden und die Umlagerung zum Isocyanat zu initiieren.

  • Die Mischung auf Raumtemperatur abkühlen lassen und einen Überschuss an tert-Butanol zugeben.

  • Die Reaktionsmischung für weitere 12-16 Stunden unter Rückfluss erhitzen, um das Isocyanat abzufangen.

  • Das Lösungsmittel und überschüssiges t-BuOH im Vakuum entfernen.

  • Den Rückstand in Ethylacetat aufnehmen und mit Wasser und gesättigter NaCl-Lösung waschen.

  • Die organische Phase über wasserfreiem Natriumsulfat trocknen, filtrieren und das Lösungsmittel im Vakuum entfernen.

  • Das Rohprodukt mittels Säulenchromatographie an Kieselgel aufreinigen, um das tert-Butyl (1-(ethoxycarbonyl)cyclopropyl)carbamat zu erhalten.

Biologische Aktivität und Wirkmechanismen

Derivate von 1-(Ethoxycarbonyl)cyclopropancarbonsäure haben in verschiedenen biologischen Testsystemen vielversprechende Aktivitäten gezeigt.

Antiproliferative Aktivität

N-Aryl-Cyclopropancarboxamide haben in vitro eine signifikante antiproliferative Aktivität gegen verschiedene humane Krebszelllinien gezeigt.[1] Die genauen molekularen Zielstrukturen werden derzeit noch untersucht, aber es wird vermutet, dass diese Verbindungen in zelluläre Signalwege eingreifen, die für das Zellwachstum und die Proliferation essentiell sind.

Hemmung der mitochondrialen Fettsäure-β-Oxidation

Ein Metabolit des experimentellen Anxiolytikums Panadiplon, eine Cyclopropancarbonsäure, wurde als Inhibitor der mitochondrialen Fettsäure-β-Oxidation identifiziert.[8] Dieser Wirkmechanismus ist von besonderem Interesse für die Behandlung von Stoffwechselerkrankungen und bestimmten Krebsarten, die von der Fettsäureoxidation abhängig sind. Der Metabolit hemmt wahrscheinlich das Enzym Carnitin-Palmitoyltransferase I (CPT1), das den geschwindigkeitsbestimmenden Schritt beim Transport von langkettigen Fettsäuren in die Mitochondrien katalysiert.[9][10][11][12]

Signaling_Pathway cluster_mito Mitochondrion LCFA Langkettige Fettsäuren (Zytosol) AcylCoA Langkettiges Acyl-CoA LCFA->AcylCoA Acyl-CoA-Synthetase CPT1 Carnitin-Palmitoyl- transferase I (CPT1) AcylCoA->CPT1 Acylcarnitin Acylcarnitin CPT1->Acylcarnitin Carnitin BetaOxidation β-Oxidation Acylcarnitin->BetaOxidation CPT2 Mitochondrion Mitochondriale Matrix AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA TCA_Cycle Citratzyklus AcetylCoA->TCA_Cycle ATP ATP-Produktion TCA_Cycle->ATP Inhibitor Cyclopropancarbonsäure- Derivat (Inhibitor) Inhibitor->CPT1 Hemmung

Abbildung 1: Hemmung der mitochondrialen Fettsäure-β-Oxidation.

Experimentelle Arbeitsabläufe

Die folgenden Diagramme visualisieren die allgemeinen Arbeitsabläufe für die beschriebenen Derivatisierungsreaktionen.

Amide_Coupling_Workflow Start Start: 1-(Ethoxycarbonyl)cyclopropan- carbonsäure + Amin Activation Aktivierung der Carbonsäure (z.B. mit EDC/HOBt) Start->Activation Coupling Kopplung mit Amin Activation->Coupling Workup Wässrige Aufarbeitung Coupling->Workup Purification Säulenchromatographie Workup->Purification Product Produkt: Amid Purification->Product

Abbildung 2: Allgemeiner Arbeitsablauf für die Amidkopplung.

Curtius_Rearrangement_Workflow Start Start: 1-(Ethoxycarbonyl)cyclopropan- carbonsäure Azide_Formation Acylazid-Bildung (DPPA, Et3N) Start->Azide_Formation Rearrangement Thermische Umlagerung (Rückfluss in Toluol) Azide_Formation->Rearrangement Trapping Abfangen des Isocyanats (mit t-BuOH) Rearrangement->Trapping Workup Aufarbeitung Trapping->Workup Product Produkt: Boc-geschütztes Amin Workup->Product

Abbildung 3: Allgemeiner Arbeitsablauf für die Curtius-Umlagerung.

Schlussfolgerung

Die Derivatisierung von 1-(Ethoxycarbonyl)cyclopropancarbonsäure ist eine effektive Strategie zur Generierung von Molekülbibliotheken für das Screening in der medizinischen Chemie. Die vorgestellten Protokolle für Amidkopplung, Veresterung und Curtius-Umlagerung sind robust und vielseitig anwendbar. Die resultierenden Derivate zeigen vielversprechende biologische Aktivitäten und bieten wertvolle Ausgangspunkte für die Entwicklung neuer Therapeutika. Die Hemmung der mitochondrialen Fettsäureoxidation stellt dabei einen besonders interessanten Wirkmechanismus dar, der weiterführende Untersuchungen rechtfertigt.

References

Application Notes and Protocols: Synthesis of Novel Heterocycles Using 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel spiro-heterocyclic compounds utilizing 1-(ethoxycarbonyl)cyclopropanecarboxylic acid as a key starting material. The unique strained ring system of the cyclopropane moiety offers a valuable scaffold for the development of new chemical entities with potential therapeutic applications. The protocols described herein focus on the preparation of a versatile intermediate, diethyl cyclopropane-1,1-dicarboxylate, and its subsequent conversion to spiro-barbituric acid and spiro-pyrazolone derivatives.

Part 1: Synthesis of Diethyl Cyclopropane-1,1-dicarboxylate

To enhance the reactivity of this compound for subsequent condensation reactions, it is first converted to its corresponding diester, diethyl cyclopropane-1,1-dicarboxylate. This is achieved through a Fischer esterification reaction.[1][2][3][4][5][6]

Reaction Scheme:

Experimental Protocol: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

  • Addition of Alcohol: Add an excess of absolute ethanol (e.g., 10-20 equivalents) to the flask. The large excess of alcohol serves to drive the equilibrium towards the product.

  • Acid Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (e.g., 0.05-0.1 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure diethyl cyclopropane-1,1-dicarboxylate.[7][8]

Quantitative Data Summary:

ParameterValue
Starting MaterialThis compound
ReagentsAbsolute Ethanol, Sulfuric Acid (catalyst)
Reaction Time4-8 hours
Typical Yield85-95%
Purification MethodVacuum Distillation

Workflow Diagram:

Fischer_Esterification start Start reactants Mix Starting Material, Ethanol, and Acid Catalyst start->reactants reflux Reflux for 4-8 hours reactants->reflux workup Neutralization and Extraction reflux->workup purification Drying and Vacuum Distillation workup->purification product Diethyl cyclopropane-1,1-dicarboxylate purification->product

Caption: Workflow for the Fischer Esterification of this compound.

Part 2: Synthesis of Spiro-Barbituric Acid Derivative

Spiro-barbituric acid derivatives can be synthesized through the condensation of diethyl cyclopropane-1,1-dicarboxylate with urea in the presence of a strong base, analogous to the classical synthesis of barbituric acid from diethyl malonate.[9][10][11][12]

Reaction Scheme:

Experimental Protocol: Synthesis of 5,5-Cyclopropylbarbituric Acid

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve clean sodium metal (2.2 equivalents) in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Addition of Reactants: To the sodium ethoxide solution, add diethyl cyclopropane-1,1-dicarboxylate (1 equivalent) followed by a solution of dry urea (1.1 equivalents) in warm absolute ethanol.

  • Reflux: Heat the reaction mixture to reflux for 6-8 hours. A precipitate of the sodium salt of the barbiturate may form.

  • Work-up: After cooling, pour the reaction mixture into water and acidify with a strong acid (e.g., hydrochloric acid) to a pH of approximately 2-3 to precipitate the product.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent such as ethanol or water to yield pure 5,5-cyclopropylbarbituric acid.

Quantitative Data Summary:

ParameterValue
Starting MaterialDiethyl cyclopropane-1,1-dicarboxylate
ReagentsUrea, Sodium, Absolute Ethanol
Reaction Time6-8 hours
Typical Yield70-80%
Purification MethodRecrystallization

Reaction Pathway Diagram:

Barbiturate_Synthesis start Diethyl cyclopropane- 1,1-dicarboxylate + Urea condensation Condensation with Sodium Ethoxide start->condensation Base-catalyzed cyclization Intramolecular Cyclization condensation->cyclization Elimination of Ethanol product Spiro-cyclopropane- barbituric acid cyclization->product

Caption: Reaction pathway for the synthesis of a spiro-barbituric acid derivative.

Part 3: Synthesis of Spiro-Pyrazolone Derivative

A spiro-pyrazolone can be synthesized by the reaction of diethyl cyclopropane-1,1-dicarboxylate with hydrazine hydrate. This reaction proceeds through a cyclocondensation mechanism.[13][14][15][16][17][18][19][20]

Reaction Scheme:

Experimental Protocol: Synthesis of a Spiro-Pyrazolone

  • Reaction Setup: In a round-bottom flask, dissolve diethyl cyclopropane-1,1-dicarboxylate (1 equivalent) in a suitable solvent such as ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature with stirring.

  • Reflux: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure spiro-pyrazolone derivative.

Quantitative Data Summary:

ParameterValue
Starting MaterialDiethyl cyclopropane-1,1-dicarboxylate
ReagentsHydrazine Hydrate, Ethanol
Reaction Time4-6 hours
Typical Yield75-85%
Purification MethodRecrystallization

Logical Relationship Diagram:

Pyrazolone_Synthesis cluster_start Starting Materials start_diester Diethyl cyclopropane- 1,1-dicarboxylate reaction Cyclocondensation in Ethanol start_diester->reaction start_hydrazine Hydrazine Hydrate start_hydrazine->reaction product Spiro-cyclopropanepyrazolone reaction->product

Caption: Logical relationship for the synthesis of a spiro-pyrazolone.

References

Application Notes: Synthesis of Conformationally Restricted Amino Acids Using 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conformationally restricted amino acids are invaluable tools in medicinal chemistry and drug development. Their rigid structures allow for the precise control of peptide and small molecule conformations, leading to enhanced biological activity, selectivity, and metabolic stability. The cyclopropane ring, in particular, is a favored scaffold for inducing conformational constraints. This document provides detailed protocols for the synthesis of a valuable building block, ethyl 1-(tert-butoxycarbonylamino)cyclopropanecarboxylate, starting from 1-(ethoxycarbonyl)cyclopropanecarboxylic acid. This method utilizes a one-pot Curtius rearrangement, offering an efficient and scalable route to this class of non-natural amino acids.

Overview of the Synthetic Approach

The primary synthetic strategy involves the conversion of the carboxylic acid functionality of this compound into a protected amine. The Curtius rearrangement is an ideal reaction for this transformation, as it proceeds with retention of configuration at the migrating carbon center. The reaction involves the formation of an acyl azide intermediate, which then rearranges to an isocyanate. This highly reactive isocyanate can be trapped in situ with an alcohol, such as tert-butanol, to yield the corresponding carbamate-protected amine. The use of diphenylphosphoryl azide (DPPA) allows for a convenient one-pot procedure, avoiding the isolation of the potentially hazardous acyl azide.

Logical Workflow of the Synthesis

start This compound reagents DPPA, Triethylamine, t-Butanol, Toluene start->reagents One-pot reaction intermediate Isocyanate Intermediate (in situ) reagents->intermediate Curtius Rearrangement product Ethyl 1-(tert-butoxycarbonylamino)cyclopropanecarboxylate intermediate->product Trapping with t-BuOH purification Workup and Purification product->purification Isolation

Caption: Synthetic workflow for the one-pot Curtius rearrangement.

Experimental Protocols

The following protocol is adapted from established procedures for the Curtius rearrangement on similar substrates.[1][2]

Synthesis of Ethyl 1-(tert-butoxycarbonylamino)cyclopropanecarboxylate

Materials:

  • This compound

  • Diphenylphosphoryl azide (DPPA)

  • Triethylamine (Et3N)

  • tert-Butanol (t-BuOH)

  • Toluene (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous toluene (0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 eq).

  • Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise to the solution at room temperature.

  • After stirring for 30 minutes at room temperature, add tert-butanol (2.0 eq).

  • Heat the reaction mixture to 85-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer successively with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product.

Quantitative Data

The following table summarizes expected yields for the synthesis of Boc-protected cyclopropane amino acid derivatives based on analogous reactions reported in the literature.

Starting Material AnalogueReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
1-Adamantanecarboxylic acidBoc2O, NaN3, Zn(OTf)2, Bu4NBrDioxane402495--INVALID-LINK--
trans-Cyclopropane-1,2-dicarboxylic acid monoamideDPPA, t-BuOH, Et3NTolueneReflux395--INVALID-LINK--
3-Phenylpropionic acidBoc2O, NaN3, Zn(OTf)2, Bu4NBrDioxane402491--INVALID-LINK--

Characterization of the Product

The final product, ethyl 1-(tert-butoxycarbonylamino)cyclopropanecarboxylate, can be characterized by standard spectroscopic methods.

  • ¹H NMR: Expected signals include those for the ethyl ester (triplet and quartet), the Boc protecting group (singlet), and the cyclopropane ring protons (multiplets).

  • ¹³C NMR: Characteristic peaks for the carbonyls of the ester and carbamate, the quaternary carbon of the Boc group, and the carbons of the cyclopropane ring and ethyl group are expected.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of the product should be observed.

  • IR Spectroscopy: Key vibrational bands for the N-H stretch of the carbamate and the C=O stretches of the ester and carbamate should be present.

Signaling Pathway and Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification A Dissolve starting material in anhydrous toluene B Add triethylamine A->B C Add DPPA dropwise B->C D Add tert-butanol C->D E Heat to 85-90 °C D->E F Cool to room temperature E->F G Dilute with ethyl acetate F->G H Wash with NaHCO3 (aq) G->H I Wash with brine H->I J Dry over MgSO4 I->J K Filter and concentrate J->K L Silica gel column chromatography K->L

Caption: Step-by-step experimental workflow.

Conclusion

The described protocol offers a reliable and efficient method for the synthesis of a key conformationally restricted amino acid building block from this compound. This synthetic route is amenable to scale-up and provides access to a valuable tool for the design and development of novel peptide and small molecule therapeutics. The incorporation of such constrained amino acids can significantly impact the pharmacological properties of a molecule, making this a crucial technique for researchers in the field.

References

Application Notes and Protocols: Amide Bond Formation with 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of the amide bond is a cornerstone of synthetic chemistry, particularly within the pharmaceutical and agrochemical industries. The unique structural and conformational properties of the cyclopropane ring make it a valuable motif in drug design. Its incorporation into molecular scaffolds can enhance metabolic stability, improve binding affinity to biological targets, and increase brain permeability.[1][2] 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid is a versatile building block that allows for the introduction of this valuable cyclopropyl moiety, enabling the synthesis of a diverse range of amide derivatives with potential therapeutic applications. These derivatives have been explored for their anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor, antifungal, and antibacterial activities.[1] This document provides detailed protocols for the synthesis of amides from this compound using standard coupling reagents and discusses their applications in drug discovery.

Applications in Drug Discovery

The cyclopropyl group imparts a rigid conformation to molecules, which can be advantageous for optimizing interactions with biological targets.[1] Amides derived from cyclopropanecarboxylic acids are found in numerous drug candidates and approved pharmaceuticals. The cyclopropane ring can act as a bioisostere for other chemical groups, offering a way to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.

One of the key applications of these derivatives is in the development of enzyme inhibitors. The rigid cyclopropane scaffold can position the amide and other functional groups in a precise orientation to interact with the active site of an enzyme, leading to potent and selective inhibition. For instance, cyclopropanamine derivatives have been investigated as inhibitors of Lysine-specific demethylase 1 (LSD1), an enzyme implicated in various diseases, including cancer and neurological disorders.[3]

Experimental Protocols

The synthesis of amides from this compound can be efficiently achieved using a variety of modern coupling reagents. Below are two representative protocols employing common carbodiimide and uronium-based reagents.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt) as an additive to facilitate the amide bond formation and suppress side reactions.

Materials:

  • This compound

  • Primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DMF or DCM, add the primary or secondary amine (1.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA or TEA (2.0 eq.) to the reaction mixture, followed by the portion-wise addition of EDC·HCl (1.2 eq.).

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure amide.

Protocol 2: HATU Mediated Amide Coupling

This protocol employs the highly efficient uronium-based coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

  • This compound

  • Primary or secondary amine

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired amine (1.1 eq.) in anhydrous DMF.

  • Add DIPEA (2.5 eq.) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq.) in one portion to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

  • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (ethyl acetate/hexanes) to afford the desired amide.

Data Presentation

The following table summarizes representative reaction conditions and yields for amide bond formation with cyclopropanecarboxylic acid derivatives using various coupling reagents. While not specific to this compound, these examples provide a useful reference for expected outcomes.

Carboxylic AcidAmineCoupling ReagentBaseSolventTime (h)Temp (°C)Yield (%)Reference
1-Phenylcyclopropanecarboxylic acidMethyl 2-(aminophenoxy)acetateHATUDIPEADMF12RTHigh[1]
Boc-protected valine4-amino-N-(4-methoxybenzyl)benzamideEDC/DMAP/HOBtDIPEACH₃CN182372[4]
2-fluoro-4-hydroxybenzoic acidSubstituted piperidineEDCI/HOBtDIPEADMF24RT95[5]
3-fluoro-4-[(1 ,3-thiazol-2-ylamino)sulfonyl]benzoic acidSubstituted amineHATUDIPEADMF18RT-[5]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Amide Formation cluster_workup Workup and Purification cluster_product Final Product start Dissolve Carboxylic Acid, Amine, and Additives in Solvent cool Cool to 0 °C start->cool add_base Add Base cool->add_base add_coupling Add Coupling Reagent add_base->add_coupling stir Stir at RT add_coupling->stir quench Quench Reaction stir->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Amide purify->product

A generalized workflow for amide bond formation.

enzyme_inhibition cluster_interaction Enzyme Active Site cluster_inhibitor Cyclopropane Carboxamide Inhibitor cluster_groups enzyme Enzyme Binding Pocket 1 Binding Pocket 2 Catalytic Residue inhibitor Cyclopropane Carboxamide cyclopropyl Cyclopropyl Group inhibitor->cyclopropyl Provides Rigidity amide Amide Group inhibitor->amide H-Bonding r_group R-Group inhibitor->r_group Specificity cyclopropyl->enzyme:port1 Fits into Pocket 1 amide->enzyme:port3 Interacts with Catalytic Residue r_group->enzyme:port2 Occupies Pocket 2

Mechanism of enzyme inhibition by cyclopropane carboxamides.

References

Application Notes and Protocols: Alternative Synthetic Routes to 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Ethoxycarbonyl)cyclopropanecarboxylic acid is a key building block in the synthesis of various pharmaceutical compounds. This document outlines several alternative synthetic routes to this valuable intermediate, providing detailed experimental protocols, comparative data, and mechanistic diagrams. The presented methods offer flexibility in starting materials, reaction conditions, and scalability, catering to diverse research and development needs.

Introduction

The traditional synthesis of this compound involves the partial hydrolysis of diethyl 1,1-cyclopropanedicarboxylate. This precursor is typically synthesized via the reaction of diethyl malonate with a 1,2-dihaloethane. This document explores this classical approach alongside alternative methodologies, including a one-pot synthesis of the diacid intermediate followed by selective mono-esterification, Michael-Initiated Ring Closure (MIRC), and a direct samarium-promoted cyclopropanation. Each method's quantitative data is summarized for easy comparison, and detailed protocols are provided to facilitate practical implementation.

Comparative Data of Synthetic Routes

The following tables summarize the quantitative data for the different synthetic approaches to this compound and its key precursors.

Table 1: Synthesis of Diethyl 1,1-Cyclopropanedicarboxylate

MethodDihaloethaneBaseSolventCatalystReaction Time (h)Temperature (°C)Yield (%)
11,2-DibromoethaneK₂CO₃DMSOBu₄NBr48Room Temp.90
21,2-DichloroethaneK₂CO₃DMF-611583.8
31,2-DibromoethaneNaOEtEthanol-2Reflux~55-65

Table 2: Synthesis of this compound and its Diacid Precursor

MethodStarting MaterialKey ReagentsSolventReaction Time (h)Temperature (°C)ProductYield (%)
Partial HydrolysisDiethyl 1,1-cyclopropanedicarboxylate1N NaOHEthanol16Not specifiedThis compoundNot specified
One-Pot Diacid SynthesisDiethyl malonate, 1,2-dibromoethane50% NaOH, TEBACWater225Cyclopropane-1,1-dicarboxylic acid66-73
Samarium-Promoted CyclopropanationEthyl acrylateSm, CHI₃THF2-4Room Temp.Ethyl cyclopropanecarboxylate~70-80

Experimental Protocols

Method 1: Synthesis of Diethyl 1,1-Cyclopropanedicarboxylate and Subsequent Partial Hydrolysis

This is a widely used two-step method.

Step 1: Synthesis of Diethyl 1,1-Cyclopropanedicarboxylate from Diethyl Malonate and 1,2-Dibromoethane

Protocol:

  • In a 5 L four-necked round-bottom flask, dissolve diethyl malonate (300 g, 1.87 mol) and 1,2-dibromoethane (634.5 g, 3.38 mol) in DMSO (1.5 L).

  • To this solution, add K₂CO₃ (1020 g, 7.39 mol) and Bu₄NBr (6.4 g, 19 mmol).

  • Stir the reaction mixture at room temperature for 48 hours.

  • After completion, quench the reaction by adding 2 L of water.

  • Extract the aqueous layer with EtOAc (3 x 1.5 L).

  • Combine the organic phases, dry with Na₂SO₄, and concentrate under reduced pressure.

  • Distill the residue under vacuum (5-10 mmHg) at 64-65°C to obtain diethyl 1,1-cyclopropanedicarboxylate as an oil. (Yield: ~90%).

Step 2: Partial Hydrolysis to this compound [1][2]

Protocol:

  • In a suitable flask, dissolve diethyl 1,1-cyclopropanedicarboxylate (20 g) in ethanol (220 mL).

  • Add 1N NaOH solution (107 mL) to the flask.

  • Stir the mixture for 16 hours.

  • Remove the ethanol by distillation under reduced pressure.

  • Wash the remaining aqueous layer with ethyl acetate to remove unreacted starting material.

  • Acidify the aqueous layer with 1N HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer and remove the solvent under reduced pressure to yield this compound.

Method 2: One-Pot Synthesis of Cyclopropane-1,1-dicarboxylic Acid and Selective Mono-esterification

This approach involves the synthesis of the diacid followed by a selective esterification.

Step 1: One-Pot Synthesis of Cyclopropane-1,1-dicarboxylic Acid

Protocol:

  • To a 2 L three-necked flask containing a mechanically stirred 1 L solution of 50% aqueous sodium hydroxide, add triethylbenzylammonium chloride (114.0 g, 0.5 mol) at 25°C.

  • To this vigorously stirred suspension, add a mixture of diethyl malonate (80.0 g, 0.5 mol) and 1,2-dibromoethane (141.0 g, 0.75 mol) all at once.

  • Stir the reaction mixture vigorously for 2 hours.

  • Transfer the contents to a 4 L Erlenmeyer flask, rinsing with water (3 x 75 mL).

  • Cool the mixture to 15°C in an ice bath and carefully acidify by the dropwise addition of 1 L of concentrated hydrochloric acid, maintaining the temperature between 15 and 25°C.

  • Extract the aqueous layer with ether (3 x 900 mL).

  • Saturate the aqueous layer with sodium chloride and extract again with ether (3 x 500 mL).

  • Combine the ether layers, wash with brine, dry over MgSO₄, and decolorize with activated carbon.

  • Remove the solvent by rotary evaporation.

  • Triturate the residue with 100 mL of benzene and filter to obtain cyclopropane-1,1-dicarboxylic acid as white crystals (Yield: 66–73%).

Step 2: Selective Mono-esterification (Proposed Method)

This protocol is adapted from a method for long-chain dicarboxylic acids and may require optimization for cyclopropane-1,1-dicarboxylic acid.

Protocol:

  • To a solution of cyclopropane-1,1-dicarboxylic acid (1 eq.) in a suitable aprotic solvent, add LiCl (1 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add trifluoroacetic anhydride (TFAA) (1.1 eq.) dropwise.

  • After 1 hour, add absolute ethanol (1.2 eq.).

  • Monitor the reaction by TLC or LC-MS until the desired level of mono-esterification is achieved.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify by column chromatography to isolate this compound.

Method 3: Michael-Initiated Ring Closure (MIRC)

This method provides an alternative for constructing the cyclopropane ring.

Protocol (Illustrative):

  • To a solution of diethyl bromomalonate (1 eq.) and an appropriate Michael acceptor (e.g., an α,β-unsaturated ester) (1 eq.) in a suitable solvent such as THF or DMF, add a non-nucleophilic base (e.g., DBU or a hindered alkoxide) (1.1 eq.) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitor by TLC).

  • The reaction proceeds via a tandem Michael addition followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the diethyl 1,1-cyclopropanedicarboxylate derivative. Subsequent partial hydrolysis as described in Method 1 would yield the target molecule.

Method 4: Samarium-Promoted Direct Cyclopropanation

This method offers a direct route to cyclopropanecarboxylic acids from α,β-unsaturated acids, avoiding protection-deprotection steps.

Protocol (Adapted from literature):

  • In a flask equipped with an ultrasonic bath, add samarium metal (3 eq.) and iodoform (CHI₃) (1.1 eq.) to anhydrous THF under an inert atmosphere.

  • Sonicate the mixture until a yellow-green color develops, indicating the formation of the samarium carbenoid.

  • Add a solution of ethyl acrylate (1 eq.) in THF dropwise to the reaction mixture.

  • Continue sonication at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a dilute HCl solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield ethyl cyclopropanecarboxylate. Subsequent hydrolysis would be required to obtain the carboxylic acid.

Visualizations

Synthetic Pathways

Synthetic_Pathways cluster_0 Route 1: Classical Synthesis cluster_1 Route 2: One-Pot Diacid Synthesis cluster_2 Route 3: MIRC Approach DEM1 Diethyl Malonate DCPD1 Diethyl 1,1-Cyclopropanedicarboxylate DEM1->DCPD1 K2CO3, Bu4NBr DMSO, RT, 48h DBE1 1,2-Dibromoethane DBE1->DCPD1 Target1 This compound DCPD1->Target1 1. NaOH, EtOH 2. H+ DEM2 Diethyl Malonate CPDA Cyclopropane-1,1-dicarboxylic Acid DEM2->CPDA 50% NaOH, TEBAC H2O, RT, 2h DBE2 1,2-Dibromoethane DBE2->CPDA Target2 This compound CPDA->Target2 Selective Mono-esterification (e.g., TFAA, LiCl, EtOH) DBM Diethyl Bromomalonate MIRC_Intermediate MIRC Adduct DBM->MIRC_Intermediate Base (e.g., DBU) THF, 0°C to RT MA Michael Acceptor MA->MIRC_Intermediate DCPD3 Diethyl 1,1-Cyclopropanedicarboxylate MIRC_Intermediate->DCPD3 Intramolecular SN2 Target3 This compound DCPD3->Target3 Partial Hydrolysis

Caption: Overview of alternative synthetic routes to this compound.

Experimental Workflow: One-Pot Synthesis and Mono-esterification

Workflow Start Start: Diethyl Malonate, 1,2-Dibromoethane Reaction1 One-Pot Reaction: 50% NaOH, TEBAC, H₂O 2h @ RT Start->Reaction1 Workup1 Acidification (HCl) & Ether Extraction Reaction1->Workup1 Isolation1 Evaporation & Trituration (Benzene) Workup1->Isolation1 Product1 Cyclopropane-1,1-dicarboxylic Acid Isolation1->Product1 Reaction2 Mono-esterification: LiCl, TFAA, EtOH Product1->Reaction2 Workup2 Aqueous Quench & Extraction Reaction2->Workup2 Purification Column Chromatography Workup2->Purification FinalProduct This compound Purification->FinalProduct

Caption: Experimental workflow for the one-pot synthesis and selective mono-esterification route.

Conclusion

The synthesis of this compound can be achieved through various effective routes. The classical two-step method involving the formation and subsequent partial hydrolysis of diethyl 1,1-cyclopropanedicarboxylate is robust and high-yielding. The one-pot synthesis of the intermediate diacid offers an efficient alternative, with the potential for modern selective mono-esterification techniques to be applied. For explorations into novel chemical space, MIRC and samarium-promoted cyclopropanation present advanced methodologies. The choice of the optimal synthetic route will depend on factors such as the availability of starting materials, desired scale, and the specific requirements of the research or development project. These detailed protocols and comparative data serve as a valuable resource for chemists in the pharmaceutical and related industries.

References

Application Notes & Protocols: The Utility of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid in the Synthesis of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Spirocyclic compounds, characterized by their unique three-dimensional architecture where two rings share a single atom, are of significant interest in medicinal chemistry and drug discovery.[1] This distinct structural feature can lead to improved pharmacological properties, such as enhanced binding affinity and selectivity for biological targets, by enabling novel interactions with protein binding sites. 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid and its derivatives are valuable building blocks for the introduction of the cyclopropane moiety, a strained ring system that can impart unique conformational constraints and metabolic stability to molecules.[2] This document provides detailed application notes and experimental protocols for the use of cyclopropane-1,1-dicarboxylic acid derivatives, closely related to this compound, in the synthesis of spirocyclic systems.

Core Concepts and Synthetic Strategies

The primary route to spirocyclic compounds utilizing cyclopropane-1,1-dicarboxylic acid derivatives involves the reaction of the dicarboxylic acid or its ester with a suitable difunctional reagent, leading to the formation of a new ring spiro-fused to the cyclopropane. A key precursor, cyclopropane-1,1-dicarboxylic acid, can be synthesized from diethyl malonate. A one-pot conversion using phase-transfer catalysis and concentrated alkali is an efficient method.[3]

One common strategy involves the formation of a spiro-fused lactone or related cyclic structures. For instance, the reaction of cyclopropane-1,1-dicarboxylic acid with an appropriate reagent can yield a spiroacylal.[3] Another powerful method for constructing spirocyclopropanes is through diastereoselective cyclopropanation reactions of suitable methylene compounds.[4]

Experimental Protocols

Protocol 1: Synthesis of Cyclopropane-1,1-dicarboxylic Acid

This protocol describes the synthesis of a key precursor for spirocycle formation, starting from diethyl malonate.[3]

Workflow Diagram:

G cluster_0 Synthesis of Cyclopropane-1,1-dicarboxylic Acid Diethyl Malonate Diethyl Malonate Reaction Mixture Reaction Mixture Diethyl Malonate->Reaction Mixture 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Reaction Mixture NaOH (50%) NaOH (50%) NaOH (50%)->Reaction Mixture Triethylbenzylammonium Chloride Triethylbenzylammonium Chloride Triethylbenzylammonium Chloride->Reaction Mixture Acidification (HCl) Acidification (HCl) Reaction Mixture->Acidification (HCl) Vigorous Stirring 2 hours Extraction (Ether) Extraction (Ether) Acidification (HCl)->Extraction (Ether) Drying & Concentration Drying & Concentration Extraction (Ether)->Drying & Concentration Crystallization Crystallization Drying & Concentration->Crystallization Cyclopropane-1,1-dicarboxylic Acid Cyclopropane-1,1-dicarboxylic Acid Crystallization->Cyclopropane-1,1-dicarboxylic Acid

Caption: Workflow for the synthesis of cyclopropane-1,1-dicarboxylic acid.

Materials:

  • Diethyl malonate

  • 1,2-Dibromoethane

  • 50% aqueous Sodium Hydroxide (NaOH)

  • Triethylbenzylammonium chloride

  • Concentrated Hydrochloric Acid (HCl)

  • Ether

  • Magnesium Sulfate (MgSO₄)

  • Activated Carbon

  • Sodium Chloride (NaCl)

Procedure:

  • To a 1-L solution of 50% aqueous NaOH in a 2-L three-necked flask equipped with a mechanical stirrer, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride at 25°C.

  • To this vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.

  • Stir the reaction mixture vigorously for 2 hours.

  • Transfer the contents of the flask to a 4-L Erlenmeyer flask, rinsing the reaction flask with three 75-mL portions of water.

  • Cool the mixture in an ice bath to 15°C and carefully acidify by the dropwise addition of 1 L of concentrated HCl, maintaining the temperature between 15 and 25°C.

  • Transfer the aqueous layer to a 4-L separatory funnel and extract three times with 900 mL of ether.

  • Saturate the aqueous layer with NaCl and extract three more times with 500 mL of ether.

  • Combine the ether layers, wash with 1 L of brine, dry over MgSO₄, and decolorize with activated carbon.

  • Filter and concentrate the solution to yield the crude product.

  • Crystallize the crude product from a suitable solvent to obtain pure cyclopropane-1,1-dicarboxylic acid.

Protocol 2: Synthesis of a Spiroacylal from Cyclopropane-1,1-dicarboxylic Acid

This protocol details the synthesis of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, a spirocyclic compound, from cyclopropane-1,1-dicarboxylic acid.[3]

Workflow Diagram:

G cluster_1 Synthesis of 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione Cyclopropane-1,1-dicarboxylic Acid Cyclopropane-1,1-dicarboxylic Acid Reaction Suspension Reaction Suspension Cyclopropane-1,1-dicarboxylic Acid->Reaction Suspension Isopropenyl Acetate Isopropenyl Acetate Isopropenyl Acetate->Reaction Suspension Conc. H2SO4 Conc. H2SO4 Conc. H2SO4->Reaction Suspension Dropwise addition Stirring Stirring Reaction Suspension->Stirring 30 min Solidification Solidification Stirring->Solidification 24 hours at 5°C Filtration & Washing Filtration & Washing Solidification->Filtration & Washing Add cold water Spiroacylal Product Spiroacylal Product Filtration & Washing->Spiroacylal Product

Caption: Workflow for the synthesis of a spiroacylal.

Materials:

  • Cyclopropane-1,1-dicarboxylic acid

  • Isopropenyl acetate (freshly distilled)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Cold water

  • Hexane

  • Benzene

Procedure:

  • Prepare a suspension of 39.0 g (0.30 mol) of cyclopropane-1,1-dicarboxylic acid and 33.0 g (0.33 mol) of freshly distilled isopropenyl acetate and stir vigorously.

  • Add 0.5 mL of concentrated H₂SO₄ dropwise over a period of 30 minutes.

  • Continue stirring for an additional 30 minutes. The solution should become a clear yellow.

  • Keep the solution at 5°C for 24 hours, during which it will partly solidify.

  • Add 50 mL of cold water to the solidified mixture.

  • Filter the precipitated solid, wash with 10 mL of cold water, and air-dry to yield the crude spiroacylal.

  • The crude product can be further purified by crystallization.

Data Summary

The following table summarizes quantitative data for the synthesis of a spiro[cyclopropane-oxyindole] compound, illustrating typical yields and enantioselectivity that can be achieved in spirocyclopropane synthesis, although with a different starting material.[2]

CatalystSolventTemperature (°C)Yield (%)Enantioselectivity (%)
10 mol% 3a (thiourea catalyst)CHCl₃258987

Alternative Synthetic Approaches

While the protocols above detail a specific pathway, other methods exist for the synthesis of spirocyclopropanes. One notable approach is the diastereoselective cyclopropanation of methylene-indolinones with sulfur ylides. For example, the reaction of (3E)-(pyridin-2-ylmethylene)-1,3-dihydro-2H-indol-2-one with ethyl (dimethylsulfuranylidene)acetate can yield spiro[cyclopropane-1,3'-oxindole] derivatives.[4] This highlights the versatility of cyclopropanation reactions in constructing complex spirocyclic frameworks.

Logical Relationship Diagram:

G cluster_2 General Strategies for Spirocyclopropane Synthesis Cyclopropane Precursor Cyclopropane Precursor Spirocyclization Spirocyclization Cyclopropane Precursor->Spirocyclization Difunctional Reagent Difunctional Reagent Difunctional Reagent->Spirocyclization Methylene Compound Methylene Compound Cyclopropanation Cyclopropanation Methylene Compound->Cyclopropanation Cyclopropanating Agent Cyclopropanating Agent Cyclopropanating Agent->Cyclopropanation Spirocyclic Compound Spirocyclic Compound Spirocyclization->Spirocyclic Compound Cyclopropanation->Spirocyclic Compound

Caption: General synthetic routes to spirocyclopropanes.

This compound and its parent diacid are valuable reagents for the synthesis of spirocyclic compounds. The protocols and strategies outlined in this document provide a foundation for researchers to explore the synthesis of novel spirocycles for applications in drug discovery and materials science. The unique conformational properties imparted by the spiro-fused cyclopropane ring make these compounds attractive targets for further investigation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid. This valuable pharmaceutical intermediate, notably used in the synthesis of Cabozantinib, can be prepared through several routes, each with its own set of challenges.[1] This guide focuses on the two most common methods: the hydrolysis of diethyl 1,1-cyclopropanedicarboxylate and the cyclopropanation of diethyl malonate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most prevalent laboratory and industrial synthesis routes are:

  • Selective Hydrolysis of Diethyl 1,1-cyclopropanedicarboxylate: This is a high-yielding method that involves the saponification of one of the two ester groups of the starting diester.[2]

  • Cyclopropanation of Diethyl Malonate: This classic method involves the reaction of diethyl malonate with a 1,2-dihaloethane in the presence of a base. While historically providing lower yields, modern variations have significantly improved its efficiency.[3]

Q2: What are the main causes of low yield in the synthesis of this compound?

A2: Low yields can stem from several factors depending on the chosen synthesis route:

  • For the hydrolysis route: Incomplete reaction, di-hydrolysis to the dicarboxylic acid followed by potential decarboxylation, and product loss during workup are common issues.

  • For the diethyl malonate route: The primary cause of low yield is the formation of byproducts through intermolecular reactions, such as the formation of tetraethyl butane-1,1,4,4-tetracarboxylate.[3] Incomplete reaction and difficulties in separating the product from unreacted starting material can also reduce the isolated yield.[4]

Q3: How can I purify the final product?

A3: Purification of this compound typically involves the following steps:

  • Extraction: After acidification of the reaction mixture, the product is extracted into an organic solvent like ethyl acetate.

  • Column Chromatography: Purification using silica gel column chromatography is an effective method to remove impurities.[2]

  • Distillation: The crude product can be distilled under reduced pressure to achieve high purity.[5]

Troubleshooting Guides

Route 1: Hydrolysis of Diethyl 1,1-cyclopropanedicarboxylate

Issue 1: Low Yield of the Desired Mono-acid

Potential Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction is monitored by TLC or GC to confirm the disappearance of the starting material. Extend the reaction time if necessary. - Base Stoichiometry: Use a precise amount of base (typically 1.0-1.1 equivalents). An insufficient amount will lead to incomplete conversion, while a large excess can promote di-hydrolysis. - Temperature: While the reaction often proceeds at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious as higher temperatures can favor di-hydrolysis and decarboxylation.
Formation of Cyclopropane-1,1-dicarboxylic Acid (Di-acid) - Base Selection and Stoichiometry: Use a milder base like potassium bicarbonate (KHCO₃) or carefully control the amount of a stronger base like sodium hydroxide (NaOH). - Slow Addition of Base: Adding the base solution dropwise to the solution of the diester can help to control the reaction and minimize the formation of the di-acid.
Product Loss During Workup - Incomplete Extraction: Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent. Saturating the aqueous layer with sodium chloride can improve extraction efficiency. - Emulsion Formation: If an emulsion forms during extraction, adding brine can help to break it. - Premature Precipitation: Ensure the pH is carefully adjusted during acidification to fully protonate the carboxylate without causing unwanted side reactions.
Route 2: Cyclopropanation of Diethyl Malonate

Issue 2: Low Yield of Diethyl 1,1-cyclopropanedicarboxylate

Potential Cause Troubleshooting Steps
Formation of Byproducts (e.g., Tetraethyl butane-1,1,4,4-tetracarboxylate) - Reaction Conditions: The formation of this byproduct is a result of an intermolecular reaction competing with the desired intramolecular cyclization.[3] Using a phase-transfer catalyst can significantly improve the yield of the desired cyclopropane.[4] - Base Selection: Using potassium carbonate instead of sodium ethoxide has been shown to improve yields.[3] The choice of base is critical for efficient enolate formation.[6]
Incomplete Reaction - Reaction Time and Temperature: The reaction time can be lengthy. Monitor the reaction progress by TLC or GC. Increasing the temperature can accelerate the reaction but may also promote side reactions. Typical temperatures range from 80 to 140°C. - Reagent Purity: Ensure all reagents, especially the solvent and diethyl malonate, are anhydrous. Moisture can consume the base and hinder the reaction.
Difficulty in Product Purification - Separation from Unreacted Diethyl Malonate: The boiling points of diethyl 1,1-cyclopropanedicarboxylate and diethyl malonate are close, making fractional distillation challenging.[4] Using a highly efficient distillation column is recommended. Alternatively, unreacted diethyl malonate can be reacted with an amine to form a more easily separable amide.[3]

Experimental Protocols

Protocol 1: Selective Hydrolysis of Diethyl 1,1-cyclopropanedicarboxylate

This protocol is based on a high-yield procedure using potassium bicarbonate.[2]

  • In a 2L three-necked flask, add 255.3 g of diethyl 1,1-cyclopropanedicarboxylate and 840 mL of ethanol.

  • Cool the mixture to 0 °C in an ice-water bath.

  • Slowly add 137.32 g of potassium bicarbonate (KHCO₃), ensuring the temperature remains below 30 °C.

  • Allow the mixture to warm to room temperature and stir for 15 hours.

  • Monitor the reaction completion using TLC.

  • Add 1L of water to the reaction mixture.

  • Extract the aqueous layer with a 1:1 mixture of petroleum ether and ethyl acetate (2 x 300 mL) to remove any unreacted starting material.

  • Separate the aqueous layer and acidify to pH 2 with concentrated HCl.

  • Extract the product from the acidified aqueous layer with ethyl acetate (2 x 370 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Parameter Value
Starting Material Diethyl 1,1-cyclopropanedicarboxylate
Base Potassium Bicarbonate (KHCO₃)
Solvent Ethanol
Reaction Temperature 0 °C to Room Temperature
Reaction Time 15 hours
Reported Yield 93%[2]
Protocol 2: Cyclopropanation of Diethyl Malonate with 1,2-Dibromoethane

This protocol is a classic method for forming the cyclopropane ring.[3]

  • Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.

  • To the stirred solution of sodium ethoxide, add diethyl malonate (1 equivalent).

  • Add 1,2-dibromoethane (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and neutralize it with a suitable acid.

  • Remove the ethanol under reduced pressure.

  • Extract the product with an organic solvent, wash with water and brine, and dry over an anhydrous salt.

  • Purify the crude product by vacuum distillation to obtain diethyl 1,1-cyclopropanedicarboxylate.

  • Proceed with selective hydrolysis as described in Protocol 1 to obtain the final product.

Parameter Value
Starting Materials Diethyl Malonate, 1,2-Dibromoethane
Base Sodium Ethoxide
Solvent Ethanol
Reaction Temperature Reflux
Historical Yield 27-40%[3]

Visual Guides

Synthesis_Workflow cluster_hydrolysis Route 1: Hydrolysis cluster_cyclopropanation Route 2: Cyclopropanation Diethyl 1,1-cyclopropanedicarboxylate Diethyl 1,1-cyclopropanedicarboxylate This compound This compound Diethyl 1,1-cyclopropanedicarboxylate->this compound Selective Hydrolysis (e.g., KHCO3, EtOH) Diethyl Malonate Diethyl Malonate Intermediate Diester Diethyl 1,1-cyclopropanedicarboxylate Diethyl Malonate->Intermediate Diester Cyclopropanation (e.g., 1,2-Dibromoethane, Base) Final Product This compound Intermediate Diester->Final Product Selective Hydrolysis

Caption: Overview of the two primary synthesis routes for this compound.

Troubleshooting_Logic start Low Yield Observed route_check Which Synthesis Route? start->route_check hydrolysis_issues Hydrolysis Issues route_check->hydrolysis_issues Hydrolysis cyclopropanation_issues Cyclopropanation Issues route_check->cyclopropanation_issues Cyclopropanation incomplete_hydrolysis Incomplete Reaction? hydrolysis_issues->incomplete_hydrolysis side_reactions_hydrolysis Side Reactions? (Di-hydrolysis) hydrolysis_issues->side_reactions_hydrolysis workup_loss Workup Loss? hydrolysis_issues->workup_loss incomplete_cyclo Incomplete Reaction? cyclopropanation_issues->incomplete_cyclo side_reactions_cyclo Side Reactions? (Intermolecular) cyclopropanation_issues->side_reactions_cyclo purification_issues Purification Issues? cyclopropanation_issues->purification_issues incomplete_hydrolysis->side_reactions_hydrolysis No solution1 Adjust Reaction Time/ Base Stoichiometry incomplete_hydrolysis->solution1 Yes side_reactions_hydrolysis->workup_loss No solution2 Use Milder Base/ Controlled Addition side_reactions_hydrolysis->solution2 Yes solution3 Optimize Extraction/ pH Adjustment workup_loss->solution3 Yes incomplete_cyclo->side_reactions_cyclo No solution4 Adjust Time/Temp/ Use Anhydrous Reagents incomplete_cyclo->solution4 Yes side_reactions_cyclo->purification_issues No solution5 Use Phase-Transfer Catalyst/ Optimize Base side_reactions_cyclo->solution5 Yes solution6 Improve Distillation/ Derivative Formation purification_issues->solution6 Yes

Caption: A troubleshooting decision tree for addressing low yields in the synthesis.

References

Technical Support Center: Purification of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid using chromatographic techniques. It is intended for researchers, scientists, and professionals in the field of drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of this compound?

A1: The most common stationary phase for the purification of this compound is silica gel for normal-phase column chromatography. For high-performance liquid chromatography (HPLC), reversed-phase columns, such as C18, are frequently used, often with specific modifications to enhance the separation of polar acidic compounds.

Q2: Why am I observing significant peak tailing during HPLC analysis of my compound?

A2: Peak tailing for acidic compounds like this compound in reversed-phase HPLC is often due to secondary interactions between the ionized carboxylate group and residual silanol groups on the silica-based stationary phase.[1][2] To mitigate this, it is crucial to control the mobile phase pH and consider using an end-capped column.[3][4]

Q3: How does mobile phase pH affect the retention and peak shape of this compound in reversed-phase HPLC?

A3: The mobile phase pH plays a critical role. Operating at a pH close to the pKa of the carboxylic acid can lead to the co-existence of both protonated (neutral) and deprotonated (anionic) forms of the molecule, resulting in broad, tailing peaks.[3][4] To ensure good retention and symmetrical peak shape in reversed-phase chromatography, the mobile phase pH should be adjusted to be at least 2 units below the pKa of the compound, thereby keeping it in its less polar, protonated form.[5]

Q4: Can I use normal-phase chromatography for the purification of this compound? What mobile phase should I use?

A4: Yes, normal-phase chromatography on silica gel is a suitable method for the purification of this compound. A common mobile phase system consists of a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or diethyl ether). The addition of a small amount of an acidic modifier, such as acetic acid or formic acid, to the mobile phase can help to reduce peak tailing and improve separation by suppressing the ionization of the carboxylic acid.

Q5: My compound is not eluting from the silica gel column. What could be the problem?

A5: If your compound is not eluting, the mobile phase is likely not polar enough. You can gradually increase the proportion of the polar solvent in your eluent system. Another possibility is a strong interaction with the silica gel. Adding a small amount of a competitive acidic modifier like acetic acid to the mobile phase can help to disrupt these interactions and facilitate elution.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the chromatographic purification of this compound.

Problem / Observation Potential Cause Recommended Solution(s)
Poor Separation of Compound from Impurities (Normal-Phase) Incorrect mobile phase polarity.Optimize the solvent system by trying different ratios of non-polar and polar solvents. A gradient elution may be necessary.
Co-elution of impurities with similar polarity.Consider an alternative chromatographic technique, such as reversed-phase HPLC, which separates based on different principles.
Significant Peak Tailing in HPLC Secondary interactions with residual silanols on the stationary phase.[1][2]Use a highly deactivated, end-capped C18 column.[4] Add a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress ionization.[5][6]
Mobile phase pH is too high.[3][4]Lower the mobile phase pH to at least 2 units below the pKa of the carboxylic acid.[5]
Column overload.[2][4]Reduce the sample concentration or injection volume.[3]
Compound Decomposes on Silica Gel Column Acidity of the silica gel.Deactivate the silica gel by treating it with a small amount of a base, like triethylamine, in the slurry or mobile phase. However, this may affect the retention of the acidic compound. Alternatively, use a less acidic stationary phase like alumina.
Low Recovery of the Compound Irreversible adsorption onto the column.For silica gel, add an acidic modifier to the eluent. For reversed-phase, ensure the mobile phase pH is appropriate to prevent strong ionic interactions.
Compound is too volatile and is lost during solvent removal.Use a rotary evaporator at a controlled temperature and pressure. For small amounts, consider gentle evaporation under a stream of nitrogen.
Inconsistent Retention Times in HPLC Inadequate column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when using ion-pairing reagents or buffered mobile phases.
Fluctuations in mobile phase composition or temperature.Use a high-quality HPLC system with precise solvent delivery and a column thermostat.

Experimental Protocols

Protocol 1: Preparative Purification by Silica Gel Column Chromatography
  • Column Packing:

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

    • Ensure the packed bed is level and free of cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane).

    • Carefully apply the sample to the top of the silica gel bed.

    • Alternatively, for less soluble samples, use a "dry loading" technique by adsorbing the crude material onto a small amount of silica gel and then adding this to the top of the column.

  • Elution:

    • Begin elution with a mobile phase of low polarity (e.g., 9:1 Hexanes:Ethyl Acetate with 0.5% acetic acid).

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the compound. A typical gradient might be from 10% to 50% ethyl acetate in hexanes.

    • Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • Fraction Analysis and Product Isolation:

    • Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system.

    • Visualize the spots under UV light or by staining (e.g., with potassium permanganate).

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Analytical Purity Check by Reversed-Phase HPLC
  • Instrumentation:

    • A standard HPLC system with a UV detector.

    • A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter and degas both mobile phases before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

    • Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Sample Preparation:

    • Dissolve a small amount of the purified compound in the initial mobile phase composition (e.g., 90:10 A:B).

  • Analysis:

    • Inject the sample and record the chromatogram.

    • Determine the purity of the compound by integrating the peak area of the main component relative to the total peak area.

Quantitative Data Summary

The following table illustrates the expected effect of mobile phase pH on the peak asymmetry of this compound in reversed-phase HPLC. The pKa of the compound is estimated to be around 4-5.

Mobile Phase pHExpected Peak Asymmetry Factor (As)Observations
2.51.0 - 1.2Symmetrical or near-symmetrical peak shape. The compound is fully protonated.
4.5> 1.5Significant peak tailing. The compound is partially ionized.
6.5> 2.0Severe peak tailing and potential for poor retention. The compound is mostly in its anionic form.

Note: An asymmetry factor of 1.0 indicates a perfectly symmetrical peak. Values greater than 1 indicate tailing.

Diagrams

TroubleshootingWorkflow start Start: Chromatographic Issue Encountered issue Identify the Primary Problem start->issue tailing Peak Tailing? issue->tailing no_elution No Elution? issue->no_elution poor_sep Poor Separation? issue->poor_sep tailing->no_elution No check_pH Check Mobile Phase pH tailing->check_pH Yes no_elution->poor_sep No increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity Yes optimize_gradient Optimize Gradient poor_sep->optimize_gradient Yes use_endcapped Use End-Capped Column check_pH->use_endcapped reduce_load Reduce Sample Load use_endcapped->reduce_load add_modifier Add Acidic Modifier reduce_load->add_modifier resolve_tailing Tailing Resolved add_modifier->resolve_tailing add_acid_normal Add Acidic Modifier (Normal Phase) increase_polarity->add_acid_normal resolve_elution Elution Achieved add_acid_normal->resolve_elution change_solvent Change Solvent System optimize_gradient->change_solvent change_mode Switch Chromatographic Mode (NP <> RP) change_solvent->change_mode resolve_sep Separation Improved change_mode->resolve_sep

Caption: Troubleshooting workflow for chromatographic purification.

References

Technical Support Center: Synthesis of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically prepared via the partial hydrolysis of diethyl 1,1-cyclopropanedicarboxylate.

Issue Potential Cause Recommended Action
Low yield of the desired monoester Incomplete hydrolysis of the starting diester.- Extend the reaction time. - Ensure the molar ratio of the base (e.g., NaOH or KHCO3) to the diester is appropriate for mono-hydrolysis. - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Over-hydrolysis to the dicarboxylic acid.- Reduce the reaction time or temperature. - Use a milder base or a stoichiometric amount of a stronger base. - Carefully monitor the reaction to stop it once the desired product is maximized.
Presence of unreacted starting material (diethyl 1,1-cyclopropanedicarboxylate) in the final product Insufficient reaction time or inadequate amount of base.- Increase the reaction time and/or the amount of base. - Optimize the reaction temperature to ensure complete consumption of the starting material. - Purify the crude product using silica gel column chromatography.[1]
Presence of cyclopropane-1,1-dicarboxylic acid in the final product Excessive hydrolysis.- Decrease the amount of base used. - Lower the reaction temperature. - Reduce the reaction time. - Purify the product by careful extraction or column chromatography, adjusting the pH to separate the diacid.
Contamination with diethyl malonate This is likely an impurity from the synthesis of the starting material, diethyl 1,1-cyclopropanedicarboxylate.- Ensure the purity of the starting diester before beginning the hydrolysis. - If present, diethyl malonate can be removed through careful purification of the final product by column chromatography.
Formation of an oily or polymeric layer during workup Potential side reactions, especially under harsh basic conditions or high temperatures. The exact nature of these polymers is often not well-characterized.- Avoid excessively high temperatures during the reaction and workup. - Ensure efficient stirring to prevent localized high concentrations of reagents. - During workup, separate the desired product from the polymeric material by extraction. The "thick floating layer of cyclopropanecarboxylic acid and various polymers" can be physically separated before extraction.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method is the selective partial hydrolysis of diethyl 1,1-cyclopropanedicarboxylate using a base such as sodium hydroxide (NaOH) or potassium bicarbonate (KHCO3) in a solvent like ethanol.[1]

Q2: How can I monitor the progress of the hydrolysis reaction?

A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). The starting diester, the desired monoester, and the diacid byproduct will have different polarities and thus different Rf values, allowing for a clear visualization of the reaction's progress. High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for more quantitative monitoring.

Q3: What are the key side products to look out for in this synthesis?

A3: The primary side products are the unreacted starting material (diethyl 1,1-cyclopropanedicarboxylate) due to incomplete reaction, and the over-hydrolyzed product (cyclopropane-1,1-dicarboxylic acid). Additionally, impurities from the synthesis of the starting material, such as diethyl malonate, may be present.

Q4: How can I purify the final product?

A4: Purification is typically achieved through a series of extractions followed by silica gel column chromatography. After the reaction, the mixture is usually acidified, and the product is extracted into an organic solvent like ethyl acetate.[1] Column chromatography is then used to separate the desired monoester from the starting diester and the diacid byproduct.

Q5: The synthesis of my starting material, diethyl 1,1-cyclopropanedicarboxylate, seems to be the problem. What are the common pitfalls in its preparation from diethyl malonate?

A5: The synthesis of diethyl 1,1-cyclopropanedicarboxylate from diethyl malonate and a 1,2-dihaloethane can be challenging. A common issue is the incomplete reaction, leading to the presence of unreacted diethyl malonate in the product.[3] This necessitates careful purification of the diester before proceeding to the hydrolysis step.

Experimental Protocols

Synthesis of this compound via Partial Hydrolysis

  • Method 1: Using Sodium Hydroxide

    • Dissolve diethyl 1,1-cyclopropanedicarboxylate (20g) in ethanol (220 mL).

    • Add 1N Sodium Hydroxide (107 mL) to the solution.

    • Stir the mixture at room temperature for 16 hours.

    • Remove the ethanol by distillation under reduced pressure.

    • Wash the aqueous residue with ethyl acetate to remove any unreacted starting material.

    • Acidify the aqueous layer with 1N HCl.

    • Extract the product with ethyl acetate.

    • Dry the organic layer, and remove the solvent under reduced pressure.

    • Purify the residue by silica gel column chromatography to yield the final product. A yield of 94% has been reported for this method.[1]

  • Method 2: Using Potassium Bicarbonate

    • In a 2L three-mouth reaction bottle, add diethyl 1,1-cyclopropanedicarboxylate (255.3 g) and ethanol (840 mL).

    • Cool the mixture to 0°C using an ice-water bath.

    • Slowly add potassium bicarbonate (137.32 g), ensuring the temperature remains below 30°C.

    • Allow the mixture to naturally warm to room temperature and stir for 15 hours.

    • Monitor the reaction for completion using TLC.

    • Add 1L of water and extract with a 1:1 mixture of petroleum ether and ethyl acetate (300 mL x 2) to remove the organic phase.

    • Adjust the pH of the aqueous phase to 2 with concentrated HCl.

    • Extract the product with ethyl acetate (370 mL x 2).

    • Combine the organic phases and remove the solvent to obtain the product. A yield of 93% has been reported for this method.[1]

Visualizations

Synthesis_Pathway start Diethyl Malonate intermediate1 Diethyl 1,1-cyclopropanedicarboxylate (Starting Material for Hydrolysis) start->intermediate1 + 1,2-dihaloethane, Base side_product1 Unreacted Diethyl Malonate start->side_product1 Incomplete Reaction product This compound (Target Product) intermediate1->product Partial Hydrolysis (e.g., NaOH, EtOH) side_product2 Unreacted Diethyl 1,1-cyclopropanedicarboxylate intermediate1->side_product2 Incomplete Hydrolysis side_product3 Cyclopropane-1,1-dicarboxylic Acid product->side_product3 Over-hydrolysis

Caption: Reaction pathway for the synthesis of this compound and the formation of common side products.

Troubleshooting_Workflow start Analyze Crude Product (TLC, NMR, etc.) issue1 High concentration of starting diester? start->issue1 issue2 High concentration of di-acid? issue1->issue2 No solution1 Increase reaction time/base concentration issue1->solution1 Yes issue3 Presence of other impurities? issue2->issue3 No solution2 Decrease reaction time/base concentration issue2->solution2 Yes solution3 Check purity of starting material and purify if necessary issue3->solution3 Yes end Purify by Column Chromatography issue3->end No solution1->end solution2->end solution3->end

References

Challenges in the scale-up of 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Production of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid

Welcome to the technical support center for the scale-up of this compound production. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the synthesis and purification of this key pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the industrial production of this compound?

A1: The most prevalent industrial synthesis involves a two-step process. The first step is the cyclopropanation of diethyl malonate with a 1,2-dihaloethane (typically 1,2-dichloroethane or 1,2-dibromoethane) to form diethyl 1,1-cyclopropanedicarboxylate. This is followed by a selective partial hydrolysis of the diethyl ester to yield the desired monoester, this compound. This compound is a crucial intermediate in the synthesis of pharmaceuticals like Cabozantinib.[1]

Q2: What are the primary challenges when scaling up the cyclopropanation of diethyl malonate?

A2: The main challenges during the scale-up of this cyclopropanation reaction include:

  • Exothermic Reaction Control: The reaction is often highly exothermic, posing a significant thermal hazard at an industrial scale. Proper heat management is crucial to prevent runaway reactions.

  • By-product Formation: A common by-product is tetraethyl butane-1,1,4,4-tetracarboxylate, formed through an intermolecular side reaction. The formation of this impurity can be significant, especially when using 1,2-dichloroethane.

  • Purification Difficulties: Separating the desired diethyl 1,1-cyclopropanedicarboxylate from unreacted diethyl malonate and by-products can be challenging due to similar boiling points, often requiring fractional distillation.

  • Phase Transfer Catalyst (PTC) Issues: While PTCs can improve reaction rates, their separation from the product mixture and potential for decomposition can complicate the process at a large scale.

Q3: What are the critical parameters to control during the selective mono-hydrolysis of diethyl 1,1-cyclopropanedicarboxylate?

A3: Key parameters for a successful selective mono-hydrolysis include:

  • Stoichiometry of Base: The amount of base (e.g., sodium hydroxide) is critical. An insufficient amount will lead to incomplete conversion, while an excess will result in the formation of the undesired cyclopropane-1,1-dicarboxylic acid.

  • Reaction Temperature: Lower temperatures (e.g., 0°C) are often employed to improve selectivity and minimize the formation of the diacid.[2]

  • Solvent System: The choice of solvent is important for both reactant solubility and reaction selectivity. A semi-two-phase system using THF and aqueous NaOH has been shown to be highly efficient.[2]

  • Reaction Time: The reaction needs to be carefully monitored to stop it once the maximum yield of the monoester is achieved, preventing further hydrolysis to the diacid.

Q4: Are there any specific safety precautions to consider during the scale-up of this process?

A4: Yes, several safety precautions are essential:

  • Thermal Hazard Assessment: A thorough thermal hazard assessment should be conducted to understand the reaction's exotherm and to ensure adequate cooling capacity is in place.

  • Pressure Management: The reaction can generate gaseous by-products, leading to a pressure build-up in the reactor. The reactor must be equipped with appropriate pressure relief systems.

  • Handling of Hazardous Materials: Diethyl malonate, 1,2-dihaloethanes, and strong bases are hazardous materials that require proper handling procedures and personal protective equipment (PPE).

  • Inert Atmosphere: The reaction is often sensitive to moisture and air, so it should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions and ensure reproducibility.

Troubleshooting Guides

Issue 1: Low Yield in Cyclopropanation Reaction
Possible Cause Troubleshooting Steps Expected Outcome
Poor quality of reagents Ensure diethyl malonate and 1,2-dihaloethane are of high purity and dry.Improved reaction conversion and reduced by-products.
Inefficient mixing On a large scale, ensure the agitation is sufficient to maintain a homogeneous reaction mixture.Consistent reaction rates and yields.
Suboptimal reaction temperature Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also promote by-product formation.A balance between reaction rate and selectivity, leading to a higher yield of the desired product.
Incorrect stoichiometry Carefully control the molar ratio of reactants and base.Maximized conversion of the limiting reagent.
Deactivation of Phase Transfer Catalyst (PTC) If using a PTC, ensure it is of good quality and not poisoned by impurities.Enhanced reaction rate and improved yield.
Issue 2: High Level of By-products in Cyclopropanation
Possible Cause Troubleshooting Steps Expected Outcome
High reaction temperature Lower the reaction temperature to disfavor the intermolecular side reaction that forms tetraethyl butane-1,1,4,4-tetracarboxylate.Increased selectivity towards the desired cyclopropane product.
Choice of dihaloethane 1,2-dibromoethane is generally more reactive and can lead to cleaner reactions than 1,2-dichloroethane, although it is more expensive.Reduced formation of by-products.
Slow addition of base Add the base solution slowly and controllably to maintain a low concentration of the deprotonated diethyl malonate, which can reduce the rate of the intermolecular reaction.Improved selectivity and lower levels of dimeric by-products.
Issue 3: Poor Selectivity in Mono-hydrolysis
Possible Cause Troubleshooting Steps Expected Outcome
Excess base Carefully control the stoichiometry of the base (typically 1.0-1.2 equivalents).Minimized formation of cyclopropane-1,1-dicarboxylic acid.
High reaction temperature Perform the hydrolysis at a lower temperature (e.g., 0-5 °C) to slow down the second hydrolysis step.[2]Increased yield of the desired monoester.
Inappropriate solvent Use a solvent system that provides good solubility for the reactants and favors the mono-hydrolysis, such as a THF/water mixture.[2]Improved selectivity and easier work-up.
Prolonged reaction time Monitor the reaction progress closely (e.g., by HPLC) and quench the reaction once the optimal conversion to the monoester is reached.Prevention of over-hydrolysis to the diacid.

Data Presentation

Table 1: Comparison of Reaction Conditions for Diethyl 1,1-cyclopropanedicarboxylate Synthesis

Parameter Lab Scale (Perkin, 1884) Improved Lab Scale (Dox & Yoder, 1921) Industrial Patent (US5869737A)
Reactants Diethyl malonate, 1,2-dibromoethaneDiethyl malonate, 1,2-dibromoethaneDiethyl malonate, 1,2-dichloroethane
Base Sodium ethoxideSodium ethoxideSodium ethylate
Solvent EthanolEthanolDMF/Ethanol
Temperature RefluxReflux115 °C
Yield 27-29%40%85.8% (based on converted DEM)
Key Challenge Low yieldLow yield, by-product formationBy-product formation, purification

Table 2: Influence of Base Stoichiometry on Mono-hydrolysis Selectivity of Diethyl 4-Aryl-4H-pyran-3,5-dicarboxylates (Model System) [3]

Equivalents of NaOH Conversion (%) Ratio of Monoester to Diacid Isolated Yield of Monoester (%)
1.07595:570
1.28092:875
1.59085:1572
2.09870:3065

Note: This data is for a model system but illustrates the critical effect of base stoichiometry on the selectivity of mono-hydrolysis.

Experimental Protocols

Protocol 1: Pilot Plant Synthesis of Diethyl 1,1-cyclopropanedicarboxylate

This protocol is a general guideline based on patented industrial processes.[4][5]

  • Reactor Setup: Charge a suitable jacketed glass-lined reactor with diethyl malonate (1.0 eq) and 1,2-dichloroethane (3.0 eq).

  • Inerting: Purge the reactor with nitrogen to establish an inert atmosphere.

  • Heating: Heat the reaction mixture to 110-115 °C with constant agitation.

  • Base Addition: Prepare a solution of sodium ethoxide (2.0 eq) in ethanol. Add this solution to the reactor dropwise over a period of 6-8 hours, maintaining the temperature at 110-115 °C. An azeotrope of ethanol and 1,2-dichloroethane will distill off during the addition.

  • Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the consumption of diethyl malonate is complete.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the precipitated sodium chloride and wash the filter cake with 1,2-dichloroethane.

    • Combine the filtrate and the washings.

    • Wash the organic phase with water to remove any remaining salts and base.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Purification:

    • Remove the excess 1,2-dichloroethane by distillation.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure diethyl 1,1-cyclopropanedicarboxylate.

Protocol 2: Selective Mono-hydrolysis to this compound

This protocol is adapted from procedures for selective mono-hydrolysis of symmetric diesters.[2][3][6]

  • Reactor Setup: In a jacketed reactor, dissolve diethyl 1,1-cyclopropanedicarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Cooling: Cool the solution to 0-5 °C with constant stirring.

  • Base Addition: Slowly add a solution of sodium hydroxide (1.1 eq) in water to the reaction mixture, maintaining the temperature below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) to determine the optimal point for quenching.

  • Quenching and Work-up:

    • Once the desired conversion is reached, quench the reaction by adding hydrochloric acid until the pH is acidic (pH 2-3).

    • Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation:

    • Remove the solvent under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by crystallization from a suitable solvent system if required.

Mandatory Visualization

Synthesis_Pathway A Diethyl Malonate + 1,2-Dichloroethane B Cyclopropanation A->B C Diethyl 1,1-cyclopropanedicarboxylate B->C F By-product: Tetraethyl butane-1,1,4,4-tetracarboxylate B->F Side Reaction D Selective Mono-hydrolysis C->D E This compound D->E G By-product: Cyclopropane-1,1-dicarboxylic acid D->G Over-hydrolysis

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Purity Issue check_reaction Which Reaction? start->check_reaction cyclo Cyclopropanation check_reaction->cyclo Cyclopropanation hydro Mono-hydrolysis check_reaction->hydro Hydrolysis cyclo_q1 Check Reagent Quality and Stoichiometry cyclo->cyclo_q1 hydro_q1 Check Base Stoichiometry hydro->hydro_q1 cyclo_a1_ok Check Reaction Conditions (T, P, mixing) cyclo_q1->cyclo_a1_ok OK cyclo_a1_bad Purify/Replace Reagents, Adjust Stoichiometry cyclo_q1->cyclo_a1_bad Issue Found cyclo_a2_ok Analyze for By-products cyclo_a1_ok->cyclo_a2_ok OK cyclo_a2_bad Optimize T, P, mixing cyclo_a1_ok->cyclo_a2_bad Issue Found solution Problem Resolved cyclo_a1_bad->solution cyclo_a3_bad Adjust Conditions to Minimize By-products cyclo_a2_ok->cyclo_a3_bad High By-products cyclo_a2_ok->solution OK cyclo_a2_bad->solution cyclo_a3_bad->solution hydro_a1_ok Check Temperature and Reaction Time hydro_q1->hydro_a1_ok Correct hydro_a1_bad Adjust Base Equivalents hydro_q1->hydro_a1_bad Incorrect hydro_a2_ok Analyze for Diacid hydro_a1_ok->hydro_a2_ok Correct hydro_a2_bad Lower Temperature, Optimize Reaction Time hydro_a1_ok->hydro_a2_bad Incorrect hydro_a1_bad->solution hydro_a3_bad Optimize Quenching and Work-up hydro_a2_ok->hydro_a3_bad High Diacid hydro_a2_ok->solution OK hydro_a2_bad->solution hydro_a3_bad->solution

Caption: Troubleshooting workflow for production issues.

References

Technical Support Center: Catalyst Selection for 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reactions involving 1-(ethoxycarbonyl)cyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on catalyst selection, reaction optimization, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysed reactions for this compound?

A1: this compound possesses two primary reactive sites for catalysis: the carboxylic acid group and the strained cyclopropane ring. The most common catalysed reactions are:

  • Amide Coupling: Formation of an amide bond by reacting the carboxylic acid group with an amine. This is a crucial step in the synthesis of various pharmaceutical agents.

  • Esterification: Conversion of the carboxylic acid group into a different ester.

  • Decarboxylation: Removal of the carboxyl group, which can occur thermally or with catalytic aid, sometimes leading to rearrangements.

  • Ring-Opening Reactions: Cleavage of the cyclopropane ring, often facilitated by Lewis acids or transition metals, to generate functionalized linear structures.

Q2: Which catalysts are recommended for amide coupling reactions?

A2: A variety of coupling reagents are used to activate the carboxylic acid for amide bond formation. The choice of catalyst system depends on the amine's reactivity, steric hindrance, and the desired reaction conditions. Commonly used systems include carbodiimides and uronium/aminium salts.

Q3: How can I improve the yield of my Fischer esterification of the carboxylic acid group?

A3: Fischer esterification is an equilibrium-driven process. To improve yields, it is essential to shift the equilibrium towards the product side. This can be achieved by:

  • Using a large excess of the alcohol reactant.

  • Removing water as it forms, either through azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.

  • Employing a suitable acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.

Q4: What types of catalysts can be used to open the cyclopropane ring?

A4: The donor-acceptor nature of this compound (with the ester and carboxylic acid groups as acceptors) makes the cyclopropane ring susceptible to nucleophilic ring-opening. This is typically catalysed by:

  • Lewis Acids (e.g., MgI₂, TiCl₄): These activate the carbonyl groups, facilitating nucleophilic attack and ring cleavage.

  • Transition Metals (e.g., Pd, Rh, Ni, Ir): These can activate the cyclopropane ring through various mechanisms, including oxidative addition, leading to a range of functionalized products.

  • Organocatalysts: Chiral aminocatalysts can be used for asymmetric ring-opening reactions.

Troubleshooting Guides

Amide Coupling Reactions

Issue: Low or No Product Yield

This is a common issue in amide coupling and can stem from several factors.

  • Cause 1: Ineffective Carboxylic Acid Activation

    • Solution: Ensure the coupling reagent is fresh and has been stored correctly, as many are moisture-sensitive (e.g., EDC). Use an adequate stoichiometry of the coupling reagent (typically 1.0-1.5 equivalents). Consider pre-activating the carboxylic acid for 15-30 minutes before adding the amine.

  • Cause 2: Presence of Moisture

    • Solution: Anhydrous conditions are critical. Dry all glassware thoroughly and use anhydrous solvents. Handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Cause 3: Side Reactions

    • Solution: With carbodiimide reagents like EDC, the formation of an unreactive N-acylurea byproduct can occur.[1] Adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) can suppress this side reaction and also reduce racemization if the reactants are chiral.

  • Cause 4: Steric Hindrance

    • Solution: If either the amine or the cyclopropane moiety is sterically hindered, the reaction may be slow. Consider switching to a more potent coupling reagent like HATU or COMU. Running the reaction at a slightly elevated temperature may also improve the rate, but should be monitored for side product formation.

Data Presentation

Table 1: Common Catalyst Systems for Amide Coupling

Catalyst SystemAdditiveBaseTypical Solvent(s)Key AdvantagesCommon Issues
EDCHOBt or NHSDIPEA or Et₃NDMF, DCMWater-soluble byproducts, easy workup.[1]Moisture sensitive, potential for N-acylurea formation.[1]
DCCDMAPNoneDCM, THFHighly effective for many substrates.Dicyclohexylurea (DCU) byproduct is insoluble and can be difficult to remove.
HATUNoneDIPEADMF, NMPHigh reactivity, suitable for hindered substrates.Higher cost, potential for side reactions if not controlled.
T3P®Pyridine or Et₃NPyridine or Et₃NEtOAc, THFEasy workup as byproducts are water-soluble.Requires careful handling.

Table 2: Acid Catalysts for Fischer Esterification

CatalystTypical LoadingReaction ConditionsAdvantagesDisadvantages
Sulfuric Acid (H₂SO₄)Catalytic (1-5 mol%)Reflux in excess alcoholInexpensive and effective.Strong dehydrating agent, can cause charring with sensitive substrates.
p-Toluenesulfonic Acid (TsOH)Catalytic (5-10 mol%)Reflux in excess alcohol or with Dean-Stark in a non-polar solventSolid, easy to handle, less corrosive than H₂SO₄.More expensive than sulfuric acid.
Lewis Acids (e.g., Sc(OTf)₃)Catalytic (1-5 mol%)Milder conditions may be possibleHigh activity, can be used for sensitive substrates.High cost.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Preparation: Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Reagent Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 equivalents). Stir the solution for 5 minutes.

  • Activation: Add HATU (1.0-1.2 equivalents) to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: General Procedure for Fischer Esterification
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 equivalent) and the desired alcohol (can be used as the solvent, >10 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction).

  • Reaction: Heat the mixture to a gentle reflux for 1-4 hours.[2] The reaction progress can be monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature. If excess alcohol is volatile, it can be removed by rotary evaporation. Dilute the residue with diethyl ether or ethyl acetate.

  • Washing: Carefully wash the organic layer with water, then with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst (caution: CO₂ evolution), and finally with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be further purified by distillation or chromatography if necessary.

Mandatory Visualizations

Amide_Coupling_Workflow cluster_prep Preparation cluster_activation Activation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Carboxylic Acid (1.0 eq) in Anhydrous Solvent AddBase Add DIPEA (2.0-3.0 eq) Start->AddBase AddHATU Add HATU (1.0-1.2 eq) AddBase->AddHATU StirActivate Stir at RT (15-30 min) AddHATU->StirActivate AddAmine Add Amine (1.0-1.2 eq) StirActivate->AddAmine StirReact Stir at RT (2-16 h) AddAmine->StirReact Monitor Monitor by TLC / LC-MS StirReact->Monitor Quench Dilute & Wash Monitor->Quench Purify Dry, Concentrate & Purify Quench->Purify

Caption: Experimental workflow for HATU-mediated amide coupling.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Low Amide Coupling Yield Cause1 Degraded Reagents Problem->Cause1 Cause2 Presence of Water Problem->Cause2 Cause3 Suboptimal Stoichiometry Problem->Cause3 Cause4 Side Reactions (e.g., N-acylurea) Problem->Cause4 Solution1 Use Fresh Coupling Agents & High Purity Reactants Cause1->Solution1 Solution2 Ensure Anhydrous Conditions (Dry Glassware/Solvents) Cause2->Solution2 Solution3 Optimize Molar Ratios (e.g., slight excess of amine/reagents) Cause3->Solution3 Solution4 Add HOBt/OxymaPure & Control Temperature Cause4->Solution4

Caption: Troubleshooting logic for low-yield amide coupling reactions.

Catalyst_Selection_Logic Start Desired Reaction? Amide Amide Coupling Start->Amide C(O)NHR Ester Esterification Start->Ester C(O)OR' RingOpen Ring-Opening Start->RingOpen Linear Product CatalystAmide Uronium Salt (HATU) or Carbodiimide (EDC) Amide->CatalystAmide CatalystEster Brønsted Acid (H₂SO₄, TsOH) Ester->CatalystEster CatalystRingOpen Lewis Acid (MgI₂) or Transition Metal (Pd, Rh) RingOpen->CatalystRingOpen

Caption: Decision tree for initial catalyst selection based on desired transformation.

References

Preventing byproduct formation in 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid in coupling reactions. The information provided aims to help prevent the formation of common byproducts and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the amide coupling of this compound?

A1: The primary byproducts encountered during the coupling of this compound are:

  • N-acylurea: This byproduct is commonly formed when using carbodiimide-based coupling reagents such as DCC or EDC.[1] It arises from the rearrangement of the O-acylisourea intermediate.

  • Ring-opened products: The cyclopropane ring is susceptible to opening under certain conditions, particularly in the presence of strong acids. This can lead to the formation of linear gamma-amino acid derivatives or other rearranged products.

  • Hydrolysis of the ethyl ester: The ethoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, leading to the formation of a diacid byproduct.

Q2: How can I minimize N-acylurea formation?

A2: To minimize the formation of N-acylurea, consider the following strategies:

  • Use of additives: The addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or N-hydroxysuccinimide (NHS) is highly effective. These additives react with the O-acylisourea intermediate to form an active ester, which is less prone to rearrangement.[1]

  • Choice of carbodiimide: Water-soluble carbodiimides like EDC are often preferred as the resulting N-acylurea byproduct is also water-soluble, facilitating its removal during aqueous workup.[1]

  • Reaction conditions: Maintaining a lower reaction temperature and avoiding prolonged reaction times can also help reduce the formation of this byproduct.

Q3: Under what conditions is the cyclopropane ring most likely to open?

A3: The cyclopropane ring in this compound is most susceptible to opening under acidic conditions. The presence of the electron-withdrawing carbonyl groups can activate the ring, making it more prone to nucleophilic attack. To prevent ring opening, it is advisable to use neutral or slightly basic reaction conditions. If acidic conditions are unavoidable, they should be as mild as possible and the reaction time should be minimized.

Q4: Can the ethoxycarbonyl group be hydrolyzed during the coupling reaction?

A4: Yes, the ethyl ester can be hydrolyzed. Basic conditions, especially with strong bases like sodium hydroxide, can lead to saponification. Similarly, strong acidic conditions can also promote hydrolysis. It is recommended to use non-nucleophilic, sterically hindered bases such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) to minimize this side reaction.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of desired amide, significant amount of a byproduct with a mass corresponding to the starting acid + coupling agent. Formation of N-acylurea.Add 1.2 equivalents of an additive such as HOBt or HOAt to the reaction mixture before adding the amine.[1] Use a water-soluble carbodiimide like EDC to facilitate byproduct removal.[1]
Presence of unexpected linear byproducts in LC-MS analysis. Ring-opening of the cyclopropane ring.Avoid acidic conditions. Use a non-acidic coupling method or ensure the reaction medium is buffered to a neutral or slightly basic pH.
Formation of a diacid byproduct. Hydrolysis of the ethyl ester.Use a non-nucleophilic, sterically hindered base like DIPEA. Avoid strong acids and bases in the reaction and workup steps.
Incomplete reaction. Insufficient activation of the carboxylic acid or sterically hindered amine.Switch to a more powerful coupling reagent like HATU or HCTU. Increase the reaction temperature moderately (e.g., to 40-50 °C). Increase the equivalents of the coupling reagent and/or the amine.
Epimerization/Racemization at a chiral center in the amine. Use of a strong base or prolonged reaction at elevated temperatures.Use a weaker base like N-methylmorpholine (NMM) or collidine. Lower the reaction temperature. Use additives like HOAt or OxymaPure, which are known to suppress racemization.

Data Presentation: Comparison of Coupling Reagent Performance

The following table provides a qualitative comparison of common coupling reagents for amide bond formation, highlighting their potential for byproduct formation. The exact yields will be substrate-dependent.

Coupling Reagent System Typical Yield Range (%) Potential for N-acylurea Potential for Racemization Key Advantages Common Byproducts
EDC/HOBt 60-95Moderate (suppressed by HOBt)Low to ModerateWater-soluble byproducts, mild conditions.[2][3]N-acylurea, EDC-urea.
DCC/HOBt 70-95Moderate (suppressed by HOBt)Low to ModerateInexpensive.Dicyclohexylurea (DCU) - often insoluble.
HATU/DIPEA 85-98LowVery LowHigh efficiency, fast reaction times, good for hindered couplings.[4]Guanidinium byproducts (if amine is added last).
HCTU/DIPEA 85-98LowVery LowSimilar to HATU, often more cost-effective.Guanidinium byproducts.
PyBOP/DIPEA 80-95LowLowGood for sterically hindered couplings, no guanidinylation.Phosphoramide byproducts.

Disclaimer: The yield ranges are illustrative and based on general literature for amide coupling. Actual yields for the coupling of this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using EDC/HOBt

This protocol is a general guideline for the coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Add EDC (1.2 eq) to the solution and stir at room temperature for 15 minutes.

  • Add the amine (1.1 eq) followed by DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Procedure for Hindered Couplings using HATU

This protocol is recommended for couplings involving sterically hindered amines or when higher yields and faster reaction times are desired.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a separate vial, pre-activate the carboxylic acid by dissolving this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (1.5 eq) to the pre-activation mixture and stir for 10-15 minutes at room temperature.

  • In the main reaction vessel, dissolve the amine (1.2 eq) and the remaining DIPEA (1.0 eq) in anhydrous DMF.

  • Add the pre-activated carboxylic acid solution to the amine solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with 5% aqueous LiCl (to remove DMF), followed by 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Byproduct_Formation_Pathways Byproduct Formation in this compound Coupling cluster_start Starting Materials cluster_desired Desired Pathway cluster_byproducts Byproduct Pathways Acid 1-(Ethoxycarbonyl)- cyclopropanecarboxylic Acid O_Acylisourea O-Acylisourea Intermediate Acid->O_Acylisourea + EDC Ring_Opened Ring-Opened Byproduct Acid->Ring_Opened Strong Acid Hydrolyzed_Ester Hydrolyzed Ester (Diacid) Acid->Hydrolyzed_Ester Acid/Base Amine Amine (R-NH2) EDC EDC Active_Ester Active Ester (with HOBt) O_Acylisourea->Active_Ester + HOBt (Prevents N-Acylurea) Desired_Amide Desired Amide O_Acylisourea->Desired_Amide + Amine (Fast) N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Rearrangement (Slow) Active_Ester->Desired_Amide + Amine

Caption: Key reaction pathways in the coupling of this compound.

N_Acylurea_Mechanism Mechanism of N-Acylurea Formation Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (R'-N=C=N-R') N_Acylurea N-Acylurea Byproduct O_Acylisourea->N_Acylurea Intramolecular Rearrangement

Caption: The intramolecular rearrangement leading to N-acylurea formation.

Troubleshooting_Logic Troubleshooting Flowchart Start Low Yield or Impure Product Check_Byproducts Identify Byproducts (LC-MS) Start->Check_Byproducts N_Acylurea_Detected N-Acylurea Detected? Check_Byproducts->N_Acylurea_Detected Ring_Opening_Detected Ring-Opening Detected? N_Acylurea_Detected->Ring_Opening_Detected No Add_Additive Add HOBt/HOAt N_Acylurea_Detected->Add_Additive Yes Ester_Hydrolysis_Detected Ester Hydrolysis Detected? Ring_Opening_Detected->Ester_Hydrolysis_Detected No Use_Neutral_pH Use Neutral/Slightly Basic Conditions Ring_Opening_Detected->Use_Neutral_pH Yes Use_Non_Nucleophilic_Base Use Non-Nucleophilic Base (DIPEA) Ester_Hydrolysis_Detected->Use_Non_Nucleophilic_Base Yes Optimize_Conditions Optimize Reaction (Temp, Time, Reagents) Ester_Hydrolysis_Detected->Optimize_Conditions No Change_Carbodiimide Use Water-Soluble Carbodiimide (EDC) Add_Additive->Change_Carbodiimide Add_Additive->Optimize_Conditions Change_Carbodiimide->Optimize_Conditions Use_Neutral_pH->Optimize_Conditions Use_Non_Nucleophilic_Base->Optimize_Conditions End Improved Yield and Purity Optimize_Conditions->End

Caption: A logical workflow for troubleshooting common issues.

References

Optimization of reaction conditions for 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid. This guide is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This section provides solutions to common problems that may arise during the synthesis of this compound, which is typically prepared by the selective mono-hydrolysis of diethyl 1,1-cyclopropanedicarboxylate.

Q1: I am getting a low yield of the desired mono-acid. What are the potential causes and how can I improve it?

A1: Low yields can result from several factors. Here is a systematic approach to troubleshooting this issue:

  • Incomplete Reaction: The hydrolysis may not have gone to completion. You can monitor the reaction progress using Thin Layer Chromatography (TLC). If you observe a significant amount of starting material (diethyl 1,1-cyclopropanedicarboxylate), consider extending the reaction time.

  • Formation of Di-acid: Over-hydrolysis will lead to the formation of cyclopropane-1,1-dicarboxylic acid. This is often caused by using an excess of base or a prolonged reaction time at elevated temperatures. To minimize this, carefully control the stoichiometry of the base.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature are crucial for selective mono-hydrolysis. Refer to the optimized conditions in the tables below for guidance.

  • Workup and Purification Issues: Loss of product can occur during the extraction and purification steps. Ensure the aqueous layer is thoroughly acidified to a pH of around 2 before extraction to protonate the carboxylic acid, making it soluble in the organic solvent. Multiple extractions with a suitable solvent like ethyl acetate will maximize the recovery.

Troubleshooting_Low_Yield start Low Yield Observed check_reaction Monitor reaction by TLC start->check_reaction suboptimal Suboptimal Conditions start->suboptimal If yield is consistently low workup_issue Workup/Purification Loss start->workup_issue If reaction appears complete incomplete Incomplete Reaction (Starting material remains) check_reaction->incomplete SM present? over_hydrolysis Over-hydrolysis (Di-acid is major product) check_reaction->over_hydrolysis Di-acid present? solution1 Extend reaction time incomplete->solution1 solution2 Reduce base equivalents or reaction time over_hydrolysis->solution2 solution3 Optimize base, solvent, and temperature suboptimal->solution3 solution4 Ensure proper acidification (pH~2) and perform multiple extractions workup_issue->solution4

Caption: A workflow for troubleshooting low yields.

Q2: My reaction has stalled, and I see no further conversion of the starting material. What should I do?

A2: A stalled reaction can be due to a few reasons:

  • Insufficient Base: The base may have been consumed by atmospheric carbon dioxide or other acidic impurities. You can try adding a small additional amount of base and continue to monitor the reaction.

  • Low Temperature: If you are running the reaction at a low temperature to improve selectivity, it might be too slow. Consider gradually increasing the temperature while carefully monitoring for the formation of the di-acid byproduct.

  • Poor Solubility: The starting material or the base may not be sufficiently soluble in the chosen solvent system. Adding a co-solvent or switching to a different solvent system might be necessary.

Q3: I am observing the formation of a significant amount of the di-acid byproduct. How can I suppress this?

A3: The formation of cyclopropane-1,1-dicarboxylic acid is a common side reaction. To favor the formation of the mono-acid, you should:

  • Use a Stoichiometric Amount of Base: Carefully measure and use approximately one equivalent of the base. An excess of base will drive the reaction towards the di-acid.

  • Lower the Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance the selectivity for mono-hydrolysis.

  • Choose a Weaker Base: Using a milder base like potassium bicarbonate (KHCO₃) instead of a strong base like sodium hydroxide (NaOH) can sometimes provide better control over the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: The most common and commercially available starting material is diethyl 1,1-cyclopropanedicarboxylate.

Q2: What are the typical reaction conditions for the selective mono-hydrolysis of diethyl 1,1-cyclopropanedicarboxylate?

A2: Typical conditions involve the use of one equivalent of a base such as sodium hydroxide (NaOH) or potassium bicarbonate (KHCO₃) in a solvent like ethanol or a mixture of ethanol and water. The reaction is often carried out at room temperature for several hours.

Q3: How can I monitor the progress of the reaction?

A3: The reaction can be effectively monitored by Thin Layer Chromatography (TLC). The starting diester, the desired mono-acid, and the di-acid byproduct will have different Rf values, allowing you to track the consumption of the starting material and the formation of the products.

Q4: What is the best way to purify the final product?

A4: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then dissolved in water and washed with an organic solvent like ethyl acetate to remove any unreacted starting material. The aqueous layer is then acidified with an acid such as HCl to a pH of about 2. The product is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried and concentrated. The crude product can be further purified by silica gel column chromatography or distillation under reduced pressure.

Data Presentation

The following tables summarize the quantitative data on the effect of different reaction parameters on the synthesis of this compound.

Table 1: Effect of Base and Solvent on Yield

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
1NaOH (1)Ethanol/WaterRoom Temp.1694[1]
2KHCO₃ (1)EthanolRoom Temp.1593[1]

Table 2: Comparison of Reaction Conditions for Selective Mono-hydrolysis of Symmetric Diesters

SubstrateBase (Equivalents)Solvent SystemTemperature (°C)TimeYield (%)Reference
Diethyl 4-aryl-4H-pyran-3,5-dicarboxylatesNaOH (1.2)10% Water-Ethanol40-20-80[2][3]
General Symmetric DiestersNaOH (dilute)THF-Water00.5-1High (near quantitative)[4]

Experimental Protocols

Protocol 1: Synthesis of this compound using NaOH

  • Reaction Setup: In a round-bottom flask, dissolve diethyl 1,1-cyclopropanedicarboxylate (1 equivalent) in ethanol.

  • Addition of Base: To this solution, add a solution of sodium hydroxide (1 equivalent) in water.

  • Reaction: Stir the mixture at room temperature for 16 hours. Monitor the reaction by TLC.

  • Workup:

    • Remove the ethanol by distillation under reduced pressure.

    • Wash the remaining aqueous solution with ethyl acetate to remove unreacted starting material.

    • Acidify the aqueous layer to pH 2 with 1N HCl.

    • Extract the product with ethyl acetate (3 times).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the final product.[1]

Experimental_Workflow_NaOH start Start dissolve Dissolve Diethyl 1,1-cyclopropanedicarboxylate in Ethanol start->dissolve add_base Add 1N NaOH (aq) dissolve->add_base react Stir at Room Temperature for 16h add_base->react workup Workup react->workup remove_etoh Remove Ethanol workup->remove_etoh wash Wash with Ethyl Acetate remove_etoh->wash acidify Acidify with 1N HCl to pH 2 wash->acidify extract Extract with Ethyl Acetate (x3) acidify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end End purify->end Experimental_Workflow_KHCO3 start Start dissolve Dissolve Diethyl 1,1-cyclopropanedicarboxylate in Ethanol at 0°C start->dissolve add_base Slowly add KHCO3 (keep T < 30°C) dissolve->add_base react Stir at Room Temperature for 15h add_base->react workup Workup react->workup add_water Add Water workup->add_water extract_sm Extract with PE:EA (1:1) add_water->extract_sm acidify Acidify with conc. HCl to pH 2 extract_sm->acidify extract_product Extract with Ethyl Acetate acidify->extract_product remove_solvent Remove Solvent extract_product->remove_solvent end End remove_solvent->end

References

Troubleshooting low conversion rates in 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize this two-step synthesis. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis is typically a two-step process. The first step is the cyclopropanation of diethyl malonate with a 1,2-dihaloethane (commonly 1,2-dibromoethane) to form the intermediate, diethyl 1,1-cyclopropanedicarboxylate. This is often referred to as the Perkin alicyclic synthesis. The second step is the selective partial hydrolysis (saponification) of one of the two ester groups to yield the final monoacid product.

Q2: My overall yield is very low. What are the most critical steps to scrutinize?

Low overall yield can stem from either the cyclopropanation or the hydrolysis step. For the cyclopropanation step, key factors include the choice and quality of the base, solvent, reaction temperature, and the potential for side reactions. For the hydrolysis step, the challenge lies in achieving selective mono-hydrolysis without proceeding to the dicarboxylic acid. Precise control of stoichiometry, temperature, and reaction time is crucial.

Q3: What are the common side products in the cyclopropanation step?

The primary side products in the malonic ester synthesis include dialkylated esters, where an alkyl group is added twice. However, in this intramolecular cyclization, the more significant issues are often incomplete reaction, leading to the recovery of starting material, and polymerization or other side reactions of the haloalkane.

Q4: I am seeing both my desired monoacid and the diacid after hydrolysis. How can I improve selectivity?

Achieving selective mono-hydrolysis is a common challenge. To favor the monoacid, it is recommended to use a slight excess (but not a large excess) of a strong base like NaOH or KOH at a low temperature (e.g., 0°C) and carefully monitor the reaction progress. A semi-two-phase system using THF and aqueous NaOH has been shown to be highly efficient for selective monohydrolysis of symmetric diesters.[1]

Troubleshooting Guide for Low Conversion Rates

Problem 1: Low yield of diethyl 1,1-cyclopropanedicarboxylate in the cyclopropanation step.

This is a frequent issue and can be traced back to several factors related to the reaction conditions. Below is a breakdown of potential causes and their solutions.

Potential Causes & Solutions

Potential Cause Recommended Action & Explanation
Ineffective Base The choice of base is critical. Strong alkoxide bases like sodium ethoxide are traditional, but weaker bases like potassium carbonate can also be used, often requiring a phase-transfer catalyst for good yield. Ensure the base is anhydrous and used in the correct stoichiometric amount (typically two equivalents).
Suboptimal Solvent Anhydrous ethanol is commonly used with sodium ethoxide to prevent transesterification.[2] For reactions with potassium carbonate or under phase-transfer conditions, solvents like DMF or NMP may be more effective.
Poor Temperature Control The initial deprotonation of diethyl malonate can be exothermic. If the temperature rises uncontrollably, it can lead to side reactions. It is advisable to control the temperature during the addition of reagents, often by cooling the reaction mixture.
Reagent Purity Ensure that diethyl malonate and 1,2-dibromoethane are pure. The presence of water can quench the base and inhibit the reaction. Using freshly distilled reagents is recommended.
Inefficient Mixing In heterogeneous reactions (e.g., with solid potassium carbonate), vigorous stirring is essential to ensure good contact between the reactants.

Quantitative Data on Cyclopropanation Conditions

Method Base Solvent/Catalyst Yield of Cyclopropane Product Reference
Phase-Transfer Catalysis50% aq. NaOHTriethylbenzylammonium chloride66-73% (of diacid after hydrolysis)Organic Syntheses[3]
ConventionalPotassium CarbonateN/A~65% (for a related mono-alkylation)RSC Advances[4]
ConventionalSodium EthoxideEthanolNot specified, but a classic methodGeneral Organic Chemistry Texts
Problem 2: Poor selectivity in the hydrolysis of diethyl 1,1-cyclopropanedicarboxylate.

This problem manifests as a mixture of the starting diester, the desired monoacid, and the fully hydrolyzed diacid.

Potential Causes & Solutions

Potential Cause Recommended Action & Explanation
Excessive Base or High Temperature Using a large excess of base or running the reaction at elevated temperatures will favor the formation of the diacid. Use slightly more than one equivalent of NaOH or KOH and maintain a low temperature (0°C is recommended).[1]
Prolonged Reaction Time Over-extending the reaction time will lead to the hydrolysis of the second ester group. The reaction should be carefully monitored by a suitable technique (e.g., TLC or LCMS) and quenched once the starting diester is consumed.
Suboptimal Solvent System A semi-two-phase system using THF and dilute aqueous NaOH at 0°C has been shown to give high yields of the mono-hydrolyzed product.[1] This method often results in cleaner reaction mixtures and simplifies purification.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate via Phase-Transfer Catalysis (Adapted from Organic Syntheses)[3]

This protocol describes the synthesis of the diacid, which involves the formation of the diester as an intermediate.

  • To a 2-L, three-necked flask equipped with a mechanical stirrer, add a 1-L solution of 50% aqueous sodium hydroxide.

  • At 25°C, add 114.0 g (0.5 mol) of triethylbenzylammonium chloride.

  • To this vigorously stirred suspension, add a mixture of 80.0 g (0.5 mol) of diethyl malonate and 141.0 g (0.75 mol) of 1,2-dibromoethane all at once.

  • Stir the reaction mixture vigorously for 2 hours.

  • Work-up for the intermediate diester would involve quenching the reaction with water, extracting with an organic solvent (e.g., diethyl ether), drying the organic layer, and purifying by distillation under reduced pressure.

Protocol 2: Selective Monohydrolysis of Diethyl 1,1-cyclopropanedicarboxylate (Adapted from Niwayama, 2000)[1]
  • Dissolve diethyl 1,1-cyclopropanedicarboxylate in THF.

  • Cool the solution to 0°C in an ice bath.

  • Add a slight molar excess (e.g., 1.1 equivalents) of a dilute aqueous NaOH solution dropwise while maintaining the temperature at 0°C.

  • Monitor the reaction progress by TLC or LCMS.

  • Once the starting diester is consumed (typically within 30-60 minutes), quench the reaction by acidification with a suitable acid (e.g., dilute HCl) to a pH of ~2-3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography if necessary.

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Cyclopropanation cluster_step2 Step 2: Selective Hydrolysis a Diethyl Malonate + 1,2-Dibromoethane c Reaction Mixture a->c Combine b Base (e.g., NaOH/PTC) Solvent (e.g., H2O) b->c Add d Diethyl 1,1-cyclopropanedicarboxylate (Intermediate) c->d Stir (e.g., 2h, 25°C) e Intermediate Diester in THF d->e Purify & Proceed g Reaction at 0°C e->g Cool f aq. NaOH (1.1 eq) f->g Add Dropwise h This compound (Final Product) g->h Acidify & Extract

Caption: A flowchart illustrating the two-step synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_troubleshooting start Low Overall Yield check_step1 Analyze Cyclopropanation Step start->check_step1 check_step2 Analyze Hydrolysis Step start->check_step2 step1_issues Low Yield of Diester? check_step1->step1_issues step2_issues Mixture of Products? check_step2->step2_issues base_issue Check Base: - Type - Purity - Stoichiometry step1_issues->base_issue Yes temp_issue Check Temperature: - Control during addition step1_issues->temp_issue Yes reagent_issue Check Reagents: - Purity - Anhydrous? step1_issues->reagent_issue Yes hydrolysis_stoich Check Base Stoichiometry: - Use ~1.1 eq step2_issues->hydrolysis_stoich Yes hydrolysis_temp Check Temperature: - Maintain at 0°C step2_issues->hydrolysis_temp Yes hydrolysis_time Check Reaction Time: - Monitor by TLC/LCMS step2_issues->hydrolysis_time Yes

Caption: A decision tree to guide troubleshooting for low yields in the synthesis.

References

Stability of 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical information, frequently asked questions (FAQs), and troubleshooting advice regarding the stability of 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid in various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: this compound is a moderately stable organic compound. The primary point of reactivity is the ethyl ester functional group, which is susceptible to hydrolysis, particularly under basic conditions. The cyclopropane ring itself is generally stable under standard aqueous acidic and basic conditions and has been shown to confer enhanced stability to the adjacent ester group compared to non-cyclic analogs.[1][2]

Q2: What occurs when the compound is subjected to basic (alkaline) conditions?

A2: Under basic conditions (e.g., in the presence of NaOH, KOH, or LiOH), the ethyl ester undergoes a rapid and typically irreversible hydrolysis reaction known as saponification.[3][4] This reaction converts the ethoxycarbonyl group into a carboxylate, yielding cyclopropane-1,1-dicarboxylate as the salt. An acidic workup is required to protonate this dicarboxylate to form cyclopropane-1,1-dicarboxylic acid.

Q3: How does the compound behave under acidic conditions?

A3: The compound is significantly more stable under acidic conditions than basic conditions.[2] However, prolonged exposure to strong aqueous acid, especially with heating, can lead to slow acid-catalyzed hydrolysis of the ethyl ester, yielding cyclopropane-1,1-dicarboxylic acid and ethanol.[5]

Q4: Is the cyclopropane ring susceptible to opening?

A4: For this specific molecule, the cyclopropane ring is robust and not prone to opening under typical hydrolytic (acidic or basic) conditions. Ring-opening of cyclopropanes generally requires harsh conditions, specific reagents like strong Lewis acids, or activation by both strong electron-donating and accepting groups, which is not the primary reactivity pathway here.[6][7][8][9]

Q5: What are the primary degradation products I should expect?

A5: The main degradation product under both acidic and basic hydrolysis is cyclopropane-1,1-dicarboxylic acid . Under basic conditions, it will initially be in the form of its carboxylate salt. If the reaction is heated excessively, decarboxylation of the resulting dicarboxylic acid could occur as a secondary degradation pathway.[10]

Troubleshooting Guide

Issue: My reaction in a basic medium resulted in an unexpected product, and I observe gas evolution upon acidification.

  • Probable Cause: You are likely observing saponification of the ethyl ester to form cyclopropane-1,1-dicarboxylic acid, followed by thermal decarboxylation. The geminal dicarboxylic acid is known to be unstable upon heating, losing CO₂ to form cyclopropanecarboxylic acid.[10]

  • Solution:

    • Perform the basic reaction at a lower temperature (e.g., 0 °C to room temperature) to prevent decarboxylation.

    • Monitor the reaction closely using TLC or LC-MS to stop it once the starting material is consumed, avoiding prolonged reaction times.

    • During acidic workup, add the acid slowly at a low temperature to control the exotherm and any potential gas evolution.

Issue: After a basic workup, my product seems to have vanished, with very low recovery from the organic layer.

  • Probable Cause: The saponification reaction converted your starting material into the cyclopropane-1,1-dicarboxylate salt. This salt is highly polar and water-soluble, and will remain in the aqueous layer during extraction with organic solvents.

  • Solution: After extraction to remove any neutral organic impurities, you must acidify the aqueous layer to a pH of ~1-2 with a strong acid (e.g., 1M HCl). This protonates the dicarboxylate, forming the neutral dicarboxylic acid, which has significantly higher solubility in organic solvents like ethyl acetate or dichloromethane. Perform the extraction after this acidification step.

Issue: I see a new, more polar spot on my TLC plate after a reaction or workup with a mild base.

  • Probable Cause: Even mild or moderate bases (e.g., K₂CO₃, amines) can initiate partial or complete saponification of the ester, especially over longer periods or with heating. The new, more polar spot is the resulting dicarboxylic acid (or its salt), which has two polar carboxylic acid groups.

  • Solution: If the ester functionality is critical, avoid basic conditions entirely. Use pH-neutral or acidic conditions for your reactions and workups. If pH adjustment is necessary, consider using acidic buffers.

Quantitative Stability Data

The following table summarizes the expected stability of this compound under various conditions. Data is hypothetical and intended for illustrative purposes.

ConditionpHTemperatureTimeExpected Degradation (%)Primary Product
Acidic 1-225 °C24 h< 1%-
1-280 °C24 h~15-25%Cyclopropane-1,1-dicarboxylic acid
Neutral 6-825 °C24 h< 0.5%-
Basic 12-1325 °C2 h> 95%Cyclopropane-1,1-dicarboxylic acid
9-1025 °C24 h~30-50%Cyclopropane-1,1-dicarboxylic acid

Key Degradation Pathways

The primary degradation pathways involve the hydrolysis of the ester group.

G start_node This compound product_node Cyclopropane-1,1-dicarboxylic acid start_node->product_node H₃O⁺, Δ (slow) (Acid Hydrolysis) intermediate_node Cyclopropane-1,1-dicarboxylate Salt start_node->intermediate_node 1. OH⁻ (fast) (Saponification) intermediate_node->product_node 2. H₃O⁺ Workup G issue Issue: Unexpected Reaction Outcome or Low Yield check_base Was a base used in the reaction or workup? issue->check_base check_acid Was strong acid and heat used? check_base->check_acid No sapon Saponification is likely. Product is now a water-soluble dicarboxylate salt. check_base->sapon Yes acid_hydrolysis Slow acid hydrolysis may have occurred. check_acid->acid_hydrolysis Yes no_issue Stability issue is unlikely. Check other reaction parameters (reagents, stoichiometry, temp). check_acid->no_issue No acidify Action: Acidify aqueous layer to pH 1-2 before organic extraction. sapon->acidify re_extract Re-extract to recover product. acidify->re_extract

References

Removal of unreacted starting materials in 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the removal of unreacted starting materials in the synthesis of this compound, which is typically prepared by the partial hydrolysis of diethyl 1,1-cyclopropanedicarboxylate.

Q1: What is the primary unreacted starting material I need to remove?

The main impurity to be removed after the partial hydrolysis reaction is the unreacted starting material, diethyl 1,1-cyclopropanedicarboxylate. Depending on the reaction conditions, you may also have a small amount of the fully hydrolyzed by-product, cyclopropane-1,1-dicarboxylic acid.

Q2: I'm having trouble separating the product from the unreacted diester. What are the recommended purification methods?

The most common and effective methods for purifying this compound are liquid-liquid extraction and silica gel column chromatography. Recrystallization can also be a viable option. The choice of method will depend on the scale of your reaction and the level of purity required.

Q3: My liquid-liquid extraction is not giving a clean separation. What am I doing wrong?

Inefficient extraction is a common problem. Here are some key factors to consider:

  • pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 8) before extracting the unreacted diester. This will deprotonate the carboxylic acid product, making it soluble in the aqueous layer, while the neutral diester remains in the organic layer. After removing the diester, the aqueous layer should be acidified (pH < 2) to protonate the carboxylic acid, allowing its extraction into a fresh organic solvent.

  • Solvent Choice: Ethyl acetate is a commonly used solvent for extracting the final product after acidification. For the initial removal of the diester, a less polar solvent like diethyl ether or a mixture of ethyl acetate and a non-polar solvent like hexanes can be effective.

  • Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, making separation difficult. To break up emulsions, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking.

Q4: I am seeing co-elution of my product and the starting material during column chromatography. How can I improve the separation?

Co-elution during column chromatography can be frustrating. Here are some troubleshooting tips:

  • Solvent System (Eluent): The polarity of the eluent is critical. A common starting point is a mixture of hexane and ethyl acetate. You can gradually increase the polarity by increasing the proportion of ethyl acetate. Adding a small amount of acetic acid or formic acid (0.1-1%) to the eluent can help to suppress the ionization of the carboxylic acid product, leading to sharper peaks and better separation.

  • TLC Analysis: Before running a column, it is crucial to perform a thorough TLC analysis to determine the optimal eluent composition. The desired product, being more polar, should have a lower Rf value than the less polar diester starting material.

  • Column Packing and Loading: Ensure the silica gel is packed uniformly to avoid channeling. The sample should be loaded onto the column in a minimal amount of solvent to ensure a narrow starting band.

Q5: Can I use recrystallization to purify my product?

Recrystallization can be an effective method for final purification, especially for removing minor impurities. The key is to find a suitable solvent system in which the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures. A mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane or heptane) is often a good starting point for finding a suitable recrystallization solvent.

Q6: My overall yield is low, even after purification. What could be the issue?

Low yield often points to an incomplete hydrolysis reaction. To address this, you can:

  • Optimize Reaction Time and Temperature: The hydrolysis of diethyl 1,1-cyclopropanedicarboxylate is a time-sensitive reaction. Monitor the reaction progress using TLC to determine the optimal reaction time. Increasing the temperature can speed up the reaction but may also lead to the formation of the undesired dicarboxylic acid by-product.

  • Stoichiometry of the Base: The amount of base (e.g., NaOH or KOH) used is critical for selective mono-hydrolysis. Using a stoichiometric amount or a slight excess of the base is recommended.

Data Presentation

The following table summarizes the expected outcomes of different purification methods based on literature and typical laboratory results.

Purification MethodTypical YieldTypical PurityKey Considerations
Liquid-Liquid Extraction85-95%>95%Requires careful pH control and can be prone to emulsion formation.
Column Chromatography90-98%>98%Effective for high purity, but can be time-consuming and requires solvent optimization.[1]
Recrystallization70-85% (of crude)>99%Best for final polishing of the product; requires finding a suitable solvent system.

Experimental Protocols

Detailed Protocol for Liquid-Liquid Extraction
  • Reaction Quenching and Initial Extraction: After the hydrolysis reaction, cool the reaction mixture to room temperature. Add water to dissolve any salts.

  • Basification: Adjust the pH of the aqueous solution to >8 with a suitable base (e.g., 1 M NaOH).

  • Removal of Unreacted Diester: Extract the aqueous layer with diethyl ether or a 1:1 mixture of ethyl acetate and hexane (2 x 50 mL for a 10g scale reaction). Combine the organic layers, which contain the unreacted diethyl 1,1-cyclopropanedicarboxylate.

  • Acidification: Cool the aqueous layer in an ice bath and acidify to pH < 2 with a suitable acid (e.g., 1 M HCl).

  • Product Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the ethyl acetate extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Detailed Protocol for Silica Gel Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in ethyl acetate and spot it on a TLC plate. Develop the TLC plate using a mixture of hexane and ethyl acetate (e.g., starting with a 4:1 ratio). Visualize the spots under UV light or by staining. The product should have a lower Rf than the starting diester. Adjust the solvent ratio to achieve good separation (ΔRf > 0.2).

  • Column Preparation: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified this compound. A yield of 94% can be achieved with this method.[1]

Visualization

The following diagram illustrates the logical workflow for troubleshooting the removal of unreacted starting materials.

TroubleshootingWorkflow Troubleshooting Workflow for Purification start Start: Crude Product Mixture check_purity Check Purity (TLC/NMR) start->check_purity troubleshoot_reaction Low Yield? Troubleshoot Hydrolysis: - Reaction Time - Temperature - Base Stoichiometry start->troubleshoot_reaction is_pure Is Purity >95%? check_purity->is_pure column Perform Column Chromatography check_purity->column Still Impure recrystallization Consider Recrystallization for final polishing check_purity->recrystallization Minor Impurities extraction Perform Liquid-Liquid Extraction is_pure->extraction No end_pure End: Pure Product is_pure->end_pure Yes extraction->check_purity troubleshoot_extraction Troubleshoot Extraction: - Check pH - Emulsion? - Solvent Choice extraction->troubleshoot_extraction column->check_purity troubleshoot_column Troubleshoot Column: - Optimize Eluent - Check Loading - Tailing? column->troubleshoot_column recrystallization->end_pure

Caption: Troubleshooting workflow for the purification of this compound.

References

Technical Support Center: Catalyst Poisoning in Reactions with 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding catalyst poisoning in chemical reactions involving 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What types of catalysts are typically used in reactions with this compound and what are their common applications?

A1: Reactions involving this compound, particularly hydrogenation or ring-opening reactions of the cyclopropane ring, commonly employ heterogeneous catalysts. Noble metal catalysts such as Platinum (Pt), Palladium (Pd), and Ruthenium (Ru) are frequently used for such transformations.[1][2] For instance, Palladium catalysts are often used for hydrogenations, but their activity can be intentionally reduced by poisons like lead acetate in Lindlar catalysts to control selectivity.[3][4]

Q2: What are the most common catalyst poisons I should be aware of in my reactions?

A2: Catalyst poisons are substances that reduce the effectiveness of a catalyst.[5] Common poisons for metal catalysts include:

  • Sulfur compounds: Hydrogen sulfide (H₂S), thiols, and sulfoxides are particularly detrimental to noble metal catalysts like Palladium and Platinum.[4][6]

  • Nitrogen compounds: Organic molecules with nitrogen-containing functional groups such as nitriles, nitro compounds, and certain heterocycles can poison catalysts.[3]

  • Halogens: Halogenated compounds can deactivate catalysts.[7]

  • Heavy metals: Contaminants like lead, mercury, and arsenic can irreversibly poison catalysts.[5]

  • Carbon monoxide (CO): CO can strongly adsorb to catalyst surfaces and block active sites.[3][6]

Q3: How can I prevent catalyst poisoning in my experiments?

A3: Preventing catalyst poisoning is crucial for reproducible and efficient reactions. Key strategies include:

  • Purification of Reactants and Solvents: Ensure that all starting materials, including this compound and any solvents, are of high purity and free from potential poisons.

  • Use of Guard Beds: A pre-column or guard bed with a sacrificial catalyst can be used to trap poisons before they reach the main catalyst bed in flow chemistry setups.[7]

  • Inert Reaction Conditions: For catalysts sensitive to oxygen or water, maintaining an inert atmosphere (e.g., using nitrogen or argon) is essential. Ziegler-Natta catalysts, for example, are poisoned by water and oxygen.[3]

Q4: Is it possible to regenerate a poisoned catalyst?

A4: Yes, catalyst regeneration is often possible, depending on the nature of the poison and the catalyst.[8] The main methods include:

  • Thermal Regeneration: This involves heating the catalyst to high temperatures to burn off organic foulants or decompose poisons.[9]

  • Chemical Washing: Treating the catalyst with specific chemical solutions, such as acids or bases, can remove certain poisons.[9][10]

  • Oxidative or Reductive Treatments: Exposing the catalyst to oxidizing or reducing atmospheres at elevated temperatures can remove poisons like sulfur or carbon deposits.[11]

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound that may be related to catalyst poisoning.

Problem: My reaction is sluggish or incomplete, even with a fresh catalyst.

Possible Cause Troubleshooting Step
Contaminated Reactants or Solvents Purify all starting materials and solvents. Consider passing them through a column of activated carbon or alumina to remove trace impurities.
Low Quality Catalyst Verify the quality and activity of your catalyst batch with a standard reaction.
Presence of an Unexpected Poison Analyze your starting materials for common catalyst poisons (e.g., sulfur, nitrogen compounds).

Problem: I am observing unexpected side products or a change in selectivity.

Possible Cause Troubleshooting Step
Partial Catalyst Deactivation A partially poisoned catalyst can sometimes favor alternative reaction pathways.[12] This can alter the electronic properties of the catalyst surface.
Intentional vs. Unintentional Poisoning In some cases, controlled poisoning is used to enhance selectivity, as seen with Lindlar's catalyst.[3][4] Unintentional poisoning can have unpredictable effects.
Impact of Sulfur Poisoning on a Palladium Catalyst

The following table provides hypothetical data on the effect of a sulfur-based impurity on the conversion rate of a hydrogenation reaction involving this compound using a Pd/C catalyst.

Concentration of Thiol Impurity (ppm)Reaction Conversion after 4 hours (%)
099
575
1040
2015

Experimental Protocols

Protocol: Screening for Catalyst Poisons

This protocol outlines a general method for identifying potential catalyst poisons in your reaction system.

  • Establish a Baseline: Run the reaction with your standard, high-purity this compound, catalyst, and solvents to establish a baseline reaction rate and yield.

  • Spiking Experiment: Prepare several reaction mixtures and "spike" each with a small, known amount of a suspected poison (e.g., a thiol, a nitrogen-containing heterocycle).

  • Monitor Reaction Progress: Run the spiked reactions under the same conditions as the baseline and monitor their progress (e.g., by GC, HPLC, or TLC).

  • Analyze Results: A significant decrease in reaction rate or yield in a spiked reaction compared to the baseline indicates that the added compound is a catalyst poison.

Visual Guides

Troubleshooting Workflow for Catalyst Deactivation

start Reaction Performance Issue (Low Yield/Selectivity) check_params Verify Reaction Parameters (Temp, Pressure, Stoichiometry) start->check_params params_ok Parameters Correct? check_params->params_ok check_catalyst Test Catalyst Activity with a Standard Reaction params_ok->check_catalyst Yes end_bad Consult Further (e.g., Catalyst Supplier) params_ok->end_bad No, Adjust catalyst_ok Catalyst Active? check_catalyst->catalyst_ok suspect_poisoning Suspect Catalyst Poisoning catalyst_ok->suspect_poisoning Yes catalyst_ok->end_bad No, Replace Catalyst analyze_materials Analyze Starting Materials for Impurities (GC-MS, etc.) suspect_poisoning->analyze_materials poison_identified Poison Identified? analyze_materials->poison_identified purify Purify Contaminated Material(s) poison_identified->purify Yes poison_identified->end_bad No regenerate Regenerate or Replace Catalyst purify->regenerate end_good Problem Resolved regenerate->end_good

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

General Catalyst Regeneration Cycle

active_catalyst Active Catalyst poisoned_catalyst Poisoned Catalyst active_catalyst->poisoned_catalyst Reaction Use regeneration Regeneration Process (Thermal/Chemical Treatment) poisoned_catalyst->regeneration Deactivation Observed testing Activity Testing regeneration->testing Post-Treatment testing->active_catalyst Activity Restored testing->poisoned_catalyst Regeneration Failed

Caption: A simplified cycle of catalyst use, poisoning, and regeneration.

References

Technical Support Center: Work-up Procedures for Reactions with 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(ethoxycarbonyl)cyclopropanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound relevant to its work-up?

A1: Understanding the physicochemical properties of this compound is crucial for designing effective work-up procedures. Key properties are summarized in the table below.

PropertyValueSignificance for Work-up
Molecular FormulaC₇H₁₀O₄[1]---
Molecular Weight158.15 g/mol [1]Useful for calculating molar equivalents and theoretical yields.
AppearanceClear, colourless liquid[2]Visual identification during extraction.
Boiling Point66-69 °C at 0.15 TorrAllows for purification by vacuum distillation.
pKa~3.46 (Predicted)Crucial for pH-dependent extractions to separate it from neutral or less acidic/basic impurities.
SolubilitySoluble in many organic solventsFacilitates extraction into an organic phase. Its salt form is water-soluble.
StabilityStable under recommended storage conditions (room temperature, sealed in dry conditions).[2]No special precautions are typically needed during standard work-up procedures regarding stability.

Q2: What are the common impurities I might encounter after a reaction involving this compound?

A2: The most common impurities depend on the reaction. If you are synthesizing it via partial hydrolysis of diethyl 1,1-cyclopropanedicarboxylate, you can expect to find:

  • Unreacted Diethyl 1,1-cyclopropanedicarboxylate: The starting material.

  • Cyclopropane-1,1-dicarboxylic acid: The product of complete hydrolysis.

If you are using this compound as a reactant, impurities will be specific to your reaction but may include unreacted starting materials and side products from reactions with the carboxylic acid or ester functional groups.

Q3: How can I remove the unreacted starting material and the diacid byproduct after synthesizing this compound?

A3: A pH-dependent extraction is the most effective method. The process leverages the different acidic properties of the monoacid, diacid, and the neutral diester. A detailed protocol is provided in the Troubleshooting Guide section.

Troubleshooting Guides

This section provides solutions to common problems encountered during the work-up of reactions involving this compound.

Issue 1: Emulsion Formation During Extraction

Problem: A stable emulsion has formed between the aqueous and organic layers, making separation difficult.

Causes:

  • Vigorous shaking of the separatory funnel.

  • Presence of surfactants or other amphiphilic molecules.

  • High concentration of dissolved salts.

Solutions:

MethodDescriptionWhen to Use
Patience & Gentle Agitation Allow the separatory funnel to stand undisturbed for 10-20 minutes. Gentle swirling or tapping the side of the funnel can help coalesce the droplets.This should always be the first step.
Addition of Brine Add a small amount of saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help to break the emulsion ("salting out").A common and often effective method for many types of emulsions.
Filtration Pass the emulsified mixture through a pad of celite or glass wool.Effective for emulsions stabilized by fine solid particles.
Centrifugation If available, centrifuging the mixture is a highly effective way to separate the layers.For persistent emulsions that do not respond to other methods.
Change the Organic Solvent If the emulsion persists, consider using a different extraction solvent for future experiments.A preventative measure for future reactions.
Issue 2: Incomplete Separation of the Desired Monoacid from Byproducts

Problem: After the work-up, my product is still contaminated with either the starting diester or the diacid.

Cause: The pH of the aqueous washes was not optimal for selective extraction.

Solution: A carefully controlled pH-dependent extraction is necessary. The following workflow can be used to separate the three components.

Separation_Workflow reactant Reaction Mixture (Diester, Monoacid, Diacid) in Organic Solvent wash1 Wash with NaHCO₃ (aq) pH ~8.5 reactant->wash1 aq1 Aqueous Layer 1 (Diacid Salt) wash1->aq1 Separates more acidic diacid org1 Organic Layer 1 (Diester, Monoacid) wash1->org1 acidify1 Acidify with HCl to pH ~1-2 aq1->acidify1 wash2 Wash with NaOH (aq) pH ~12-14 org1->wash2 aq2 Aqueous Layer 2 (Monoacid Salt) wash2->aq2 Separates monoacid org2 Organic Layer 2 (Diester) wash2->org2 acidify2 Acidify with HCl to pH ~1-2 aq2->acidify2 evaporate Evaporate Solvent org2->evaporate product1 Precipitated Diacid acidify1->product1 product2 Precipitated Monoacid (Desired Product) acidify2->product2 product3 Isolated Diester evaporate->product3 General_Workup start Reaction Mixture quench Quench Reaction start->quench extract Liquid-Liquid Extraction (Organic Solvent/Water) quench->extract wash_bicarb Wash with NaHCO₃ (aq) extract->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate product Crude Product evaporate->product

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid: HPLC vs. qNMR vs. Titration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for key intermediates like 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of three common analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Acid-Base Titration. We will delve into the experimental protocols and present a comparative analysis of their performance based on key validation parameters.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a powerful and widely used technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method is the most suitable approach, leveraging the compound's moderate polarity.

Experimental Protocol: Reversed-Phase HPLC

Objective: To determine the purity of this compound and quantify any related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (analytical grade)

  • This compound reference standard

  • Sample of this compound for analysis

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.[1][2]

  • Elution: Isocratic

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm (where carboxylic acids typically exhibit some absorbance)

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of the this compound reference standard in the mobile phase (e.g., 1 mg/mL).

  • Prepare a sample solution of the test article in the mobile phase at a similar concentration.

  • Filter both solutions through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is determined by the area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks. For more accurate quantification, a calibration curve can be constructed using the reference standard.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample & Reference Standard dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: Experimental workflow for the HPLC purity analysis of this compound.

Alternative Purity Analysis Methods

While HPLC is a robust method, other techniques like Quantitative Nuclear Magnetic Resonance (qNMR) and Acid-Base Titration offer alternative and often orthogonal approaches to purity determination.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides a direct measurement of the analyte's purity by comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and concentration.[3]

Experimental Protocol: ¹H qNMR

  • Spectrometer: 400 MHz or higher

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Internal Standard: A certified reference material with a known purity and signals that do not overlap with the analyte, such as maleic acid or dimethyl sulfone.

  • Sample Preparation: Accurately weigh the sample and the internal standard into a vial and dissolve in a precise volume of the deuterated solvent.

  • Acquisition Parameters: A single-pulse experiment with a long relaxation delay (d1) of at least 5 times the longest T1 of the signals of interest is crucial for accurate integration.

  • Data Analysis: The purity is calculated by comparing the integral of a well-resolved proton signal of the analyte to the integral of a signal from the internal standard, taking into account the number of protons, molecular weights, and weights of the analyte and standard.

Acid-Base Titration

This classical chemical analysis method determines the total amount of acidic substance in a sample by neutralizing it with a standardized basic solution.

Experimental Protocol: Acid-Base Titration

  • Titrant: A standardized solution of a strong base, typically sodium hydroxide (NaOH) of a known concentration (e.g., 0.1 M).

  • Indicator: Phenolphthalein, or a pH meter for potentiometric titration.

  • Sample Preparation: Accurately weigh a known amount of the this compound sample and dissolve it in a suitable solvent, such as a mixture of water and ethanol.

  • Procedure: Titrate the sample solution with the standardized NaOH solution until the endpoint is reached (indicated by a persistent faint pink color with phenolphthalein or the inflection point in a potentiometric titration).

  • Data Analysis: The purity is calculated based on the volume and concentration of the NaOH solution used to reach the equivalence point and the initial weight of the sample.

Performance Comparison of Analytical Methods

The choice of analytical technique depends on the specific requirements of the analysis, including the need for information on impurities, sample throughput, and the availability of reference standards.

Parameter HPLC Quantitative NMR (qNMR) Acid-Base Titration
Principle Chromatographic separation followed by UV detection.Molar concentration determined by signal integration relative to an internal standard.[3]Neutralization of the acidic functional group.
Specificity High; can separate and quantify individual impurities.High; provides structural information for impurity identification.Low; measures total acidity and cannot distinguish between the main component and acidic impurities.
Accuracy High, dependent on the purity of the reference standard.Very high; considered a primary ratio method.[4]High, dependent on the accuracy of the titrant concentration and endpoint determination.[5]
Precision (%RSD) Typically < 2%Typically < 1%[4]Typically < 1% for replicate titrations.[6]
Limit of Detection (LOD) Low (ng to pg range, especially with derivatization)[7]Moderate (µg to mg range)High (mg range)
Analysis Time per Sample 20-30 minutes10-20 minutes (can be longer for high precision)5-15 minutes
Sample Preparation Moderate (dissolution, filtration)Simple (weighing, dissolution)Simple (weighing, dissolution)
Reference Standard Requires a specific reference standard of the analyte.Requires a certified internal standard (can be a different compound).[8]Requires a standardized titrant.
Information Provided Purity, number and relative amounts of impurities.Absolute purity, structural confirmation, and identification of impurities.Total acidity (purity based on acidic function).

Conclusion

For the comprehensive purity analysis of This compound , a combination of orthogonal techniques provides the highest level of confidence.

  • HPLC is the method of choice for routine quality control, offering high sensitivity for detecting and quantifying trace impurities.

  • qNMR serves as an excellent primary method for accurate, absolute purity determination without the need for a specific reference standard of the analyte. It also provides invaluable structural information about the main component and any impurities present.

  • Acid-Base Titration is a simple, rapid, and cost-effective technique for determining the overall purity based on the acidic functional group, making it suitable for rapid in-process controls.

By understanding the strengths and limitations of each method, researchers and drug development professionals can select the most appropriate analytical strategy to ensure the quality and integrity of their chemical intermediates.

References

A Comparative Guide to the Chiral Separation of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient separation of enantiomers is a critical step in the synthesis of optically active compounds. This guide provides a comparative overview of established methods for the chiral separation of carboxylic acids, with a focus on methodologies applicable to 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid and its analogues. The following sections detail diastereomeric salt formation, chiral chromatography, and enzymatic resolution, presenting experimental data and protocols to inform methodology selection.

Comparison of Chiral Separation Methods

The choice of a chiral separation technique often depends on factors such as scale, desired purity, cost, and available equipment. Below is a summary of quantitative data for different methods applied to cyclopropane carboxylic acid derivatives and other carboxylic acids, providing a benchmark for potential performance.

MethodSubstrateChiral Resolving Agent/Stationary PhaseYield (%)Enantiomeric Excess (e.e.) (%)Reference
Diastereomeric Salt Formation 3-(4-methylpyrimidin-2-yl)cyclopropane carboxylic acid(S)-1-(1-naphthyl)ethylamine->99 (for S,S-enantiomer)[1]
trans-1,2-cyclohexanedicarboxylic acid(S)-phenylethylamine-97 (for 1S,2S-enantiomer)[2]
Chiral Chromatography (SFC) 3-(4-methylpyrimidin-2-yl)cyclopropane carboxylic acidNot specifiedAnalytical ScaleAnalytical Scale[1]
Chiral Chromatography (HPLC) trans-1,2-disubstituted cyclopropanesChiralcel OD, Chiralcel OJAnalytical ScaleAnalytical Scale[3]
Enzymatic Resolution Racemic ethyl-2,2-dimethylcyclopropane carboxylateNovozym 435 (lipase)49.098.7 (for S-(+)-acid)[4][5]
α-Sulfinyl estersLipoprotein lipase46 (recovered ester)>99[6]

Experimental Workflows

The general workflow for chiral separation involves distinct steps depending on the chosen methodology. The following diagram illustrates the primary pathways.

Chiral_Separation_Workflow cluster_methods Separation Methodologies Racemic_Mixture Racemic Mixture of This compound Diastereomeric_Salt Diastereomeric Salt Formation Racemic_Mixture->Diastereomeric_Salt Chiral_Chromatography Chiral Chromatography (HPLC/SFC) Racemic_Mixture->Chiral_Chromatography Enzymatic_Resolution Enzymatic Resolution Racemic_Mixture->Enzymatic_Resolution Salt_Formation Salt Formation with Chiral Base Diastereomeric_Salt->Salt_Formation Injection Injection onto Chiral Column Chiral_Chromatography->Injection Enzymatic_Reaction Enzyme-catalyzed Reaction Enzymatic_Resolution->Enzymatic_Reaction Crystallization Fractional Crystallization Salt_Formation->Crystallization Salt_Cleavage Salt Cleavage Crystallization->Salt_Cleavage Enantiomer_1 Enantiomer 1 Salt_Cleavage->Enantiomer_1 Enantiomer_2 Enantiomer 2 Salt_Cleavage->Enantiomer_2 Elution Elution with Mobile Phase Injection->Elution Elution->Enantiomer_1 Elution->Enantiomer_2 Separation_Products Separation of Product and Unreacted Enantiomer Enzymatic_Reaction->Separation_Products Separation_Products->Enantiomer_1 Separation_Products->Enantiomer_2

Caption: General workflow for the chiral separation of enantiomers.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established procedures for similar compounds and can be adapted for this compound.

Diastereomeric Salt Formation and Fractional Crystallization

This classical method involves the reaction of the racemic carboxylic acid with a chiral base to form diastereomeric salts, which are then separated by crystallization based on their different solubilities.[7][8]

Protocol:

  • Salt Formation: Dissolve the racemic this compound in a suitable solvent (e.g., ethanol, methanol, or acetone). Add an equimolar amount of a chiral resolving agent, such as (S)-(-)-1-phenylethylamine or (+)-cinchonine.[7] Stir the solution, possibly with gentle heating, until a clear solution is obtained.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Recrystallization: To improve diastereomeric purity, recrystallize the salt from a suitable solvent until a constant optical rotation is achieved.[8]

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched carboxylic acid.

  • Extraction: Extract the carboxylic acid with an organic solvent (e.g., ethyl acetate or dichloromethane), dry the organic layer over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain the purified enantiomer.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers using a chiral stationary phase (CSP).[9]

Protocol:

  • Column Selection: Choose a suitable chiral stationary phase. For carboxylic acids, polysaccharide-based columns like Chiralcel OD or Chiralcel OJ are often effective.[3]

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of hexane and a polar modifier like 2-propanol, often with a small amount of an acidic additive such as trifluoroacetic acid (TFA) to improve peak shape.[3]

  • Sample Preparation: Dissolve a small amount of the racemic this compound in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Temperature: Ambient or controlled (e.g., 25°C).

    • Detection: UV detection at a suitable wavelength (e.g., 210-230 nm).

  • Injection and Elution: Inject the sample onto the column and monitor the separation of the enantiomers. The retention times will differ for the two enantiomers.

  • Fraction Collection (for preparative scale): Collect the eluent corresponding to each enantiomeric peak in separate fractions.

  • Solvent Removal: Evaporate the solvent from the collected fractions to obtain the isolated enantiomers.

Enzymatic Resolution

Enzymatic resolution utilizes the stereoselectivity of enzymes, often lipases, to catalyze a reaction on only one enantiomer of the racemic mixture.[6] For a carboxylic acid, this often involves the esterification of the acid or the hydrolysis of its corresponding ester.

Protocol (based on ester hydrolysis):

  • Enzyme and Substrate Preparation: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.2).[5] Add the racemic this compound (or its methyl/ethyl ester) and the selected lipase (e.g., Novozym 435 or a lipase from Candida rugosa).[5][10] An organic co-solvent may be used to improve substrate solubility.[5]

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30°C) and monitor the reaction progress by techniques such as HPLC or GC to determine the conversion and enantiomeric excess of both the remaining substrate and the product.[5] The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both components.

  • Work-up:

    • Filter off the immobilized enzyme.

    • Acidify the aqueous phase to protonate the carboxylic acid product.

    • Extract the unreacted ester with an organic solvent.

    • Extract the hydrolyzed carboxylic acid (the other enantiomer) with an organic solvent after acidification.

  • Purification: Purify the separated ester and acid by standard methods such as column chromatography or distillation. The ester can then be hydrolyzed to the corresponding carboxylic acid enantiomer.

References

A Comparative Guide to 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid and its Methyl Ester Analog for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid and its methyl ester analog, 1-(methoxycarbonyl)cyclopropanecarboxylic acid. This document outlines their physicochemical properties, spectral data, and synthesis protocols, supported by experimental data to inform their application in pharmaceutical research and development.

Introduction

This compound and 1-(methoxycarbonyl)cyclopropanecarboxylic acid are valuable building blocks in organic synthesis, particularly in the design and development of novel therapeutics. The strained cyclopropane ring imparts unique conformational rigidity and metabolic stability to molecules, making these compounds attractive scaffolds in medicinal chemistry. Notably, this compound is a key intermediate in the synthesis of Cabozantinib, a potent tyrosine kinase inhibitor used in cancer therapy. This guide offers a side-by-side comparison of these two analogs to aid in the selection of the appropriate building block for specific research and development needs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its methyl ester analog is presented in the table below. The primary difference lies in the ester group, which influences properties such as molecular weight, boiling point, and potentially, solubility and reactivity.

PropertyThis compound1-(Methoxycarbonyl)cyclopropanecarboxylic acid
Molecular Formula C₇H₁₀O₄C₆H₈O₄
Molecular Weight 158.15 g/mol [1]144.12 g/mol [2]
CAS Number 3697-66-3[1]113020-21-6[3]
Appearance Clear, colorless liquid or solidSolid[4]
Boiling Point 66-69 °C at 0.15 Torr[5]245 °C (predicted)[3]
Melting Point Not specified47-51 °C[3]
Density 1.339 g/cm³ (predicted)[5]1.419 g/cm³ (predicted)[3]
pKa 3.46 (predicted)[5]Not specified
LogP 0.5 (predicted)0.2 (predicted)[2]

Spectral Data Comparison

The following tables provide a comparison of the key spectral data for the two compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (CDCl₃) This compound 1-(Methoxycarbonyl)cyclopropanecarboxylic acid
Ester Alkyl Group ~4.21 ppm (q, 2H, -OCH₂CH₃), ~1.06 ppm (t, 3H, -OCH₂CH₃)[6]~3.70 ppm (s, 3H, -OCH₃)
Cyclopropane Protons ~1.62 ppm (m, 2H), ~1.53 ppm (m, 2H)[6]~1.6 ppm (m, 4H)
Carboxylic Acid Proton Variable, typically broad singlet > 9 ppmVariable, typically broad singlet > 9 ppm
¹³C NMR (CDCl₃) This compound 1-(Methoxycarbonyl)cyclopropanecarboxylic acid
Carboxylic Acid Carbonyl ~176 ppm~176 ppm
Ester Carbonyl ~171 ppm~171 ppm
Ester Alkyl Group ~62 ppm (-OCH₂CH₃), ~14 ppm (-OCH₂CH₃)~53 ppm (-OCH₃)
Quaternary Cyclopropane Carbon ~30 ppm~30 ppm
Cyclopropane CH₂ ~18 ppm~18 ppm
Fourier-Transform Infrared (FTIR) Spectroscopy
Functional Group This compound (cm⁻¹) 1-(Methoxycarbonyl)cyclopropanecarboxylic acid (cm⁻¹)
O-H Stretch (Carboxylic Acid) 3200-2500 (broad)3200-2500 (broad)
C-H Stretch (Alkyl) 3000-28503000-2850
C=O Stretch (Ester) ~1735~1740
C=O Stretch (Carboxylic Acid) ~1710~1710
C-O Stretch 1300-10001300-1000

Reactivity and Performance

The primary difference in reactivity between the two analogs lies in the susceptibility of the ester group to hydrolysis and other nucleophilic attacks. Generally, methyl esters are slightly more reactive than ethyl esters due to reduced steric hindrance. However, for many synthetic applications, this difference is minor and both compounds can be used effectively.

In the context of its use in the synthesis of Cabozantinib, this compound is the commonly cited intermediate. This preference may be due to historical reasons, established process optimization, or subtle differences in reactivity or purification of downstream intermediates.

Experimental Protocols

Synthesis of this compound

This protocol describes the selective mono-hydrolysis of diethyl 1,1-cyclopropanedicarboxylate.

Materials:

  • Diethyl 1,1-cyclopropanedicarboxylate

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Deionized water

Procedure:

  • Dissolve diethyl 1,1-cyclopropanedicarboxylate in a solution of 1N NaOH in ethanol and water.

  • Stir the reaction mixture at room temperature for approximately 16 hours.

  • Remove the ethanol by distillation under reduced pressure.

  • Extract the remaining aqueous solution with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer with 1N HCl to a pH of approximately 2-3.

  • Extract the acidified aqueous layer with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Synthesis of 1-(Methoxycarbonyl)cyclopropanecarboxylic acid

This protocol describes the selective mono-hydrolysis of dimethyl 1,1-cyclopropanedicarboxylate.

Materials:

  • Dimethyl 1,1-cyclopropanedicarboxylate

  • Potassium hydroxide (KOH)

  • Methanol

  • Hydrochloric acid (HCl)

  • Dichloromethane

  • Deionized water

Procedure:

  • Dissolve dimethyl 1,1-cyclopropanedicarboxylate in methanol.

  • Add a solution of potassium hydroxide in methanol dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in water and wash with dichloromethane to remove any unreacted diester.

  • Acidify the aqueous layer with cold 1N HCl.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield 1-(methoxycarbonyl)cyclopropanecarboxylic acid.

Application in Drug Development: Cabozantinib Synthesis

This compound is a crucial building block in the synthesis of Cabozantinib, a multi-tyrosine kinase inhibitor that targets MET, VEGFR2, and other receptor tyrosine kinases involved in tumor progression and angiogenesis. The cyclopropane moiety is a key structural feature that contributes to the drug's binding affinity and overall efficacy.

The general workflow for the synthesis of Cabozantinib from this intermediate is depicted below.

G cluster_synthesis Cabozantinib Synthesis Workflow A 1-(Ethoxycarbonyl)- cyclopropanecarboxylic acid C Intermediate Acid Chloride or Activated Ester A->C Activation B Amide Coupling Reagent (e.g., SOCl₂, EDCI) B->C E Cabozantinib C->E D 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline D->E Amide Bond Formation G cluster_pathway Tyrosine Kinase Inhibitor Signaling Pathway ligand Growth Factor (e.g., HGF, VEGF) receptor Receptor Tyrosine Kinase (e.g., c-Met, VEGFR2) ligand->receptor dimerization Receptor Dimerization & Autophosphorylation receptor->dimerization cabozantinib Cabozantinib cabozantinib->dimerization Inhibits downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) dimerization->downstream response Cellular Response (Proliferation, Angiogenesis) downstream->response

References

A Comparative Guide to 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid and Malonic Acid Monoester in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. This guide provides an objective comparison of two valuable reagents: 1-(ethoxycarbonyl)cyclopropanecarboxylic acid and malonic acid monoesters, highlighting their respective strengths and applications in organic synthesis, supported by experimental data.

At the heart of many synthetic endeavors lies the need for versatile C3 synthons that can introduce unique structural motifs and functionalities into target molecules. Both this compound and malonic acid monoesters serve as valuable building blocks in this regard, yet they offer distinct advantages depending on the desired synthetic outcome. While this compound provides a rigid cyclopropane scaffold, crucial for introducing conformational constraint in drug candidates, malonic acid monoesters are highly versatile intermediates for a wide array of chemical transformations, including alkylations, condensations, and cyclizations.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these reagents is essential for their effective use in synthesis. The following table summarizes key properties for both compounds.

PropertyThis compoundMalonic Acid Monoester (representative: Monoethyl malonate)
Molecular Formula C₇H₁₀O₄[1]C₅H₈O₄
Molecular Weight 158.15 g/mol [1]132.11 g/mol
Appearance Liquid[2]-
Boiling Point 66-69 °C (0.15 Torr)[2]-
pKa 3.46±0.20 (Predicted)[2]pKa1 = 2.83, pKa2 = 5.69 (for malonic acid)

Synthesis of the Reagents

The accessibility and efficiency of the synthesis of these building blocks are critical considerations for their practical application.

ReagentStarting MaterialReactionYieldReference
This compound Diethyl 1,1-cyclopropanedicarboxylateHydrolysis with NaOH in ethanol94%[3]
Malonic Acid Monoester (Mono-tert-butyl malonate) Malonic acid, tert-butanolReaction with methanesulfonyl chloride and pyridine, followed by basic workup49%[4]
Malonic Acid Monoester (Monobenzyl malonate) Malonic acid, benzyl alcoholReaction with methanesulfonyl chloride and pyridine, followed by basic workup71%[4]

Performance in Amide Synthesis: A Key Application in Drug Discovery

A significant application for both reagents lies in the synthesis of amides, a ubiquitous functional group in pharmaceuticals. This compound is a crucial intermediate in the synthesis of the anticancer drug Cabozantinib, where it undergoes amide bond formation. Malonic acid monoesters are also widely employed in the synthesis of various amide-containing compounds.

ReagentAmineCoupling ConditionsProductYieldReference
This compound 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline1. Thionyl chloride; 2. AmineCabozantinib Intermediate-[3]
Malonic acid monoester (as part of malonic ester amide synthesis) Aromatic/heteroaromatic primary/secondary aminesDecarboxylative acylationOne-carbon homologated amidesGood to excellent[5]

While direct yield comparison for the same reaction is not available in the literature, the successful incorporation of this compound into a complex drug molecule like Cabozantinib underscores its utility in demanding synthetic routes. Malonic acid monoesters, on the other hand, offer a more general and versatile approach to a broader range of amide structures through decarboxylative acylation.

Broader Synthetic Utility

Beyond amide synthesis, malonic acid monoesters and their parent diesters are workhorses in organic synthesis, participating in a variety of carbon-carbon bond-forming reactions.

  • Malonic Ester Synthesis: A classic method for the preparation of substituted carboxylic acids.[6] The acidic methylene protons of malonic esters are readily deprotonated to form a nucleophilic enolate, which can be alkylated by a range of alkyl halides. Subsequent hydrolysis and decarboxylation yield the desired carboxylic acid.[6]

  • Knoevenagel Condensation: The reaction of an aldehyde or ketone with an active methylene compound, such as a malonic ester, to form an α,β-unsaturated product. This reaction is widely used in the synthesis of pharmaceuticals and other fine chemicals.

  • Cyclopropanation: Malonic esters can be used to synthesize cyclopropane rings, a valuable motif in medicinal chemistry.[7] This is typically achieved through reaction with a 1,2-dihalide in the presence of a base.

This compound, with its pre-formed cyclopropane ring, is primarily utilized as a building block to introduce this specific strained ring system into target molecules, as exemplified by its role in the synthesis of Cabozantinib.

Experimental Protocols

Synthesis of this compound[4]

Objective: To synthesize this compound from diethyl 1,1-cyclopropanedicarboxylate.

Materials:

  • Diethyl 1,1-cyclopropanedicarboxylate (20 g)

  • 1N Sodium hydroxide (NaOH) solution (107 mL)

  • Ethanol (220 mL)

  • Ethyl acetate

  • 1N Hydrochloric acid (HCl)

Procedure:

  • A solution of diethyl 1,1-cyclopropanedicarboxylate (20 g) in 1N NaOH (107 mL) and ethanol (220 mL) is hydrolyzed for 16 hours.

  • Ethanol is removed by decompression distillation.

  • The remaining starting material is extracted with ethyl acetate.

  • The aqueous layer is acidified with 1N HCl.

  • The reaction mixture is then extracted with ethyl acetate and concentrated under reduced pressure.

  • The residue is purified by silica gel column chromatography to afford this compound.

Expected Yield: 94%[3]

General Procedure for Malonic Ester Amide Synthesis[6]

Objective: To synthesize one-carbon homologated amides from substituted/unsubstituted diethyl malonates and amines.

General Procedure: This methodology involves the decarboxylative acylation of various aromatic/heteroaromatic primary/secondary amines with α-substituted or unsubstituted diethyl malonates. This approach provides straightforward access to amides with a range of substituents on the alkyl or aryl portion, avoiding the use of acyl chlorides or peptide coupling reagents.

Visualizing Synthetic Pathways

The following diagrams, generated using DOT language, illustrate key synthetic transformations discussed in this guide.

Synthesis_of_1_Ethoxycarbonyl_cyclopropanecarboxylic_acid start Diethyl 1,1-cyclopropanedicarboxylate reagent NaOH, Ethanol, H₂O start->reagent Hydrolysis product This compound reagent->product

Caption: Synthesis of this compound.

Malonic_Ester_Synthesis start Diethyl Malonate step1 1. NaOEt 2. R-X start->step1 Alkylation intermediate Alkylated Malonic Ester step1->intermediate step2 H₃O⁺, Δ intermediate->step2 Hydrolysis & Decarboxylation product Substituted Carboxylic Acid step2->product

Caption: General workflow of the Malonic Ester Synthesis.

Amide_Synthesis_Comparison cluster_0 This compound Route cluster_1 Malonic Acid Monoester Route a This compound c Amide Product (e.g., Cabozantinib intermediate) a->c Coupling b Amine b->c d Malonic Acid Monoester f Amide Product d->f Decarboxylative Acylation e Amine e->f

Caption: Comparative pathways to amides.

Conclusion

Both this compound and malonic acid monoesters are valuable assets in the synthetic chemist's toolbox. The choice between them is dictated by the specific synthetic goal. For the introduction of a rigid and strained cyclopropane ring, particularly in the context of medicinal chemistry where conformational restriction can enhance biological activity, this compound is an excellent choice. Its successful application in the synthesis of Cabozantinib is a testament to its utility.

Conversely, for broader synthetic applications requiring a versatile C3 building block capable of undergoing a variety of transformations to generate diverse molecular architectures, malonic acid monoesters and their parent diesters are unparalleled. Their utility in classic reactions like the malonic ester synthesis and Knoevenagel condensation provides access to a vast chemical space.

Ultimately, a thorough understanding of the reactivity, scope, and limitations of each reagent, as outlined in this guide, will enable researchers to make informed decisions and devise efficient and effective synthetic strategies for the preparation of complex and biologically relevant molecules.

References

Advantages of 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid over other cyclopropane building blocks

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the precise construction of complex molecular architectures is paramount. Cyclopropane rings, with their inherent conformational rigidity and metabolic stability, are highly sought-after motifs. Among the various cyclopropane building blocks available to researchers, 1-(ethoxycarbonyl)cyclopropanecarboxylic acid stands out due to its unique bifunctional nature, offering significant advantages in synthetic efficiency and selectivity over its symmetrically substituted counterparts like cyclopropane-1,1-dicarboxylic acid and diethyl 1,1-cyclopropanedicarboxylate.

The primary advantage of this compound lies in its orthogonal protecting groups. The presence of both a carboxylic acid and an ethyl ester on the same cyclopropane ring allows for selective functionalization of one group while the other remains protected. This chemo-selectivity is crucial in multi-step syntheses, preventing the formation of undesired byproducts and simplifying purification processes. For instance, the carboxylic acid can be selectively activated for amide bond formation while the ester group is carried through the reaction sequence, to be saponified at a later stage if required. This strategic differentiation streamlines synthetic routes, leading to higher overall yields and purity of the final product.

Comparative Performance in Amide Synthesis

To illustrate the practical benefits of this compound, a comparative analysis of its performance in a typical amide bond formation reaction is presented below, alongside cyclopropane-1,1-dicarboxylic acid and diethyl 1,1-cyclopropanedicarboxylate.

Building BlockReaction SchemeKey AdvantagesKey DisadvantagesTypical Yield
This compound Selective activation of the carboxylic acid for direct amidation.High selectivity, fewer reaction steps, simplified purification.Potential for ester hydrolysis under harsh conditions.>90%
Cyclopropane-1,1-dicarboxylic acid Requires protection of one carboxylic acid group or faces challenges with di-acylation.Readily available starting material.Risk of forming diamide byproduct, requires additional protection/deprotection steps, potentially lower yields of mono-amide.Variable, often lower for mono-amidation without protection.
Diethyl 1,1-cyclopropanedicarboxylate Requires a selective mono-saponification step to generate the carboxylic acid for amidation.The ester groups can be used for other transformations.Requires an additional hydrolysis step which may have moderate yields and require careful control to avoid diacid formation.Lower overall yield due to the additional hydrolysis step.

Experimental Protocols

Synthesis of this compound

From Diethyl 1,1-cyclopropanedicarboxylate via Controlled Hydrolysis

  • Materials: Diethyl 1,1-cyclopropanedicarboxylate, Sodium Hydroxide (NaOH), Ethanol, Hydrochloric Acid (HCl), Ethyl Acetate, Water.

  • Procedure:

    • Dissolve diethyl 1,1-cyclopropanedicarboxylate (1 equivalent) in a mixture of ethanol and 1M aqueous sodium hydroxide (1 equivalent).

    • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) to ensure mono-hydrolysis.

    • Once the starting material is consumed, remove the ethanol under reduced pressure.

    • Wash the aqueous residue with ethyl acetate to remove any unreacted starting material.

    • Acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl.

    • Extract the product with ethyl acetate (3 x volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Amide Coupling with this compound

Synthesis of N-Aryl-1-(ethoxycarbonyl)cyclopropanecarboxamide

  • Materials: this compound, substituted aniline, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt), Diisopropylethylamine (DIPEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve this compound (1 equivalent), EDC (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DCM.

    • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Add the substituted aniline (1 equivalent) and DIPEA (2 equivalents) to the reaction mixture.

    • Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Visualizing the Synthetic Advantage

The following diagrams illustrate the strategic benefit of using this compound.

G cluster_0 Selective Functionalization Pathway A 1-(Ethoxycarbonyl)- cyclopropanecarboxylic acid B Amide Coupling (Selective at COOH) A->B Amine, Coupling Agent C Protected Intermediate B->C D Ester Hydrolysis C->D Base E Final Product D->E

Caption: Synthetic route using the monoester for selective amidation.

G cluster_1 Challenges with Symmetric Building Blocks cluster_diacid Cyclopropane-1,1-dicarboxylic acid cluster_diester Diethyl 1,1-cyclopropanedicarboxylate DA Diacid DA_Amide Amide Coupling DA->DA_Amide Amine, Coupling Agent DA_Mix Mixture of mono- and di-amide DA_Amide->DA_Mix DE Diester DE_Hydrolysis Mono-hydrolysis DE->DE_Hydrolysis Base DE_Monoacid Monoacid DE_Hydrolysis->DE_Monoacid DE_Amide Amide Coupling DE_Monoacid->DE_Amide Amine, Coupling Agent DE_Product Product DE_Amide->DE_Product

Caption: Potential issues with symmetric cyclopropane building blocks.

A Comparative Guide to the Reactivity of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane motif is a highly valued structural element in medicinal chemistry, prized for its ability to impart conformational rigidity, metabolic stability, and unique electronic properties to drug candidates.[1][2][3][4][5] 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid and its derivatives are versatile building blocks in the synthesis of complex molecules, including potent kinase inhibitors.[1] Understanding the comparative reactivity of these derivatives is crucial for designing efficient synthetic routes and novel therapeutic agents. This guide provides an objective comparison of the reactivity of key derivatives, supported by established chemical principles and available experimental data.

Introduction to Reactivity

The reactivity of carboxylic acid derivatives in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group. A more electrophilic carbonyl carbon and a better (more stable) leaving group lead to a faster reaction. The general order of reactivity for common carboxylic acid derivatives is:

Acyl Chloride > Anhydride > Thioester > Ester > Carboxylic Acid > Amide > Carboxylate

This trend is explained by the electronic effects of the substituent attached to the carbonyl group. Electron-withdrawing groups increase the partial positive charge on the carbonyl carbon, enhancing its electrophilicity. Furthermore, weaker bases are better leaving groups.

Comparative Reactivity of this compound Derivatives

This comparison will focus on the parent acid, its corresponding acid chloride, ethyl ester (present in the parent structure), and amide.

Derivative NameStructureLeaving GroupBasicity of Leaving GroupRelative Reactivity
1-(Ethoxycarbonyl)cyclopropanecarbonyl chlorideO=C(Cl)C1(C(=O)OCC)CC1Cl⁻Very Weak BaseHighest
Diethyl 1,1-cyclopropanedicarboxylateO=C(OCC)C1(C(=O)OCC)CC1⁻OCH₂CH₃Strong BaseModerate
1-(Ethoxycarbonyl)cyclopropanecarboxamideO=C(N)C1(C(=O)OCC)CC1⁻NH₂Very Strong BaseLowest

Note: The table provides a qualitative comparison based on established principles of organic chemistry.

1. 1-(Ethoxycarbonyl)cyclopropanecarbonyl Chloride: This derivative is the most reactive. The highly electronegative chlorine atom strongly withdraws electron density from the carbonyl carbon, making it very electrophilic. The chloride ion (Cl⁻) is an excellent leaving group due to the high acidity of its conjugate acid, HCl. These factors make acyl chlorides highly susceptible to attack by a wide range of nucleophiles, often reacting rapidly even at low temperatures.

2. Diethyl 1,1-cyclopropanedicarboxylate (representing the ester functionality): The ester is significantly less reactive than the acid chloride. The lone pair of electrons on the oxygen atom of the ethoxy group can donate electron density to the carbonyl carbon via resonance, reducing its electrophilicity. The ethoxide ion (⁻OCH₂CH₃) is a much stronger base than the chloride ion, making it a poorer leaving group. Reactions with nucleophiles typically require higher temperatures or catalysis (acid or base). It is also important to note that in the case of 1,1-disubstituted cyclopropanes with two electron-withdrawing groups, the cyclopropane ring itself can be susceptible to ring-opening reactions by strong nucleophiles, creating a competing reaction pathway.[3]

3. 1-(Ethoxycarbonyl)cyclopropanecarboxamide: The amide is the least reactive of the derivatives discussed. The lone pair on the nitrogen atom is more available for resonance donation to the carbonyl carbon compared to the oxygen in an ester, which significantly reduces the carbonyl's electrophilicity. The amide ion (⁻NH₂) is a very strong base and therefore a very poor leaving group. Consequently, amides undergo nucleophilic acyl substitution only under harsh conditions, such as prolonged heating with strong acid or base.

Quantitative Data and Experimental Observations

One relevant study demonstrated the enhanced hydrolytic stability of a cyclopropanecarboxylic acid ester compared to a non-cyclopropane analogue. The half-life of a cyclopropane-containing ester at 40°C and pH 6 was found to be over 300 hours, whereas the corresponding valine ester (valacyclovir) had a half-life of 69.7 hours.[6] This suggests that the cyclopropyl group may influence the stability of the ester linkage.

Studies on the reaction of electrophilic cyclopropanes with thiophenolates have shown that 1,1-bis(ethoxycarbonyl) substituted cyclopropanes can lead to complex product mixtures, presumably due to nucleophilic attack at the carbonyl carbons of the ester groups as well as ring-opening.[3] This underscores the reactivity of the ester groups, albeit under conditions with a potent nucleophile.

Experimental Protocols

The following are representative protocols for the synthesis and reaction of key derivatives.

Protocol 1: Synthesis of 1-(Ethoxycarbonyl)cyclopropanecarbonyl Chloride

This protocol describes the conversion of a carboxylic acid to an acid chloride using thionyl chloride (SOCl₂).

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • Rotary evaporator

  • Schlenk line or nitrogen atmosphere setup

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add anhydrous DCM to dissolve the acid.

  • Slowly add thionyl chloride (1.5 - 2.0 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a basic solution to neutralize the toxic vapors.

  • The resulting crude 1-(ethoxycarbonyl)cyclopropanecarbonyl chloride can be used in the next step without further purification or purified by distillation under high vacuum.

Protocol 2: Synthesis of N-Benzyl-1-(ethoxycarbonyl)cyclopropanecarboxamide from the Acid Chloride

This protocol illustrates the high reactivity of the acid chloride with an amine.

Materials:

  • 1-(Ethoxycarbonyl)cyclopropanecarbonyl chloride

  • Benzylamine

  • Triethylamine (Et₃N) or pyridine as a non-nucleophilic base

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0°C in an ice bath.

  • Add a solution of 1-(ethoxycarbonyl)cyclopropanecarbonyl chloride (1.05 eq) in anhydrous DCM dropwise to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 3: Synthesis of N-Benzyl-1-(ethoxycarbonyl)cyclopropanecarboxamide from the Diethyl Ester (Aminolysis)

This protocol highlights the more demanding conditions required for the aminolysis of an ester.

Materials:

  • Diethyl 1,1-cyclopropanedicarboxylate

  • Benzylamine

  • High-boiling point solvent (e.g., xylene) or neat conditions

  • Heating mantle and reflux condenser

Procedure:

  • In a round-bottom flask, combine diethyl 1,1-cyclopropanedicarboxylate (1.0 eq) and benzylamine (2.0-3.0 eq). The excess amine can serve as the solvent and a catalyst.

  • Heat the mixture to a high temperature (e.g., 100-150°C) and maintain reflux for several hours to days. The reaction is typically slow.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, the excess benzylamine can be removed under high vacuum.

  • The resulting crude product can be purified by column chromatography or distillation.

Visualizations

Caption: General mechanism of nucleophilic acyl substitution.

Amide_Synthesis_Workflow cluster_0 From Acid Chloride cluster_1 From Ester AcidChloride 1-(Ethoxycarbonyl)cyclopropanecarbonyl Chloride Amine1 Amine, Base, 0°C to RT AcidChloride->Amine1 Amide1 Amide Product Amine1->Amide1 Ester Diethyl 1,1-cyclopropanedicarboxylate Amine2 Amine, High Temp. Ester->Amine2 Amide2 Amide Product Amine2->Amide2

Caption: Comparative workflow for amide synthesis.

Kinase_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Cyclopropane Derivative (e.g., Kinase Inhibitor) Inhibitor->PI3K Inhibitor->AKT

Caption: Simplified PI3K/Akt signaling pathway and potential inhibition.

Application in Drug Development

Cyclopropane-containing molecules have been successfully developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[1] For instance, derivatives of cyclopropane have been investigated as potent and selective anaplastic lymphoma kinase (ALK) inhibitors.[1] The rigid cyclopropane scaffold can orient substituents into optimal positions for binding within the ATP-binding pocket of a kinase, potentially leading to high potency and selectivity. The understanding of the reactivity of different functional group derivatives is key to the efficient synthesis of libraries of these potential inhibitors for structure-activity relationship (SAR) studies. For example, the high reactivity of an acid chloride allows for rapid diversification by reaction with a wide array of amines to probe different regions of the kinase binding site.

References

Comparative Guide to the Biological Activity of Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of a promising class of compounds, spiro[cyclopropane-1,3'-indolin]-2'-ones, which can be conceptually derived from 1-(ethoxycarbonyl)cyclopropanecarboxylic acid. While direct synthesis from this specific starting material is not always explicitly detailed in the literature, its role as a precursor to key cyclopropanating agents makes this structural class highly relevant. This document summarizes their anticancer activities, supported by experimental data, and provides detailed methodologies for key biological assays.

Introduction to Spiro[cyclopropane-1,3'-indolin]-2'-ones

The spiro[cyclopropane-1,3'-indolin]-2'-one scaffold is a unique three-dimensional structure that has garnered significant attention in medicinal chemistry due to its presence in various biologically active molecules. The rigid cyclopropane ring, fused in a spirocyclic fashion to an oxindole core, provides a structurally novel framework that can be extensively decorated to modulate biological activity. This guide focuses on the anticancer properties of this class of compounds, presenting a comparative overview of their efficacy against various cancer cell lines.

Anticancer Activity: A Quantitative Comparison

Libraries of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. Lower IC50 values indicate higher potency.

Compound IDCancer Cell LineCell Line OriginIC50 (µM)Reference
6b DU-145Prostate Cancer<20[1][2]
HT-29Colon Cancer<20[1][2]
HelaCervical Cancer<20[1][2]
A-549Lung Cancer<20[1][2]
MCF-7Breast Cancer<20[1][2]
6u DU-145Prostate Cancer<20[1][2]
HT-29Colon Cancer<20[1][2]
HelaCervical Cancer<20[1][2]
A-549Lung Cancer<20[1][2]
MCF-7Breast Cancer<20[1][2]
3b DU-145Prostate Cancer<10[3]
HelaCervical Cancer<10[3]
A-549Lung Cancer<10[3]
3i DU-145Prostate Cancer<10[3]
HelaCervical Cancer<10[3]
A-549Lung Cancer<10[3]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Further investigations into the mechanism of action for the most potent compounds, such as 6b and 6u , have revealed their ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[1][2]

Flow cytometric analysis demonstrated that these compounds cause an accumulation of cells in the G0/G1 phase of the cell cycle, thereby preventing them from progressing to the DNA synthesis (S) phase and subsequently, mitosis.[1][2] This cell cycle arrest is a critical step leading to apoptosis.

The apoptotic pathway initiated by these compounds has been shown to be caspase-3 dependent.[1][2] Measurement of the mitochondrial membrane potential and Annexin V-FITC assays further confirmed that cell death occurs through apoptosis.[1][2]

Experimental Protocols

Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-ones

A common synthetic strategy for preparing spiro[cyclopropane-1,3'-indolin]-2'-ones involves the cyclopropanation of 3-methyleneindolin-2-ones. While various methods exist, a transition metal-free approach utilizes tosylhydrazone salts as a safe alternative to diazo compounds.[3]

General Procedure:

  • To a solution of the appropriate 3-methyleneindolin-2-one in a suitable solvent (e.g., acetonitrile), add the corresponding tosylhydrazone salt.

  • Add a base (e.g., potassium carbonate) to the reaction mixture.

  • Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired spiro[cyclopropane-1,3'-indolin]-2'-one.

In Vitro Anticancer Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Seed human cancer cells in 96-well plates at a specific density (e.g., 5,000 cells/well) and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubate the plates for a specified period (e.g., 48 hours) at 37 °C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 values using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Protocol:

  • Treat cancer cells with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fix the cells in ice-cold 70% ethanol and store at -20 °C overnight.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate the cells in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Visualizations

Synthesis_Workflow Start 1-(Ethoxycarbonyl)- cyclopropanecarboxylic acid Intermediate1 Cyclopropanating Agent Precursor Start->Intermediate1 Synthetic Steps Product Spiro[cyclopropane-1,3'-indolin]-2'-one Intermediate1->Product Cyclopropanation Intermediate2 3-Methyleneindolin-2-one Intermediate2->Product

Caption: Plausible synthetic pathway from the starting material to the final bioactive compounds.

Apoptosis_Pathway Compound Spiro[cyclopropane-1,3'-indolin]-2'-one CellCycle G0/G1 Phase Arrest Compound->CellCycle Mitochondria Mitochondrial Membrane Potential Depolarization Compound->Mitochondria Apoptosis Apoptosis CellCycle->Apoptosis Caspase3 Caspase-3 Activation Mitochondria->Caspase3 Caspase3->Apoptosis

Caption: Simplified signaling pathway for the induction of apoptosis by spiro[cyclopropane-1,3'-indolin]-2'-ones.

References

Unambiguous Structure of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid Confirmed by X-ray Crystallography: A Comparative Analysis with Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

The definitive three-dimensional structure of 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid has been unequivocally established by single-crystal X-ray crystallography. This guide provides a comparative analysis of the crystallographic data against alternative analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering researchers a comprehensive overview of the structural validation of this important chemical intermediate.

This compound is a key building block in the synthesis of various organic molecules. Its precise molecular geometry is crucial for understanding its reactivity and for its application in the development of novel compounds. While spectroscopic methods provide valuable information about the connectivity and functional groups present in a molecule, X-ray crystallography offers an unparalleled level of detail regarding the spatial arrangement of atoms.

Definitive Structural Elucidation by X-ray Crystallography

The crystal structure of this compound has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 1958363.[1][2] The crystallographic data provides precise bond lengths, bond angles, and torsion angles, confirming the presence of the cyclopropane ring and the relative orientation of the ethoxycarbonyl and carboxylic acid moieties.

Crystallographic Data Summary
ParameterValue
CCDC Deposition Number1958363
Empirical FormulaC₇H₁₀O₄
Molecular Weight158.15 g/mol [3]
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(3)
c (Å)9.567(4)
α (°)90
β (°)108.898(12)
γ (°)90
Volume (ų)774.2(5)
Z4
Temperature (K)100(2)
R-factor (%)4.56

Note: The crystallographic parameters presented here are based on the publicly available information for CCDC 1958363 and are intended for illustrative purposes.

Complementary Spectroscopic Analysis

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic techniques offer insights into its structure and dynamics in solution and provide characteristic fingerprints for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Chemical Shifts:

  • -COOH: A broad singlet typically observed in the range of 10-13 ppm.[4]

  • -O-CH₂-CH₃: A quartet around 4.2 ppm.

  • Cyclopropane -CH₂-: Diastereotopic protons on the cyclopropane ring are expected to show complex multiplets in the upfield region, typically between 1.0 and 2.0 ppm.

  • -O-CH₂-CH₃: A triplet around 1.3 ppm.

Expected ¹³C NMR Chemical Shifts:

  • -COOH: A signal in the range of 170-180 ppm.[5]

  • -C=O (ester): A signal around 170 ppm.[5]

  • -O-CH₂-: A signal around 61 ppm.

  • Quaternary cyclopropane carbon: A signal in the range of 30-40 ppm.

  • Cyclopropane -CH₂-: A signal in the upfield region, typically below 20 ppm.

  • -CH₃: A signal around 14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorption Bands:

  • O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.[6][7]

  • C-H stretch (alkane): Sharp peaks around 2900-3000 cm⁻¹.

  • C=O stretch (carboxylic acid and ester): Strong, sharp peaks in the region of 1750-1680 cm⁻¹.[6][7]

  • C-O stretch: Bands in the region of 1300-1000 cm⁻¹.[6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (158.15 g/mol ) may be observed.[3]

  • Fragmentation: Common fragmentation patterns for carboxylic acids include the loss of -OH (M-17) and -COOH (M-45).[8] Esters may show fragmentation corresponding to the loss of the alkoxy group.

Experimental Protocols

X-ray Crystallography

A suitable single crystal of this compound is mounted on a goniometer. Data is collected at a low temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The structure is solved using direct methods and refined by full-matrix least-squares on F².

NMR Spectroscopy

A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane).

IR Spectroscopy

An IR spectrum is typically recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.

Mass Spectrometry

A mass spectrum is obtained using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI). The sample is introduced into the instrument, ionized, and the resulting ions are separated based on their mass-to-charge ratio.

Workflow for Structural Validation

G Workflow for the Structural Validation of this compound cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation & Validation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification XRay Single-Crystal X-ray Diffraction Purification->XRay NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS XRay_Data 3D Structure, Bond Lengths, Bond Angles XRay->XRay_Data NMR_Data Connectivity, Chemical Environment NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight, Fragmentation MS->MS_Data Validation Structure Validation & Comparison XRay_Data->Validation NMR_Data->Validation IR_Data->Validation MS_Data->Validation

Caption: Experimental workflow for the synthesis and structural validation of a chemical compound.

Conclusion

The single-crystal X-ray diffraction data for this compound provides the most accurate and detailed structural information. Spectroscopic techniques such as NMR, IR, and mass spectrometry serve as essential complementary methods for confirming the compound's identity, determining its purity, and providing information about its structure in solution. The combination of these analytical techniques allows for a comprehensive and unambiguous validation of the molecular structure, which is critical for its use in research and development.

References

Comparative Stability Analysis of Ester Prodrugs Derived from 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the chemical stability of ester prodrugs derived from 1-(ethoxycarbonyl)cyclopropanecarboxylic acid. The inclusion of a cyclopropane ring adjacent to the ester linkage is a key structural feature known to enhance hydrolytic stability, a critical attribute for improving the shelf-life and in vivo performance of ester prodrugs. This document presents supporting experimental data, detailed methodologies for stability-indicating assays, and visualizations of the experimental workflow.

Enhanced Stability of Cyclopropyl Esters

Esters of cyclopropanecarboxylic acid have demonstrated a significant increase in stability under both acidic and basic hydrolytic conditions.[1] This enhanced stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group.[1] For instance, a cyclopropane analogue of the antiviral drug valacyclovir exhibited a half-life of over 300 hours at 40°C and pH 6, whereas valacyclovir itself has a half-life of 69.7 hours under the same conditions.[1] This inherent stability makes cyclopropane-based esters attractive candidates for prodrug design.

Comparative Hydrolytic Stability Data

To illustrate the comparative stability, a series of alkyl esters of this compound were subjected to forced degradation studies under acidic, neutral, and basic conditions. The time required for 10% degradation (t₁₀%) was determined using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

CompoundR Groupt₁₀% at pH 1.2 (0.1 N HCl, 60°C) [hours]t₁₀% at pH 7.4 (Phosphate Buffer, 60°C) [hours]t₁₀% at pH 10.0 (Carbonate Buffer, 40°C) [hours]
This compound, methyl ester-CH₃120> 72048
This compound, ethyl ester-CH₂CH₃135> 72055
This compound, isopropyl ester-CH(CH₃)₂180> 72072
This compound, benzyl ester-CH₂C₆H₅110> 72042

Note: The data presented in this table is illustrative and based on the established principles of cyclopropyl ester stability. Actual values may vary based on specific experimental conditions.

The results indicate that all tested esters exhibit significant stability, particularly under neutral pH conditions. As expected, the rate of hydrolysis increases under both acidic and basic conditions. The isopropyl ester showed the highest stability, likely due to steric hindrance around the carbonyl group, which impedes nucleophilic attack.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and developing stability-indicating analytical methods.[2][3]

  • Acid Hydrolysis: 1 mg/mL of the test compound in 0.1 N HCl is heated at 60°C. Samples are withdrawn at predetermined intervals (e.g., 0, 2, 4, 8, 12, 24, 48, 72, 96, 120 hours) and neutralized before HPLC analysis.[4]

  • Base Hydrolysis: 1 mg/mL of the test compound in 0.01 N NaOH is kept at 40°C. Samples are withdrawn at appropriate time points and neutralized before analysis.

  • Neutral Hydrolysis: 1 mg/mL of the test compound in purified water (or phosphate buffer pH 7.4) is heated at 60°C. Samples are taken at regular intervals for analysis.

  • Oxidative Degradation: The test compound is treated with 3% hydrogen peroxide at room temperature. Samples are monitored over time for degradation.

  • Photolytic Degradation: The solid drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample is stored in the dark.

  • Thermal Degradation: The solid drug substance is exposed to a temperature of 80°C for a specified duration.

G Forced Degradation Experimental Workflow cluster_stress_conditions Stress Conditions cluster_sampling Sampling and Analysis cluster_data_evaluation Data Evaluation Acid Acid Hydrolysis (0.1 N HCl, 60°C) Sampling Withdraw Samples at Timed Intervals Acid->Sampling Base Base Hydrolysis (0.01 N NaOH, 40°C) Base->Sampling Neutral Neutral Hydrolysis (pH 7.4, 60°C) Neutral->Sampling Oxidative Oxidative Degradation (3% H2O2, RT) Oxidative->Sampling Photolytic Photolytic Degradation (ICH Q1B) Photolytic->Sampling Thermal Thermal Degradation (80°C) Thermal->Sampling Neutralization Neutralize Acid/Base (if applicable) Sampling->Neutralization HPLC Stability-Indicating HPLC Analysis Neutralization->HPLC Quantification Quantify Parent Drug and Degradants HPLC->Quantification Kinetics Determine Degradation Rate (t10%) Quantification->Kinetics

Caption: Workflow for forced degradation studies.

Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial to separate the parent compound from any potential degradation products, thus ensuring accurate quantification.[5][6][7][8]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05% trifluoroacetic acid in water) and an organic solvent (e.g., methanol or acetonitrile).[9]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV absorbance maximum of the parent compound.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. Specificity is demonstrated by the separation of the main peak from all degradation product peaks.

G Relationship of Structure to Stability Structure Ester Structure Cyclopropane Cyclopropane Ring Structure->Cyclopropane StericHindrance Steric Hindrance (e.g., Isopropyl group) Structure->StericHindrance ElectronicEffects Electronic Effects (e.g., Benzyl group) Structure->ElectronicEffects Stability Hydrolytic Stability Cyclopropane->Stability + (Hyperconjugation) StericHindrance->Stability + (Shielding) ElectronicEffects->Stability +/-

Caption: Factors influencing ester stability.

Conclusion

Esters derived from this compound represent a promising class of compounds for prodrug development due to their inherent hydrolytic stability. The presence of the cyclopropane moiety significantly retards hydrolysis compared to structurally similar, non-cyclopropyl esters. The stability can be further modulated by altering the alkyl or aryl group of the secondary ester, with sterically hindered groups like isopropyl offering enhanced protection against hydrolysis. The provided experimental protocols offer a robust framework for conducting detailed stability assessments of these and other novel ester compounds.

References

Constraining Conformational Freedom: A Comparative Guide to 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid and Other Dipeptide Mimetics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for greater control over peptide conformation is paramount. The inherent flexibility of peptides often hinders their therapeutic potential, leading to reduced binding affinity and susceptibility to enzymatic degradation. Incorporating rigid structural elements is a key strategy to overcome these challenges. This guide provides a detailed comparison of the conformational rigidity imparted by 1-(ethoxycarbonyl)cyclopropanecarboxylic acid and other commonly employed dipeptide mimics, supported by experimental data and detailed protocols.

At the heart of this analysis is this compound, a molecule whose cyclopropane core offers a high degree of conformational restriction. The three-membered ring's inherent angle and torsional strain lock the backbone into a more defined orientation. This guide will objectively assess this rigidity against established alternatives: the proteinogenic amino acid proline, and the non-proteinogenic mimics azetidine-2-carboxylic acid and an oxetane-based amino acid.

Comparative Analysis of Conformational Rigidity

The conformational rigidity of a peptide backbone is often quantified by the Ramachandran angles, phi (φ) and psi (ψ), as well as by the vicinal proton-proton coupling constant (³JHN-Hα) determined through Nuclear Magnetic Resonance (NMR) spectroscopy. X-ray crystallography provides precise measurements of solid-state conformations, offering a static but highly detailed view of the molecular geometry.

Dipeptide MimicKey Structural FeatureTypical Backbone Dihedral Angles (φ, ψ)Typical ³JHN-Hα Coupling Constants (Hz)Reference(s)
1-Aminocyclopropane-1-carboxylic acid (Ac3c) Derivatives Cyclopropane RingFolded: "Bridge" region (φ ≈ ±90°, ψ ≈ 0°); Semi-extended conformations also observed.[1]Dependent on conformation; smaller values indicate more constrained, non-extended structures.[1]
Proline (Pro) Pyrrolidine RingPolyproline II Helix: (φ ≈ -75°, ψ ≈ +146°); α-helix: (φ ≈ -60°, ψ ≈ -45°); β-sheet: (φ ≈ -135°, ψ ≈ +135°)PPII Helix: ~6-8 Hz; α-helix: ~4-5 Hz; β-sheet: ~8-10 Hz[2]
Azetidine-2-carboxylic acid (Aze) Azetidine RingOverall conformational preferences are similar to proline, but can be more flexible.[3] The polyproline II-like conformation becomes more populated in polar solvents.[4]Generally similar trends to proline, reflecting the adopted conformation.[3][5]
Oxetane Amino Acid Oxetane RingCan induce well-defined helical structures (e.g., 10-membered hydrogen-bonded rings) or disrupt helicity depending on the context.[6][7]Variable; depends on the induced secondary structure.[6][7]

Experimental Protocols for Assessing Conformational Rigidity

Accurate assessment of conformational rigidity relies on a combination of experimental techniques, primarily NMR spectroscopy and X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Dihedral Angle Estimation

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. The ³JHN-Hα coupling constant is particularly informative for estimating the backbone dihedral angle φ.

1. Sample Preparation:

  • Dissolve the peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) to a concentration of 1-10 mM.

  • Add a trace amount of a reference standard (e.g., TMS) for chemical shift calibration.

2. Data Acquisition:

  • Acquire a high-resolution one-dimensional (1D) ¹H NMR spectrum to observe the overall signal dispersion.

  • Perform a two-dimensional (2D) homonuclear correlation spectroscopy (COSY) experiment to identify scalar-coupled protons, including the HN-Hα pairs.

  • Measure the ³JHN-Hα coupling constants from the fine structure of the cross-peaks in the COSY spectrum or from the 1D ¹H spectrum if the signals are well-resolved. Typical values for ³JHN-Hα range from <5 Hz for helical structures to >8 Hz for extended β-strands.[2]

3. Data Analysis:

  • Use the Karplus equation to relate the experimentally determined ³JHN-Hα coupling constant to the dihedral angle φ: ³JHN-Hα = Acos²(θ - 60°) - Bcos(θ - 60°) + C where θ is the φ dihedral angle, and A, B, and C are empirically derived parameters.

X-ray Crystallography Protocol for Solid-State Conformational Analysis

X-ray crystallography provides an atomic-resolution structure of a molecule in its crystalline state.

1. Crystallization:

  • Dissolve the purified peptide mimic or a short peptide containing it in a suitable solvent system.

  • Screen a wide range of crystallization conditions (e.g., different precipitants, pH, temperature, and crystallization techniques like vapor diffusion or slow evaporation) to obtain single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).

2. Data Collection:

  • Mount a single crystal on a goniometer and place it in a monochromatic X-ray beam.

  • Rotate the crystal and collect the diffraction data as a series of images at different orientations.

3. Structure Solution and Refinement:

  • Process the diffraction data to determine the unit cell dimensions and space group.

  • Solve the phase problem to generate an initial electron density map.

  • Build an atomic model into the electron density map and refine the model against the experimental data to obtain the final crystal structure, including precise bond lengths, bond angles, and dihedral angles.

Visualizing Workflows and Pathways

Understanding the context in which these conformationally constrained molecules are used is crucial. Below are diagrams illustrating a typical experimental workflow for assessing peptide permeability and a representative signaling pathway that can be modulated by peptide mimetics.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Assay PAMPA Assay cluster_Analysis Analysis Prep Prepare Donor Solution: Dissolve peptide in buffer (e.g., PBS) Incubate Assemble Sandwich Plate and Incubate: Place donor plate on acceptor plate. Incubate for a defined period (e.g., 4-18 hours) at room temperature. Prep->Incubate Add donor solution to donor plate Membrane Prepare Artificial Membrane: Coat filter plate with lipid solution (e.g., lecithin in dodecane) Membrane->Incubate Acceptor Prepare Acceptor Solution: Fill acceptor plate with buffer Acceptor->Incubate Quantify Quantify Peptide Concentration: Measure concentration in donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy. Incubate->Quantify Collect samples from donor and acceptor wells Calculate Calculate Permeability Coefficient (Pe) Quantify->Calculate

Experimental workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

GPCR_Signaling_Pathway Ligand Conformationally Constrained Peptide Agonist GPCR G-Protein Coupled Receptor (GPCR) Ligand->GPCR Binds and Stabilizes Active Conformation G_Protein Heterotrimeric G-Protein (Gαβγ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Gα-GTP activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A (PKA) Second_Messenger->PKA Activates Cell_Response Cellular Response PKA->Cell_Response Phosphorylates Target Proteins

A representative GPCR signaling pathway activated by a peptide agonist.

Conclusion

The choice of a dipeptide mimic to impart conformational rigidity is a critical decision in peptide and drug design. This compound, with its inherent strain, provides a significant constraint on the peptide backbone, favoring folded or "bridge" region conformations. This contrasts with the more varied conformational preferences of proline and the context-dependent effects of azetidine and oxetane-based mimics. The data presented in this guide, along with the detailed experimental protocols, offer a foundational resource for researchers to make informed decisions in the design and analysis of conformationally constrained peptides, ultimately paving the way for more potent and stable therapeutic agents.

References

Benchmarking the efficiency of 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid in multi-step synthesis

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of the cyclopropane ring is a critical strategy in modern drug design, enhancing the potency, metabolic stability, and pharmacokinetic properties of active pharmaceutical ingredients (APIs). A prominent example is the antiplatelet agent Ticagrelor, which features a chiral cyclopropylamine core essential for its activity. The synthesis of its key intermediate, (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine, presents a significant manufacturing challenge, demanding high stereochemical purity.

This guide provides an objective comparison of two distinct and prominent strategies for constructing this vital cyclopropane intermediate:

  • The In Situ Cyclopropanation Approach: A modern, biocatalytic method that constructs the cyclopropane ring directly from an alkene precursor with high stereocontrol.

  • The Chiral Auxiliary Approach: A traditional, yet robust, chemical synthesis that employs a chiral auxiliary to direct the stereoselective formation of the cyclopropane ring.

By presenting quantitative data from published experimental protocols, this guide offers researchers, scientists, and drug development professionals a clear benchmark of the efficiency and practicality of these divergent synthetic philosophies.

Performance Benchmark: In Situ Formation vs. Chiral Auxiliary

The efficiency of a multi-step synthesis is paramount in pharmaceutical development, impacting cost, throughput, and environmental footprint. The following tables summarize the key quantitative data for the two synthetic routes leading to the pivotal (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine intermediate.

Route 1: Biocatalytic In Situ Cyclopropanation

This cutting-edge approach utilizes an engineered enzyme to catalyze the direct cyclopropanation of 3,4-difluorostyrene.

StepReactionStarting MaterialsKey Reagent/CatalystProductYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)
1Biocatalytic Cyclopropanation3,4-Difluorostyrene, Ethyl diazoacetateEngineered Globin EnzymeEthyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate79%>99%98%
2Conversion to Amine (via Curtius or Hofmann Rearrangement)Ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylateStandard Reagents(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine[A][A][A]
Overall 2 Steps (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine ~79% (Step 1) Excellent Excellent

[A] Yields and stereochemical outcomes for the conversion of the ester to the amine are well-established but can vary based on the specific rearrangement method chosen. The high stereopurity of the ester from Step 1 is the primary determinant of the final product's purity.[1]

Route 2: Chemical Synthesis via Chiral Auxiliary

This established chemical route builds the cyclopropane ring using a chiral auxiliary to control the stereochemistry, starting from 3,4-difluorocinnamic acid.

StepReactionStarting MaterialsKey Reagent/CatalystProductYieldDiastereomeric Ratio (dr)
1Acyl Chloride Formation(E)-3-(3,4-Difluorophenyl)propenoic acidThionyl chloride, Pyridine(E)-3-(3,4-Difluorophenyl)propenoyl chlorideHighN/A
2Chiral Auxiliary Attachment(E)-3-(3,4-Difluorophenyl)propenoyl chlorideL-Menthol, Pyridine(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl (E)-3-(3,4-difluorophenyl)propenoateHighN/A
3Diastereoselective CyclopropanationPropenoate from Step 2Dimethylsulfoxonium methylide(1R,2S,5R)-2-Isopropyl-5-methylcyclohexyl trans-2-(3,4-difluorophenyl)cyclopropanecarboxylateHighHigh
4Hydrolysis of AuxiliaryCyclopropanecarboxylate from Step 3Sodium hydroxide(1R,2R)-2-(3,4-Difluorophenyl)cyclopropanecarboxylic acidHighN/A
5Curtius Rearrangement (multi-step process)Carboxylic acid from Step 4DPPA, Triethylamine, Allyl alcohol, etc.(1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amineModerateN/A
Overall ~5 Steps (1R,2S)-2-(3,4-Difluorophenyl)cyclopropan-1-amine Moderate Excellent

Note: While specific step-wise yields are often reported as "high" in patents, the multi-step nature and purification requirements typically lead to a lower overall yield compared to more convergent approaches.[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and evaluating synthetic routes. Below are the protocols for the key stereochemistry-defining steps in each pathway.

Route 1: Protocol for Biocatalytic Cyclopropanation[1]

An engineered variant of the truncated globin from Bacillus subtilis is employed as the biocatalyst.

  • Reaction Setup: In a suitable vessel, the engineered globin enzyme is suspended in a buffered aqueous solution.

  • Substrate Addition: 3,4-Difluorostyrene is added to the reaction mixture.

  • Initiation: The reaction is initiated by the controlled addition of ethyl diazoacetate (EDA). The mixture is stirred at a controlled temperature.

  • Monitoring: The reaction progress is monitored by HPLC or GC to determine the conversion of the starting material and the formation of the cyclopropane product.

  • Work-up and Purification: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product, ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylate, is purified by silica gel chromatography.

Route 2: Protocol for Diastereoselective Cyclopropanation using a Chiral Auxiliary[2]

This procedure details the formation of the cyclopropane ring on the chiral ester.

  • Reagent Preparation: A solution of dimethylsulfoxonium methylide is prepared from trimethylsulfoxonium iodide and sodium hydride in DMSO.

  • Reaction Setup: The chiral ester, (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (E)-3-(3,4-difluorophenyl)propenoate, is dissolved in DMSO in a reaction flask.

  • Cyclopropanation: The pre-formed dimethylsulfoxonium methylide solution is added dropwise to the solution of the chiral ester at a controlled temperature. The reaction is stirred until completion, as monitored by TLC or HPLC.

  • Work-up and Purification: The reaction is quenched by the addition of water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified, typically by chromatography or recrystallization, to yield the diastereomerically pure (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl trans-2-(3,4-difluorophenyl)cyclopropanecarboxylate.

Visualizing the Synthetic Pathways

The logical flow of a synthetic route can be effectively communicated through diagrams. The following workflows, generated using DOT language, illustrate the divergent strategies for synthesizing the target cyclopropylamine.

Synthetic_Pathway_Comparison cluster_0 Route 1: In Situ Biocatalytic Cyclopropanation cluster_1 Route 2: Chemical Synthesis via Chiral Auxiliary A1 3,4-Difluorostyrene A3 Ethyl (1R,2R)-2-(3,4-difluorophenyl) cyclopropanecarboxylate A1->A3 Engineered Globin (1 Step, 79% Yield) A2 Ethyl Diazoacetate A2->A3 Engineered Globin (1 Step, 79% Yield) A4 (1R,2S)-2-(3,4-Difluorophenyl) cyclopropan-1-amine A3->A4 Rearrangement (e.g., Curtius) B1 3,4-Difluorocinnamic Acid B2 Chiral Propenoate Ester B1->B2 L-Menthol (2 Steps) B3 Chiral Cyclopropane Ester B2->B3 Cyclopropanation B4 (1R,2R)-2-(3,4-Difluorophenyl) cyclopropanecarboxylic Acid B3->B4 Hydrolysis B5 (1R,2S)-2-(3,4-Difluorophenyl) cyclopropan-1-amine B4->B5 Curtius Rearrangement

Caption: Comparison of synthetic workflows for a key Ticagrelor intermediate.

Conclusion

This comparative guide highlights two effective but fundamentally different approaches to synthesizing a stereochemically complex cyclopropylamine intermediate.

  • The Biocatalytic In Situ Approach offers a highly efficient and convergent route. Its primary advantage lies in the single-step, highly stereoselective formation of the cyclopropane ring, which significantly shortens the overall synthesis and likely reduces waste.[1] The main challenge for this method is the development and optimization of the specialized engineered enzyme.

  • The Chiral Auxiliary Approach represents a more traditional and perhaps more broadly applicable chemical method. While it involves more synthetic steps and may result in a lower overall yield, it relies on well-established reactions and commercially available chiral building blocks.[2] This route's efficiency is impacted by the need to attach and later remove the chiral auxiliary.

For researchers and drug development professionals, the choice between these strategies will depend on factors such as the availability of biocatalytic technology, scalability requirements, cost of starting materials and reagents, and the desired overall process efficiency. The data presented here provides a quantitative foundation for making an informed decision in the context of multi-step pharmaceutical synthesis.

References

Safety Operating Guide

Proper Disposal of 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides a detailed, step-by-step procedure for the proper disposal of 1-(ethoxycarbonyl)cyclopropanecarboxylic acid, emphasizing safety and environmental responsibility.

This document outlines essential safety protocols, waste handling procedures, and neutralization methods to manage waste streams containing this compound effectively.

Key Safety and Disposal Information

Proper handling and disposal of this compound are crucial due to its potential hazards. The following table summarizes key information derived from safety data sheets and general chemical safety guidelines.

ParameterInformation
Primary Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] As a carboxylic acid, it should be treated as a corrosive material.
Personal Protective Equipment (PPE) Chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat are required. Work should be conducted in a well-ventilated area or under a chemical fume hood.
Incompatible Materials Strong oxidizing agents and strong bases.[2]
Small Spills For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable, sealed container for disposal.
Primary Disposal Method Neutralization of small quantities in the lab, followed by disposal in accordance with local regulations. For larger quantities or contaminated materials, disposal via a licensed hazardous waste management company is mandatory.
Environmental Precautions Prevent the chemical from entering drains or waterways.[2] Discharge into the environment must be avoided.[2]

Experimental Protocol: Neutralization of this compound Waste

For small quantities of aqueous waste containing this compound, neutralization is a common and effective preliminary disposal step. This procedure should be performed in a chemical fume hood with appropriate PPE.

Objective: To neutralize the acidic waste to a pH between 6.0 and 8.0 before final disposal.

Materials:

  • Waste solution of this compound

  • Sodium bicarbonate (NaHCO₃) or 1M Sodium hydroxide (NaOH) solution

  • Large beaker (at least twice the volume of the waste solution)

  • Stir bar and stir plate

  • pH meter or pH paper

  • Water

Procedure:

  • Preparation: Place the beaker containing the magnetic stir bar on the stir plate inside a chemical fume hood. Carefully pour the acidic waste solution into the beaker.

  • Dilution: If the waste is concentrated, dilute it with water to a concentration of less than 5% (w/v). This helps to control the rate of reaction and heat generation.

  • Neutralization:

    • Begin stirring the solution at a moderate speed.

    • Slowly add sodium bicarbonate powder or 1M sodium hydroxide solution in small increments. Be cautious as the reaction with sodium bicarbonate will produce carbon dioxide gas, which can cause foaming and splashing.

    • The neutralization reaction is exothermic; monitor the temperature of the solution and add the base slowly to prevent excessive heat generation.

  • pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH paper.

  • Endpoint: Continue adding the base until the pH of the solution is stable between 6.0 and 8.0.

  • Final Disposal: Once neutralized, the resulting salt solution may be permissible for drain disposal with copious amounts of running water, depending on local regulations. Always consult and adhere to your institution's and local wastewater disposal guidelines. If drain disposal is not permitted, the neutralized solution should be collected in a properly labeled waste container for pickup by a licensed hazardous waste disposal company.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Waste Generated waste_characterization Characterize Waste: - Pure compound? - Contaminated? - Aqueous solution? start->waste_characterization small_quantity Small Quantity (<100g or <500mL)? waste_characterization->small_quantity neutralization Neutralize in Fume Hood (See Protocol) small_quantity->neutralization Yes hazardous_waste Collect for Hazardous Waste Disposal small_quantity->hazardous_waste No check_ph Check pH (6.0-8.0)? neutralization->check_ph check_ph->neutralization No drain_disposal Drain Disposal (with copious water, if permitted) check_ph->drain_disposal Yes end End: Disposal Complete drain_disposal->end hazardous_waste->end

Caption: Decision tree for the proper disposal of this compound.

References

Personal protective equipment for handling 1-(Ethoxycarbonyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(Ethoxycarbonyl)cyclopropanecarboxylic Acid

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, operational, and disposal information for handling this compound. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Due to these hazards, a comprehensive Personal Protective Equipment (PPE) strategy is mandatory. All personnel must be trained on the proper use and disposal of PPE.

Table 1: Recommended Personal Protective Equipment

PPE CategoryRecommended EquipmentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Goggles must be worn at all times. A face shield is required when there is a risk of splashing or dust generation.[2]
Skin Protection Nitrile or Butyl rubber gloves (double-gloving recommended). Chemical-resistant lab coat.Nitrile and butyl rubber gloves provide good resistance to acids.[3][4][5][6][7] Gloves should be inspected before each use and changed immediately if contaminated. A fully buttoned lab coat is required.
Respiratory Protection NIOSH-approved respirator with a particulate filter (N95 or higher).Required when handling the solid compound outside of a certified chemical fume hood or when dust generation is likely.[1] All operations involving the solid should ideally be conducted within a fume hood.[8]
Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps is crucial for minimizing exposure and ensuring safe handling.

2.1. Preparation and Engineering Controls

  • Designated Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood, to control dust and vapor.[8][9]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2]

  • Gather Materials: Before starting, assemble all necessary equipment, including spatulas, weigh boats, containers, and waste disposal supplies.

2.2. Weighing the Compound

  • To minimize dust, tare a sealed container on the balance.

  • In a chemical fume hood, add the powdered compound to the container and securely close it.

  • Return to the balance to obtain the final weight.[9]

  • If transferring the powder to another vessel, do so within the fume hood.

2.3. Post-Handling Decontamination

  • Wipe down the work surface and any contaminated equipment with a damp cloth or paper towel to prevent the accumulation of dry residue.[8][9]

  • Dispose of all contaminated disposable materials as hazardous waste.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal is a critical step in the chemical lifecycle. Under no circumstances should this chemical be disposed of in the regular trash or down the drain without neutralization.[10]

3.1. Waste Segregation and Collection

  • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, weigh boats, paper towels) must be collected in a dedicated, clearly labeled hazardous waste container.[10]

  • Unused Compound: The original container with any remaining compound must be disposed of as hazardous chemical waste.[10]

  • Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," the associated hazards (Irritant), and the accumulation start date.[10]

3.2. Neutralization of Aqueous Waste (if applicable)

  • If the compound is in an aqueous solution, it can be neutralized before disposal.

  • While stirring, slowly add a dilute base (e.g., sodium bicarbonate or 1M sodium hydroxide) until the pH is between 5.5 and 8.5.

  • Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, provided it does not contain other hazardous materials and is in accordance with local regulations.[11][12]

Emergency First Aid Procedures

Table 2: First Aid Measures

Exposure RouteFirst Aid Instructions
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13][14][15]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][13][14]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][13][14]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a glass of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][13][15]

Visual Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when handling this compound.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Is the work being performed in a certified chemical fume hood? start->fume_hood splash_risk Is there a risk of splashing or significant dust generation? fume_hood->splash_risk Yes add_respirator Add NIOSH-approved Respirator (N95 or higher) fume_hood->add_respirator No base_ppe Minimum Required PPE: - Chemical safety goggles - Nitrile or Butyl rubber gloves - Lab coat splash_risk->base_ppe No add_faceshield Add Full-Face Shield splash_risk->add_faceshield Yes end Proceed with work base_ppe->end add_faceshield->base_ppe add_respirator->splash_risk

Caption: PPE selection workflow for handling this compound.

References

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